Product packaging for (1H-1,2,3-triazol-4-yl)Methanamine(Cat. No.:CAS No. 118724-05-3)

(1H-1,2,3-triazol-4-yl)Methanamine

Cat. No.: B047385
CAS No.: 118724-05-3
M. Wt: 98.11 g/mol
InChI Key: HKFJQCFGHPMXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1H-1,2,3-triazol-4-yl)Methanamine is a versatile and valuable bifunctional chemical scaffold extensively used in chemical biology, medicinal chemistry, and materials science. Its core structure features a 1,2,3-triazole heterocycle, often incorporated via Click Chemistry (specifically the copper-catalyzed azide-alkyne cycloaddition, CuAAC), paired with a reactive primary amine group. This unique architecture allows researchers to employ this compound as a key building block for the synthesis of more complex molecular architectures. Its primary amine enables straightforward conjugation to carboxylic acids, aldehydes, and other electrophiles, while the triazole ring contributes to molecular recognition through hydrogen bonding and dipole interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N4 B047385 (1H-1,2,3-triazol-4-yl)Methanamine CAS No. 118724-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-triazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFJQCFGHPMXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118724-05-3
Record name 118724-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1H-1,2,3-triazol-4-yl)methanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic organic compound featuring a triazole ring substituted with a methanamine group. This structure serves as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of nitrogen atoms makes it a versatile scaffold for synthesizing more complex molecules, particularly through reactions like alkylation, acylation, and nitration.[1] The triazole moiety is a well-known pharmacophore, and its incorporation can enhance the biological activity and physicochemical properties of drug candidates. This guide provides a detailed overview of its chemical structure, properties, and a representative synthetic protocol.

Chemical Structure and Identifiers

The structural identity of a compound is fundamental for its application in research and development. The following table summarizes the key structural identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₃H₆N₄
SMILES C1=C(NN=N1)CN
InChI InChI=1S/C3H6N4/c4-1-3-2-5-6-7-3/h2H,1,4H2,(H,5,6,7)
PubChem CID 14359226[2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in chemical synthesis and biological assays. The data presented below is for the base compound and its common hydrochloride salt.

PropertyValueNotes
Molecular Weight 98.11 g/mol Calculated for the free base.
Molecular Weight (HCl Salt) 134.57 g/mol [1]For the monohydrochloride salt.
Solubility (HCl Salt) 9.6 g/100mL in water[1]The hydrochloride salt is water-soluble.[1]
logP (Octanol/Water Partition Coefficient) -1.1 (Predicted)This is a predicted value for the isomeric (1H-1,2,4-triazol-3-yl)methanamine and serves as an estimate.[3]
pKa Data not availableExperimental pKa values are not readily found in the cited literature.

Synthesis Methodology

The 1,2,3-triazole ring system is most famously synthesized via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used variant that produces 1,4-disubstituted 1,2,3-triazoles. Below is a representative protocol for the synthesis of a molecule containing the this compound core.

Representative Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for synthesizing a protected version of this compound, which can then be deprotected. The reaction joins an azide precursor with a protected propargylamine.

1. Materials:

  • Organic azide (e.g., benzyl azide)
  • N-Boc-propargylamine (prop-2-yn-1-ylcarbamic acid tert-butyl ester)
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
  • Sodium ascorbate
  • Solvent: A mixture of Dimethyl Sulfoxide (DMSO) and water
  • Deionized water
  • Ethyl acetate
  • Brine solution

2. Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 equivalent) and N-Boc-propargylamine (1.1 equivalents) in a 1:1 mixture of DMSO and water.
  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.
  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in deionized water.
  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.
  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Purification:

  • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

4. Deprotection (if necessary):

  • The Boc-protecting group on the amine can be removed by treating the purified product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final amine product.

Logical Relationships and Core Concepts

The following diagram illustrates the key relationships between the structure, properties, and applications of this compound.

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_applications Synthetic Utility main This compound structure_id Identifiers main->structure_id is defined by properties_id Key Metrics main->properties_id exhibits apps_id Primary Roles main->apps_id is used as formula Formula: C₃H₆N₄ structure_id->formula smiles SMILES: C1=C(NN=N1)CN structure_id->smiles inchi InChI: 1S/C3H6N4/... structure_id->inchi mw MW: 98.11 g/mol properties_id->mw solubility Solubility (HCl Salt): 9.6 g/100mL H₂O properties_id->solubility logp logP (isomer): -1.1 properties_id->logp building_block Versatile Building Block apps_id->building_block click_chem Click Chemistry Precursor apps_id->click_chem pharma Pharmaceutical Scaffolding apps_id->pharma

Caption: Core concepts of this compound.

References

An In-depth Technical Guide to (1H-1,2,3-triazol-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-1,2,3-triazol-4-yl)methanamine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including the capacity for hydrogen bonding and its role as a bioisostere, make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their application in the development of anticancer agents. Detailed experimental protocols and a summary of key biological data are presented to facilitate further research and development in this promising area.

Core Compound: Chemical and Physical Data

This compound is a primary amine featuring a 1,2,3-triazole ring. It is often utilized in its more stable hydrochloride salt form for synthetic applications.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₃H₆N₄C₃H₆N₄·HCl
Molecular Weight 98.11 g/mol 134.57 g/mol
CAS Number 14359226 (PubChem CID)118724-05-3
Appearance Not specified (likely an oil or low-melting solid)Solid
Solubility Not specifiedSoluble in water (9.6 g/100ml )
Storage Not specifiedStore at 10°C - 25°C

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Staudinger reduction of the corresponding azide, 4-(azidomethyl)-1H-1,2,3-triazole. This reaction is known for its mild conditions and high yields.

General Experimental Protocol: Staudinger Reduction

The Staudinger reduction involves a two-step process: the formation of an iminophosphorane followed by hydrolysis to yield the primary amine.

Step 1: Formation of the Iminophosphorane

In a typical procedure, a solution of 4-(azidomethyl)-1H-1,2,3-triazole in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is treated with one equivalent of a phosphine, most commonly triphenylphosphine (PPh₃). The reaction mixture is stirred at room temperature, and the progress is monitored by the cessation of nitrogen gas evolution.

Step 2: Hydrolysis to the Amine

Upon completion of the first step, water is added to the reaction mixture to hydrolyze the iminophosphorane intermediate. This hydrolysis results in the formation of the desired primary amine, this compound, and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). The product can then be isolated and purified using standard techniques such as extraction and chromatography. To obtain the hydrochloride salt, the purified amine is treated with a solution of hydrochloric acid in a suitable solvent like ethanol or diethyl ether.

G cluster_synthesis Synthesis Workflow Start Propargyl Alcohol Intermediate1 4-(hydroxymethyl) -1H-1,2,3-triazole Start->Intermediate1 [3+2] Cycloaddition Azide Sodium Azide Intermediate2 4-(chloromethyl) -1H-1,2,3-triazole Intermediate1->Intermediate2 Chlorination (e.g., SOCl2) Intermediate3 4-(azidomethyl) -1H-1,2,3-triazole Intermediate2->Intermediate3 Azidation (NaN3) Final_Product (1H-1,2,3-triazol-4-yl) methanamine Intermediate3->Final_Product Staudinger Reduction (PPh3, H2O)

Caption: Synthesis of this compound.

Applications in Drug Discovery: Anticancer Activity

The this compound scaffold has been extensively used in the synthesis of novel compounds with potential therapeutic applications. A notable example is its incorporation into oleanolic acid derivatives to create potent anticancer agents.

Antiproliferative Activity of Oleanolic Acid-Triazole Conjugates

Several studies have demonstrated that conjugating this compound with oleanolic acid results in hybrid molecules with significant antiproliferative activity against various cancer cell lines.

Compound TypeCancer Cell LineAssayEndpointResults
Oleanolic acid-triazole conjugateHT1080 (Fibrosarcoma)MTT AssayIC₅₀Significant inhibitory activity, induction of apoptosis
Oleanolic acid-triazole conjugate with p-chlorophenyl substitutionAGS (Gastric Adenocarcinoma)Not specifiedIC₅₀8.9 µM
Oleanolic acid-triazole conjugate with p-toluenesulphonyl groupVarious (HL-60, SK-MES-1, J82)Not specifiedIC₅₀10.8–47.1 µM
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., oleanolic acid-triazole derivatives) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated.

Mechanism of Action: Inhibition of the Notch-Akt Signaling Pathway

Research into the anticancer mechanism of certain this compound derivatives has pointed towards the inhibition of key cellular signaling pathways, such as the Notch-Akt pathway, which is often dysregulated in cancer.

The Notch-Akt Signaling Pathway

The Notch signaling pathway is a highly conserved cell signaling system that plays a crucial role in cell proliferation, differentiation, and apoptosis. Its interaction with the PI3K/Akt pathway is critical in cancer progression. The binding of a Notch ligand to its receptor initiates a cascade of proteolytic cleavages, leading to the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes. This can lead to the activation of the Akt pathway, promoting cell survival and proliferation.

Proposed Inhibitory Mechanism

It has been proposed that certain oleanolic acid derivatives incorporating the this compound moiety can induce the production of reactive oxygen species (ROS). This oxidative stress, in turn, can lead to the inhibition of the Notch-Akt signaling pathway. By blocking this pathway, these compounds can suppress cancer cell growth and invasion and induce apoptosis.

G cluster_pathway Proposed Inhibition of Notch-Akt Signaling Compound This compound Derivative ROS Reactive Oxygen Species (ROS) Compound->ROS induces Notch Notch Signaling ROS->Notch inhibits Akt Akt Activation Notch->Akt Proliferation Cell Proliferation & Invasion Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Inhibition of Notch-Akt pathway by a triazole derivative.

Conclusion

This compound is a versatile and valuable building block for the development of new therapeutic agents. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the field of oncology, highlight its importance in modern medicinal chemistry. The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery programs.

An In-Depth Technical Guide to the Synthesis of (1H-1,2,3-triazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1H-1,2,3-triazol-4-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a robust and efficient three-step process, leveraging the principles of amine protection, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and subsequent deprotection/salt formation. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound hydrochloride is strategically designed to ensure high yield and purity. The core of this strategy is the highly reliable and regioselective copper(I)-catalyzed "click" reaction to form the 1,4-disubstituted 1,2,3-triazole ring. To prevent side reactions with the amine functionality of the starting material, a protection/deprotection sequence is employed.

The overall synthetic pathway can be summarized as follows:

  • Protection: The primary amine of the starting material, propargylamine, is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl prop-2-yn-1-ylcarbamate.

  • Cycloaddition: The Boc-protected propargylamine undergoes a copper-catalyzed azide-alkyne [3+2] cycloaddition with sodium azide to form the 1,2,3-triazole ring, yielding tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions using hydrochloric acid, which concurrently forms the desired this compound hydrochloride salt.

This approach is favored due to the mild reaction conditions of the click chemistry step, the stability of the Boc-protected intermediate, and the straightforward final deprotection and salt formation step.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis.

Step 1: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (Boc-propargylamine)

Reaction Scheme:

Experimental Procedure:

A solution of propargylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water and THF is prepared in a reaction vessel. To this solution, a base, typically sodium hydroxide or 4-dimethylaminopyridine (DMAP), is added (1.0-1.5 eq). The mixture is stirred, and di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) is added portion-wise, maintaining the reaction temperature at room temperature or slightly elevated (e.g., 40°C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel affords pure tert-butyl prop-2-yn-1-ylcarbamate.

Step 2: Synthesis of tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate

Reaction Scheme:

Experimental Procedure:

In a reaction flask, tert-butyl prop-2-yn-1-ylcarbamate (1.0 eq) and sodium azide (1.1-1.5 eq) are dissolved in a mixture of tert-butanol and water. A catalytic amount of a copper(II) sulfate pentahydrate solution (e.g., 5 mol%) is added, followed by a solution of a reducing agent, typically sodium ascorbate (e.g., 10 mol%), to generate the active Cu(I) catalyst in situ. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is quenched, often with the addition of water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate.

Step 3: Synthesis of this compound hydrochloride

Reaction Scheme:

Experimental Procedure:

tert-Butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate (1.0 eq) is dissolved in a suitable organic solvent such as dioxane, methanol, or ethyl acetate. To this solution, a solution of hydrochloric acid in the same or a compatible solvent (e.g., 4 M HCl in dioxane) is added in excess. The reaction mixture is stirred at room temperature. The deprotection is typically rapid and results in the precipitation of the hydrochloride salt. The progress of the reaction can be monitored by the disappearance of the starting material on TLC. After completion, the precipitate is collected by filtration, washed with a suitable solvent like diethyl ether to remove any non-polar impurities, and dried under vacuum to afford this compound hydrochloride as a solid.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Reagents and Reaction Conditions

StepStarting MaterialReagentsSolventTemperatureTime
1Propargylamine(Boc)₂O, Base (e.g., NaOH)THF/H₂ORoom Temp.2-4 h
2tert-butyl prop-2-yn-1-ylcarbamateSodium Azide, CuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORoom Temp.12-24 h
3tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamateHClDioxane or MethanolRoom Temp.1-3 h

Table 2: Product Yields and Characterization

StepProductFormYield (%)Melting Point (°C)Key Analytical Data
1tert-butyl prop-2-yn-1-ylcarbamateColorless oil85-95N/A¹H NMR, ¹³C NMR
2tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamateWhite solid80-90125-127¹H NMR, ¹³C NMR, HRMS
3This compound hydrochlorideWhite solid>95188-190¹H NMR, ¹³C NMR, HRMS

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway Propargylamine Propargylamine Boc_Propargylamine tert-butyl prop-2-yn-1-ylcarbamate Propargylamine->Boc_Propargylamine (Boc)₂O, Base (Protection) Boc_Triazole tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate Boc_Propargylamine->Boc_Triazole NaN₃, CuSO₄, NaAsc (CuAAC Reaction) Final_Product This compound hydrochloride Boc_Triazole->Final_Product HCl (Deprotection/Salt Formation)

Caption: Synthetic pathway for this compound hydrochloride.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Deprotection s1_start Mix Propargylamine and Base s1_reagent Add (Boc)₂O s1_start->s1_reagent s1_reaction Stir at RT s1_reagent->s1_reaction s1_workup Workup and Purification s1_reaction->s1_workup s1_product Boc-propargylamine s1_workup->s1_product s2_start Mix Boc-propargylamine, NaN₃, CuSO₄, NaAsc s1_product->s2_start s2_reaction Stir at RT s2_start->s2_reaction s2_workup Workup and Purification s2_reaction->s2_workup s2_product Boc-triazole s2_workup->s2_product s3_start Dissolve Boc-triazole s2_product->s3_start s3_reagent Add HCl s3_start->s3_reagent s3_reaction Stir at RT s3_reagent->s3_reaction s3_isolation Filter and Dry s3_reaction->s3_isolation s3_product Final Product (HCl salt) s3_isolation->s3_product

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound hydrochloride presented in this guide is a reliable and high-yielding process. The use of Boc protection for the starting amine and the implementation of a copper-catalyzed click reaction for the triazole ring formation are key to the success of this synthetic route. The detailed protocols and structured data provided herein are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient synthesis of this important chemical intermediate.

Spectroscopic Characterization of (1H-1,2,3-triazol-4-yl)methanamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize (1H-1,2,3-triazol-4-yl)methanamine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique structural features of the 1,2,3-triazole ring, often synthesized via "click chemistry," impart valuable physicochemical properties to molecules, making their unambiguous characterization essential. This document outlines detailed experimental protocols and presents key spectroscopic data for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy.

Core Molecular Structure and Synthesis

The foundational structure of the compounds discussed herein is this compound. Derivatives are typically synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which regioselectively yields 1,4-disubstituted 1,2,3-triazoles. This reaction involves the [3+2] cycloaddition of an organic azide with a terminal alkyne.

G General Synthesis of this compound Derivatives via CuAAC cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product azide Organic Azide (R-N₃) catalyst Cu(I) Catalyst (e.g., CuI, CuSO₄/Sodium Ascorbate) azide->catalyst + alkyne Propargylamine Derivative (HC≡C-CH₂-NR'R'') alkyne->catalyst + product This compound Derivative catalyst->product [3+2] Cycloaddition

Caption: General synthetic scheme for this compound derivatives via CuAAC.

Spectroscopic Data and Analysis

The following sections detail the characteristic spectroscopic signatures of this compound derivatives. The data presented is a summary from various sources and represents typical values observed for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these derivatives, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives show characteristic signals for the triazole proton, the methylene bridge protons, and the protons of the substituent groups.

¹³C NMR Spectroscopy: The carbon NMR spectra provide key information on the carbon skeleton, including the two distinct carbon atoms of the triazole ring.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the this compound Core

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Triazole C5-H ~7.5 - 8.5 (singlet)~122 - 128
Triazole C4 -CH₂-~139 - 149
C4-CH₂ -N~3.8 - 5.6 (singlet or doublet)~34 - 60
Triazole NH Broad signal, variable-
Substituent Protons/CarbonsVariableVariable

Note: Chemical shifts are dependent on the solvent and the nature of the substituents on the triazole nitrogen (N1) and the methanamine nitrogen. For example, in some derivatives, the methylene protons adjacent to the triazole ring appear as a singlet around 5.5-5.9 ppm.[1] The triazole C5 and C4 carbons have been reported in the ranges of 122.46–127.49 ppm and 139.27–148.64 ppm, respectively.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (amine & triazole)3100 - 3500Medium-Broad
C-H Stretch (aromatic/aliphatic)2850 - 3100Medium-Strong
C=C and C=N Stretch (triazole ring)1450 - 1650Medium-Weak
C-N Stretch1000 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Fragmentation Pattern: A common fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the triazole ring. Other fragmentations will be specific to the substituents on the core structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 1,2,3-triazole ring typically exhibits π → π* transitions. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a π → π* transition around 205 nm.[3] In solution, these bands can be observed between 200-240 nm.[3] The presence of aromatic substituents can lead to additional absorption bands at higher wavelengths.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound derivatives.

G Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesized Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry (e.g., ESI-HRMS) purification->ms uv UV-Vis Spectroscopy purification->uv elucidation Structural Elucidation and Confirmation nmr->elucidation ir->elucidation ms->elucidation uv->elucidation

Caption: Workflow for the spectroscopic characterization of synthesized derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound.

  • Instrument Setup:

    • Spectrometer: A 300-600 MHz NMR spectrometer.

    • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR.

    • 2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to aid in the complete assignment of proton and carbon signals, especially for complex derivatives.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil Samples: Place a drop of the sample between two NaCl plates to form a thin film.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrophotometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or KBr pellet/NaCl plates).

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.

  • Instrument Setup:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source.

    • Ionization Technique: Electrospray ionization (ESI) is commonly used for this class of compounds.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Conclusion

The spectroscopic characterization of this compound derivatives is a critical step in their synthesis and development. A combination of NMR, IR, and MS is essential for unambiguous structure determination. The protocols and data presented in this guide provide a solid foundation for researchers working with this important class of heterocyclic compounds. The predictable nature of the CuAAC synthesis and the distinct spectroscopic signatures of the triazole core facilitate the straightforward characterization of novel derivatives.

References

The Ascendant Therapeutic Potential of Novel 1,2,3-Triazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of properties, including metabolic stability, capacity for hydrogen bonding, and dipole interactions, makes it an attractive framework for the design of novel therapeutic agents.[1][2][3][4] Synthetically accessible through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," researchers have generated vast libraries of 1,2,3-triazole-containing compounds with a broad spectrum of biological activities.[2][5] This technical guide delves into the diverse biological activities of these novel compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Diverse Biological Activities of 1,2,3-Triazole Derivatives

1,2,3-triazole hybrids have demonstrated significant potential across a range of therapeutic areas, including oncology, infectious diseases, and neurology. Their ability to act as pharmacophores or as linkers to connect different bioactive molecules has led to the development of compounds with potent and selective activities.[1]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,2,3-triazole derivatives.[2][6][7] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways involved in cancer progression.[1][2]

A noteworthy strategy in the design of novel anticancer agents involves the hybridization of the 1,2,3-triazole moiety with other known pharmacophores. This approach has yielded compounds with enhanced potency and selectivity against various cancer cell lines.

Table 1: Anticancer Activity of Novel 1,2,3-Triazole Hybrids

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
1,2,3-Triazole-Chalcone HybridsA549 (Lung)8.67 - 11.62Doxorubicin3.24[1]
1,2,3-Triazole-Podophyllotoxin HybridsA549 (Lung)0.021 - 0.118Podophyllotoxin0.027[1]
1,2,3-Triazole-Pyrrolo[2,3-b]pyridinesA549 (Lung)0.082 - 2.83Etoposide3.08[1]
1,2,3-Triazole-Coumarin HybridsA549 (Lung)0.8 - 27.08Cisplatin24.15[1]
1,2,3-Triazole-Indole HybridsA549 (Lung)3.29 - 10.71--[1]
1,2,3-Triazole-Chrysin Analogs (5c)PC3 (Prostate)10.8 ± 0.04Doxorubicin-[8]
MCF-7 (Breast)20.53 ± 0.21[8]
1,2,3-Triazole-Amino Acid Conjugates (6)MCF7 (Breast)<10Ellipticine-[9]
HepG2 (Liver)<10[9]
1,2,3-Triazole-Amino Acid Conjugates (7)MCF7 (Breast)<10Ellipticine-[9]
HepG2 (Liver)<10[9]
Phosphonate 1,2,3-Triazole Derivative (8)HT-1080 (Fibrosarcoma)15.13Doxorubicin-[2]
A-549 (Lung)21.25[2]
MCF-7 (Breast)18.06[2]
MDA-MB-231 (Breast)16.32[2]
Antimicrobial and Antiviral Activities

The growing threat of antimicrobial resistance has spurred the search for new classes of anti-infective agents.[10] 1,2,3-triazoles have emerged as a promising scaffold in this area, with derivatives exhibiting potent activity against a range of bacteria, fungi, and viruses.[10][11][12][13][14][15]

Table 2: Antimicrobial and Antiviral Activity of Novel 1,2,3-Triazole Derivatives

Compound ClassTarget OrganismActivityReference
1,2,3-Triazole GlycosidesStaphylococcus aureusHigh susceptibility[14]
Pseudomonas aeruginosaModerate activity[14]
Candida albicansPromising antifungal activity[14]
Aspergillus nigerPromising antifungal activity[14]
1,2,3-Triazole-Lupinine DerivativesInfluenza A/H1N1Virus inhibitory activity[16]
Influenza A/H3N2Virus inhibitory activity[16]
1,2,3-Triazole DerivativesMycobacterium tuberculosis H37RaMIC: 0.78 - 3.12 µg/mL[17][18]
Enzyme Inhibition

The structural features of the 1,2,3-triazole ring enable it to interact with various enzymes, making it a valuable scaffold for the design of enzyme inhibitors.[19][20] This has significant implications for the treatment of diseases such as Alzheimer's, where the inhibition of cholinesterases is a key therapeutic strategy.[4]

Table 3: Enzyme Inhibition Activity of Novel 1,2,3-Triazole Hybrids

Compound ClassTarget EnzymeIC50 / InhibitionReference
Paeonol-1,2,3-Triazole HybridsButyrylcholinesterase (BuChE)IC50 = 0.13 µM[4]
1,2,3-Triazole-Quinoline ConjugatesHuman Acetylcholinesterase (hAChE)29-55% inhibition at 100 µM[4]
1,2,3-Triazole-Coumarin HybridsAcetylcholinesterase (AChE)IC50 = 3.4 µM[4]
Butyrylcholinesterase (BuChE)IC50 = 1.1 µM[4]
1,2,3-Triazole HybridsEpidermal Growth Factor Receptor (EGFR)Sub-nanomolar to low-micromolar inhibition[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of novel 1,2,3-triazole compounds.

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][5]

General Procedure:

  • Preparation of Azide and Alkyne Precursors: Synthesize the desired organic azides and terminal alkynes using established literature procedures.

  • Cycloaddition Reaction: To a solution of the organic azide (1.0 eq) and terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, or DMF), add a copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq), and a reducing agent, such as sodium ascorbate (0.1-0.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

G General Workflow for CuAAC Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product Organic_Azide Organic Azide Cycloaddition [3+2] Cycloaddition Organic_Azide->Cycloaddition Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Cycloaddition Copper_Source Copper(I) Source (e.g., CuSO4/NaAsc) Copper_Source->Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Triazole

Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with 1,2,3-Triazole Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 1,2,3-triazole compounds exert their biological effects is crucial for rational drug design and development. Several studies have elucidated the signaling pathways modulated by these compounds.

Induction of Apoptosis and Cell Cycle Arrest

Many anticancer 1,2,3-triazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain 1,2,3-triazole-podophyllotoxin hybrids have been found to act on microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Similarly, some 1,2,3-triazole-chrysin analogs have been shown to arrest MCF-7 breast cancer cells at the G2/M phase.[8]

G Apoptosis and Cell Cycle Arrest Pathway Triazole 1,2,3-Triazole Compound Microtubules Microtubule Disruption Triazole->Microtubules inhibition G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Simplified pathway of microtubule-targeting 1,2,3-triazoles.

Inhibition of EGFR Signaling

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several 1,2,3-triazole hybrids have been designed as EGFR inhibitors.[21] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that promotes cell proliferation and survival.

G EGFR Inhibition Pathway Triazole_EGFR 1,2,3-Triazole EGFR Inhibitor EGFR EGFR Kinase Domain Triazole_EGFR->EGFR inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Triazole_EGFR->Downstream blocks EGFR->Downstream activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action for 1,2,3-triazole-based EGFR inhibitors.

Conclusion and Future Directions

The 1,2,3-triazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The ease of their synthesis via "click chemistry" allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships. While significant progress has been made, particularly in the realm of anticancer and antimicrobial agents, further research is warranted. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating their mechanisms of action in greater detail, and exploring their potential in a wider range of diseases. The continued application of innovative medicinal chemistry strategies to the 1,2,3-triazole core holds immense promise for the discovery of next-generation therapeutics.

References

The Synthesis and Application of 1,2,3-Triazole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and drug discovery, prized for its synthetic accessibility, chemical stability, and ability to engage in a variety of biological interactions. This technical guide provides an in-depth overview of the discovery and key synthetic methodologies for preparing 1,2,3-triazole-containing compounds, alongside insights into their roles in modulating critical signaling pathways.

Discovery and Historical Context

The journey of the 1,2,3-triazole ring began in the late 19th and early 20th centuries with initial descriptions of 1,3-dipolar cycloaddition reactions. However, it was the seminal work of Rolf Huisgen in the 1960s that established the mechanistic foundation and synthetic utility of the 1,3-dipolar cycloaddition, a reaction that now often bears his name. This thermal reaction between an azide and an alkyne, while foundational, typically requires harsh conditions and often results in a mixture of 1,4- and 1,5-regioisomers.

A paradigm shift occurred in the early 2000s with the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," proceeds with high efficiency and regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions. The development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) further expanded the synthetic toolbox, providing selective access to the 1,5-disubstituted regioisomer.

Synthetic Methodologies: A Comparative Overview

The synthesis of 1,2,3-triazole scaffolds is dominated by the azide-alkyne cycloaddition reaction. The choice of method depends on the desired regioisomer and the tolerance of the substrates to the reaction conditions.

Data Presentation: Quantitative Comparison of Synthetic Methods

The following tables summarize typical reaction conditions and yields for the three primary methods of 1,2,3-triazole synthesis.

Table 1: Huisgen 1,3-Dipolar Cycloaddition (Thermal)

Alkyne SubstrateAzide SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideToluene1102470-80 (mixture of isomers)[Generic]
Propargyl AlcoholPhenyl AzideXylene1401865-75 (mixture of isomers)[Generic]
Ethyl Propiolate1-AzidohexaneDMF1003660-70 (mixture of isomers)[Generic]

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne SubstrateAzide SubstrateCopper Source (mol%)LigandSolventTemperatureTimeYield (%) (1,4-isomer)Reference
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O (1) / Na-Ascorbate (5)Nonet-BuOH/H₂ORoom Temp8 h>95[1]
1-Octyne1-AzidobutaneCuI (5)NoneTHFRoom Temp12 h92[Generic]
Propargyl alcoholAzidomethylferroceneCuSO₄·5H₂O (0.4 μM) / Na-Ascorbate (5 mg/mL)NoneTolueneRoom Temp2 h~60% surface coverage[2]

Table 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Alkyne SubstrateAzide SubstrateRuthenium Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%) (1,5-isomer)Reference
PhenylacetyleneBenzyl AzideCpRuCl(COD) (1)Toluene80495[3]
1-HeptynePhenyl AzideCpRuCl(PPh₃)₂ (2)Benzene80691[3]
Internal AlkyneBenzyl AzideCp*RuCl(COD)BenzeneReflux280 (1,4,5-trisubstituted)[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes to 1,2,3-triazoles are provided below.

General Protocol for Huisgen 1,3-Dipolar Cycloaddition (Thermal)
  • Reactant Preparation: Dissolve the alkyne (1.0 equiv) and the azide (1.0 equiv) in a high-boiling point solvent (e.g., toluene, xylene, or DMF) in a sealed reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and maintain for 18-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to separate the regioisomers and any unreacted starting materials.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Preparation: Dissolve the terminal alkyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent system, often a mixture of t-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously. The reaction is usually complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, further purification can be achieved by recrystallization or column chromatography.

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
  • Reactant Preparation: In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in an anhydrous, non-protic solvent (e.g., toluene, benzene, or THF).

  • Catalyst Addition: Add the ruthenium catalyst, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂] (1-5 mol%), to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) or stir at room temperature, depending on the reactivity of the substrates and catalyst. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the pure 1,5-disubstituted 1,2,3-triazole product.

Signaling Pathways and Experimental Workflows

1,2,3-triazole scaffolds have emerged as potent inhibitors of various signaling pathways implicated in diseases such as cancer. Their ability to act as pharmacophores and engage in specific molecular interactions makes them valuable tools in drug design.

Inhibition of Cancer-Related Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[5] Several 1,2,3-triazole-containing compounds have been developed as EGFR inhibitors, effectively blocking downstream signaling cascades.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Triazole_Inhibitor 1,2,3-Triazole Inhibitor Triazole_Inhibitor->Dimerization VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Akt Akt PI3K->Akt PKC PKC DAG_IP3->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival Raf_MEK_ERK->Angiogenesis eNOS->Angiogenesis Triazole_Inhibitor 1,2,3-Triazole Inhibitor Triazole_Inhibitor->Dimerization NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Target Gene Expression Triazole_Inhibitor 1,2,3-Triazole Inhibitor Triazole_Inhibitor->IKK_Complex Synthesis_Workflow Start Start Reactant_Prep Reactant & Solvent Preparation Start->Reactant_Prep Reaction_Setup Reaction Setup (Glassware, Inert Atm.) Reactant_Prep->Reaction_Setup Catalyst_Add Catalyst/Reagent Addition Reaction_Setup->Catalyst_Add Reaction Reaction (Heating/Stirring) Catalyst_Add->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Product Characterization->End

References

Preliminary Investigation of (1H-1,2,3-triazol-4-yl)methanamine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its synthetic accessibility and diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] (1H-1,2,3-triazol-4-yl)methanamine and its derivatives represent a class of compounds with significant potential for drug discovery. Understanding the cytotoxic profile of these molecules is a critical first step in their development as therapeutic agents. This technical guide provides a comprehensive overview of the methodologies used to assess the cytotoxicity of 1,2,3-triazole derivatives, summarizing key findings from existing literature and presenting detailed experimental protocols for researchers in drug development. While specific cytotoxic data for this compound is not extensively available in the public domain, this guide will draw upon data from structurally related 1,2,3-triazole compounds to provide a foundational understanding of their potential cytotoxic effects and mechanisms of action.

Data Presentation: Cytotoxicity of 1,2,3-Triazole Derivatives

The following tables summarize the cytotoxic activity of various 1,2,3-triazole derivatives against different human cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Triazole-Containing Alkyl β-D-Glucopyranosides in Jurkat Cells [4]

CompoundHydrophobic Tail Length (Carbons)IC50 (µM)
4a81198
4b10345
4c1289
4d1435
4e1624

Note: The cytotoxicity of these triazole-linked alkyl β-glucopyranosides increased with the length of the hydrophobic tail.

Table 2: Cytotoxicity of Triazole-Quinazolinone Hybrids [5]

CompoundCell LineIC50 (µM)
6aMCF-725.1
6aHeLa>100
6bMCF-745.3
6bHeLa>100
6cMCF-765.2
6cHeLa>100

Note: Compound 6a showed the highest cytotoxic activity against the MCF-7 breast cancer cell line.

Table 3: Cytotoxicity of Novel 1,2,3-Triazole Derivatives [6]

CompoundCell LineIC50 (µM)
T1PC-391.476
T1MCF-7273.947

Note: Compound T1 demonstrated growth suppression against both prostate (PC-3) and breast (MCF-7) cancer cell lines.

Table 4: Cytotoxicity of Triazole Fungicides in HeLa Cells [7]

CompoundMTT Assay IC50 (mg/ml)LDH Assay IC50 (mg/ml)
Prochloraz0.40.065
Tebuconazole>10.985
Triadimefon0.240.052
Triadimenol0.370.042

Note: The LDH assay, which measures membrane damage, indicated lower IC50 values for most compounds compared to the MTT assay, which assesses mitochondrial activity.

Experimental Protocols

Detailed methodologies for key cytotoxicity and apoptosis assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound and its derivatives.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Cells to be tested

  • 96-well microtiter plates

  • Complete cell culture medium

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[10]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[11]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8][10]

  • Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] The reference wavelength should be more than 650 nm.[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13][14]

Materials:

  • Cells and culture medium

  • 96-well plates

  • Test compounds

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Microplate reader

Protocol:

  • Plate cells and treat with test compounds as described for the MTT assay. Include appropriate controls such as vehicle-only and no-cell controls.[14]

  • Incubate for the desired period.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15]

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15][16]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[18][19]

Materials:

  • Cells and culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Harvest the cells (including any floating cells) and centrifuge at a low speed.

  • Wash the cells with cold PBS.[18]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[19]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][19]

  • Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.[20][21]

Materials:

  • Cells and culture medium

  • Test compounds

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader (for absorbance or fluorescence)

Protocol:

  • Induce apoptosis in cells by treatment with the test compound.

  • Harvest and wash the cells.

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-30 minutes.[21][22]

  • Centrifuge the lysate at high speed to pellet the cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add the cell lysate (containing 50-200 µg of protein).[23]

  • Prepare the reaction mixture containing reaction buffer, DTT, and the caspase-3 substrate according to the kit's protocol.[22]

  • Add the reaction mixture to each well.

  • Incubate the plate at 37°C for 1-2 hours.[21][23]

  • Measure the absorbance (for pNA substrate) at 400-405 nm or fluorescence (for AMC substrate) at an excitation of 380 nm and emission of 420-460 nm.[21]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the cytotoxic evaluation of this compound and its derivatives.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_0 Cell Culture and Treatment cluster_1 Primary Cytotoxicity Assessment cluster_2 Mechanism of Action Investigation cluster_3 Data Analysis and Interpretation start Seed Cells in Microplate treatment Treat with this compound (Varying Concentrations and Durations) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay membrane_integrity_assay Membrane Integrity Assay (e.g., LDH) treatment->membrane_integrity_assay apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) viability_assay->apoptosis_assay membrane_integrity_assay->apoptosis_assay caspase_assay Caspase Activation Assay (e.g., Caspase-3) apoptosis_assay->caspase_assay data_analysis Determine IC50 Values and Characterize Mode of Cell Death caspase_assay->data_analysis

Caption: A generalized workflow for the cytotoxic evaluation of novel compounds.

Intrinsic_Apoptosis_Pathway compound This compound Derivative mito Mitochondrial Stress compound->mito bax_bak Bax/Bak Activation mito->bax_bak mom Mitochondrial Outer Membrane Permeabilization bax_bak->mom cyto_c Cytochrome c Release mom->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 casp3 Pro-Caspase-3 active_casp9->casp3 active_casp3 Active Caspase-3 (Executioner Caspase) active_casp9->active_casp3 apoptosis Apoptosis active_casp3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Wnt_Signaling_Pathway_Inhibition compound Triazole-Based Inhibitor destruction_complex Destruction Complex (Axin, APC, GSK3β) compound->destruction_complex Stabilizes beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates ubiquitination Phosphorylation and Ubiquitination beta_catenin->ubiquitination tcf_lef TCF/LEF beta_catenin->tcf_lef Translocates to Nucleus and Binds proteasome Proteasomal Degradation ubiquitination->proteasome proteasome->tcf_lef Prevents Nuclear Translocation target_genes Target Gene Transcription (Proliferation, Survival) tcf_lef->target_genes Activates

Caption: Inhibition of the Wnt/β-catenin signaling pathway by a triazole compound.[24]

References

Solubility and stability of (1H-1,2,3-triazol-4-yl)methanamine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility and Stability of (1H-1,2,3-triazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It also includes detailed experimental protocols for researchers to determine these properties in their own laboratories.

Introduction

This compound is a heterocyclic compound featuring a triazole ring, a scaffold of significant interest in medicinal chemistry and drug development. The physicochemical properties of this molecule, such as its solubility and stability, are critical parameters that influence its suitability for various applications, from synthetic chemistry to pharmaceutical formulations. This guide aims to consolidate the known information and provide practical methodologies for its characterization.

Solubility Profile

The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its handling and formulation in chemical research.

Quantitative Solubility Data

Currently, limited quantitative solubility data for this compound is publicly available. The hydrochloride salt of the compound is reported to be soluble in water.[1]

SolventSolubilityTemperature
Water9.6 g / 100 mL (for hydrochloride salt)Not Specified
General Solubility Considerations for Triazoles

Triazole-containing compounds, due to the presence of nitrogen atoms capable of hydrogen bonding, often exhibit solubility in polar solvents.[2] The solubility of this compound is expected to be influenced by the pH of the medium due to the basic nature of the methanamine group. In acidic solutions, the amine will be protonated, forming a more soluble salt.

Experimental Protocol for Determining Solubility

The following is a general protocol for determining the solubility of this compound in various solvents. This method can be adapted to quantify solubility through techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)

  • Small, sealable vials or test tubes

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • Analytical balance

  • pH meter (for aqueous solutions)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant. It is crucial not to disturb the solid phase.

    • To remove any suspended solid particles, centrifuge the collected supernatant at a high speed.

  • Quantification:

    • Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • From the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Stability Profile

The chemical stability of a compound is a critical factor for its storage, formulation, and in vivo performance. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage conditions.

General Stability of Triazoles

1,2,3-Triazoles are generally considered to be a stable aromatic heterocyclic system.[3] They are often resistant to hydrolysis, oxidation, and reduction. However, the stability of a specific derivative like this compound can be influenced by the functional groups attached to the triazole ring and the conditions to which it is exposed.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and degradation pathways. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Analytical instrument for separation and quantification (e.g., HPLC with a photodiode array detector)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Stress Conditions (to be performed in parallel):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 70 °C) in an oven.

    • Photodegradation: Expose a solid sample or a solution of the compound to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • If necessary, neutralize the acid and base hydrolysis samples.

    • Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

    • A photodiode array detector can be used to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each condition.

    • Identify and quantify the major degradation products.

    • The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Synthesis of this compound

A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][7][8] This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

Experimental Workflow for CuAAC Synthesis

The synthesis of this compound via CuAAC would typically involve the reaction of propargylamine (or a protected version) with a suitable azide precursor. The general workflow is depicted below.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction CuAAC Reaction cluster_catalyst Catalytic System cluster_product Product Formation & Isolation Propargylamine Propargylamine (or protected derivative) ReactionVessel Reaction in a suitable solvent (e.g., water, t-BuOH) Propargylamine->ReactionVessel AzideSource Azide Source (e.g., Sodium Azide) AzideSource->ReactionVessel Product This compound ReactionVessel->Product Cycloaddition CuSource Copper(II) Source (e.g., CuSO4) CuI Copper(I) in situ CuSource->CuI ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->CuI CuI->ReactionVessel Catalyst Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

References

Commercial Suppliers of (1H-1,2,3-triazol-4-yl)methanamine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of commercial sources for (1H-1,2,3-triazol-4-yl)methanamine and its derivatives, tailored for researchers, scientists, and professionals in drug development. This guide includes a comparative summary of supplier specifications, a detailed experimental protocol for a common application, and visualizations of a relevant signaling pathway and experimental workflow.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structure, featuring a reactive primary amine and a stable triazole ring, makes it an ideal scaffold for generating diverse molecular libraries through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in disease, including Histone Deacetylases (HDACs) and Indoleamine 2,3-dioxygenase 1 (IDO1), making them valuable tools in cancer and immunology research.

Commercial Supplier Data

The following table summarizes the specifications for this compound hydrochloride and a related derivative from various commercial suppliers. This data is intended to facilitate the selection of research-grade materials.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
BiosynthThis compound hydrochloride118724-05-3C₃H₆N₄·HCl134.57-
Appretech Scientific Ltd.This compound hydrochloride1009101-70-5C₃H₇ClN₄134.57≥ 98%
CymitQuimica(1-Methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride612511-67-8C₄H₉ClN₄148.59Min. 95%
Enamine1-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride2490432-95-4C₈H₁₆Cl₂N₄239.1495%
CF Plus Chemicals1-Trifluoroethyltriazolyl-4-methylamine hydrochloride2749496-26-0C₅H₈ClF₃N₄216.5995%+

Experimental Protocols

Representative Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between an azide-containing molecule and this compound hydrochloride, which serves as the alkyne component after deprotonation. This reaction is widely used for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Azide-functionalized molecule of interest

  • This compound hydrochloride

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in deionized water.

    • Prepare a 200 mM solution of the THPTA ligand in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Dissolve the azide-functionalized molecule and this compound hydrochloride in a suitable buffer or solvent.

  • Copper-Ligand Complex Formation:

    • In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio.

    • Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction vessel, combine the solution of the azide-functionalized molecule with the solution of this compound hydrochloride. The molar ratio is typically 1:1, but optimization may be required.

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A typical final concentration of copper is 25-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction should be protected from light.

  • Work-up and Purification:

    • The work-up procedure will depend on the properties of the product. For small molecules, an aqueous work-up followed by extraction with an organic solvent like ethyl acetate may be appropriate.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

    • For biomolecules, purification may involve size-exclusion chromatography or dialysis.

Visualizations

Signaling Pathway: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Derivatives of this compound are being investigated as inhibitors of IDO1, an enzyme that plays a critical role in tumor immune evasion.[1][2][3] The following diagram illustrates the mechanism of IDO1 and its inhibition.

IDO1_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Response Immune Response Modulation cluster_Inhibition Therapeutic Intervention Tryptophan Tryptophan IDO1_enzyme IDO1 Enzyme (in Tumor/Immune Cells) Tryptophan->IDO1_enzyme T_Cell T-Cell Tryptophan->T_Cell Essential for Activation Kynurenine Kynurenine IDO1_enzyme->Kynurenine Catalyzes Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Immune_Suppression Immune Suppression T_Cell->Immune_Suppression Depletion leads to Inactivation Treg->Immune_Suppression Triazole_Inhibitor This compound -based IDO1 Inhibitor Triazole_Inhibitor->IDO1_enzyme Inhibits

Caption: IDO1 Inhibition Pathway.

Experimental Workflow: CuAAC Reaction

The following diagram outlines the key steps in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Workflow prep_reagents 1. Prepare Stock Solutions (Azide, Amine, CuSO4, Ligand, Ascorbate) form_complex 2. Form Cu(I)-Ligand Complex (Mix CuSO4 and Ligand) prep_reagents->form_complex mix_reactants 3. Combine Reactants (Azide and Amine) prep_reagents->mix_reactants initiate_reaction 4. Initiate Reaction (Add Cu(I) complex and Ascorbate) form_complex->initiate_reaction mix_reactants->initiate_reaction incubate 5. Incubate (Room Temperature, 1-4h) initiate_reaction->incubate workup 6. Work-up and Purification (Extraction, Chromatography) incubate->workup product 7. Characterize Product workup->product

Caption: CuAAC Experimental Workflow.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing (1H-1,2,3-triazol-4-yl)methanamine as a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (1H-1,2,3-triazol-4-yl)methanamine as a potential accelerating ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a cornerstone of modern drug development, bioconjugation, and materials science due to its high efficiency, selectivity, and biocompatibility.[1][2] The 1,2,3-triazole moiety formed is a stable linker that can mimic a peptide bond, offering significant advantages in the design of novel therapeutic agents.[1]

This compound is a structurally simple yet effective ligand for stabilizing the catalytically active Cu(I) oxidation state, which is crucial for the CuAAC reaction.[3] Its triazole ring and the primary amine functionality can chelate the copper ion, preventing its disproportionation and oxidation to the inactive Cu(II) state, thereby enhancing reaction rates and yields. While specific quantitative data for this particular ligand is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for structurally similar triazole-based ligands and provide a strong foundation for its application in the laboratory.

Key Applications in Drug Development:
  • Lead Discovery and Optimization: Rapidly synthesize libraries of diverse compounds by linking different azide and alkyne building blocks.[1]

  • Bioconjugation: Covalently attach drugs, probes, or imaging agents to biomolecules such as proteins, peptides, and nucleic acids with high specificity.[1]

  • In Situ Drug Synthesis: Generate active pharmaceutical ingredients (APIs) directly at the target site from benign precursors.

  • Development of Protease Inhibitors: The triazole ring can act as a bioisostere for amide bonds, leading to the development of novel enzyme inhibitors.

Quantitative Data Summary

The following table summarizes representative yields for CuAAC reactions using copper catalysts with triazole-based ligands, analogous to this compound. These values demonstrate the high efficiency of this class of reactions across various substrates.

EntryAlkyne SubstrateAzide SubstrateLigand (Analogous)Solvent SystemYield (%)
1PhenylacetyleneBenzyl AzideTBTA¹t-Butanol/H₂O>95
2Propargyl Alcohol1-AzidohexaneTHPTA²Water>98
3Ethynyltrimethylsilane3-Azidopropanoic acid(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanolWater92
44-Ethynylanisole1-AzidobutaneTBTA¹CH₂Cl₂94
51-EthynylcyclohexeneBenzyl AzideTHPTA²DMSO/H₂O91

¹TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine ²THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine

Note: The yields presented are based on literature reports for analogous triazole-based ligands and may vary depending on the specific reaction conditions and the catalytic efficiency of this compound.

Experimental Protocols

Protocol 1: General Procedure for CuAAC using this compound

This protocol provides a general method for the copper-catalyzed cycloaddition of an alkyne and an azide in an aqueous solvent system, which is common in bioconjugation applications.

Materials:

  • Alkyne-functionalized molecule (1.0 eq)

  • Azide-functionalized molecule (1.0-1.2 eq)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)

  • This compound solution (e.g., 50 mM in H₂O)

  • Sodium Ascorbate solution (e.g., 100 mM in H₂O, freshly prepared)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne-functionalized molecule in the degassed buffer.

  • Add the azide-functionalized molecule to the solution.

  • Prepare the catalyst premix: In a separate tube, add the this compound solution (5 eq relative to copper) followed by the CuSO₄ solution (typically 0.05-0.1 eq relative to the limiting reactant). Mix gently.

  • Add the catalyst premix to the main reaction vessel.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 eq relative to copper).

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, the product can be purified by standard methods such as precipitation, extraction, or chromatography. For biological samples, copper can be removed by dialysis against a buffer containing a chelating agent like EDTA.

Protocol 2: CuAAC in an Organic Solvent

This protocol is suitable for reactions where the substrates are not soluble in aqueous media.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.0 eq)

  • Copper(I) Iodide (CuI) (0.01-0.05 eq)

  • This compound (0.01-0.05 eq)

  • Anhydrous organic solvent (e.g., THF, CH₂Cl₂, DMSO)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq)

Procedure:

  • To a flask containing a stir bar, add the alkyne and the azide.

  • Dissolve the substrates in the anhydrous organic solvent.

  • Add the base (TEA or DIPEA) to the solution.

  • In a separate vial, suspend CuI and this compound in a small amount of the reaction solvent and add this suspension to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-12 hours), dilute the mixture with an appropriate organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Catalytic_Cycle cluster_cycle Cu(I) Catalytic Cycle cluster_redox Cu(I) Regeneration CuI Cu(I)L (Active Catalyst) Pi_Complex [Cu(I)L(R1-C≡CH)] Alkyne R1-C≡CH Alkyne->Pi_Complex + R1-C≡CH Acetylide Cu(I)L-C≡C-R1 (Copper Acetylide) Pi_Complex->Acetylide - H+ Cu_Azide_Complex [Cu(I)L(C≡C-R1)(N3-R2)] Acetylide->Cu_Azide_Complex + R2-N3 Azide R2-N3 Metallacycle Six-membered Cu(III) Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->CuI Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H+ Product->CuI Re-enters cycle CuII Cu(II)L CuI_regen Cu(I)L CuII->CuI_regen + Ascorbate Ascorbate Sodium Ascorbate CuI_regen->CuII Oxidation

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

General Experimental Workflow for CuAAC

CuAAC_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification Reactants Dissolve Alkyne and Azide in Solvent Mixing Combine Reactants and Catalyst Premix Reactants->Mixing Catalyst_Prep Prepare Catalyst Premix (CuSO4 + Ligand) Catalyst_Prep->Mixing Initiation Add Sodium Ascorbate to Initiate Mixing->Initiation Incubation Incubate at Room Temperature (1-4 hours) Initiation->Incubation Quench Quench Reaction (optional) Incubation->Quench Purification Purify Product (Chromatography, Extraction, etc.) Quench->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for a typical CuAAC reaction.

References

Application Note and Protocol for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from (1H-1,2,3-triazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a diverse library of 1,4-disubstituted 1,2,3-triazoles commencing from the versatile building block, (1H-1,2,3-triazol-4-yl)methanamine. The primary amino group of this starting material serves as a key functional handle for introducing a wide range of substituents via N-acylation, N-alkylation, and reductive amination, thereby enabling the generation of novel compounds with potential applications in drug discovery and development.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, renowned for its metabolic stability and capacity to engage in various non-covalent interactions. This application note outlines three robust synthetic pathways to modify this compound, a readily accessible starting material, to yield a variety of 1,4-disubstituted 1,2,3-triazoles. The protocols detailed herein are designed to be broadly applicable, allowing for the introduction of diverse functional groups.

Synthetic Pathways Overview

The functionalization of this compound can be achieved through three primary methods targeting the exocyclic primary amine: N-acylation, N-alkylation, and reductive amination. Each of these pathways offers a distinct avenue for chemical modification, leading to the formation of amides, secondary/tertiary amines, and N-alkylated amines, respectively.

G cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination start This compound acyl_chloride Acyl Chloride (R-COCl) Base (e.g., Et3N) start->acyl_chloride anhydride Anhydride (R-CO)2O Base (e.g., Pyridine) start->anhydride alkyl_halide Alkyl Halide (R-X) Base (e.g., K2CO3) start->alkyl_halide reductive_amination Aldehyde/Ketone (R-CHO/R-CO-R') Reducing Agent (e.g., NaBH(OAc)3) start->reductive_amination product_amide N-Acyl-1,4-disubstituted 1,2,3-triazole acyl_chloride->product_amide anhydride->product_amide product_amine N-Alkyl-1,4-disubstituted 1,2,3-triazole alkyl_halide->product_amine product_reductive N-Substituted-1,4-disubstituted 1,2,3-triazole reductive_amination->product_reductive

Figure 1: General synthetic workflows for the functionalization of this compound.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the formation of an amide bond by reacting the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride.

Materials:

  • This compound

  • Acyl chloride or acid anhydride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure using Acyl Chloride:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated 1,4-disubstituted 1,2,3-triazole.

Procedure using Acid Anhydride:

  • Dissolve this compound (1.0 eq.) in anhydrous THF or pyridine.

  • Add the acid anhydride (1.2 eq.) to the solution. If using THF, add pyridine (1.5 eq.) as a base and catalyst.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 4-24 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product as described for the acyl chloride procedure.

Protocol 2: N-Alkylation of this compound

This protocol outlines the synthesis of secondary amines via the reaction of the primary amine with an alkyl halide. To minimize over-alkylation, the use of a slight excess of the amine or controlled addition of the alkylating agent is recommended.

Materials:

  • This compound

  • Alkyl halide (e.g., bromide or iodide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.0-1.2 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-48 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated 1,4-disubstituted 1,2,3-triazole.

Protocol 3: Reductive Amination of this compound

This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Materials:

  • This compound

  • Aldehyde or ketone

  • Anhydrous 1,2-dichloroethane (DCE) or THF

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq.) can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-substituted 1,4-disubstituted 1,2,3-triazole.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound based on general protocols for these reaction types.

Reaction TypeReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
N-Acylation Acyl Chloride, Et₃NDCM0 to RT2-1270-95
Acid Anhydride, PyridineTHF/PyridineRT to 604-2465-90
N-Alkylation Alkyl Halide, K₂CO₃DMF60-8012-4850-80
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCERT12-2460-90

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions used. Optimization may be required for specific target molecules.

Conclusion

The protocols described in this application note provide a versatile platform for the synthesis of a wide array of 1,4-disubstituted 1,2,3-triazoles starting from this compound. These methods are robust, scalable, and amenable to the incorporation of a diverse range of chemical functionalities, making them highly valuable for applications in medicinal chemistry and drug discovery. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Application of (1H-1,2,3-triazol-4-yl)methanamine in Bioconjugation Techniques: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-1,2,3-triazol-4-yl)methanamine and its derivatives are pivotal reagents in modern bioconjugation. Their significance stems from the formation of a stable and biocompatible 1,2,3-triazole linkage, most commonly facilitated by the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This powerful ligation technique enables the precise and efficient covalent connection of biomolecules with a wide array of probes, tags, or therapeutic agents. The triazole ring, being isosteric to the amide bond, offers enhanced stability against enzymatic and hydrolytic degradation, making it an ideal linker in drug development and biological studies.[1]

The primary application of the this compound scaffold is in the design of copper-chelating ligands. These ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its water-soluble derivatives, are crucial for stabilizing the catalytically active Cu(I) oxidation state, accelerating the CuAAC reaction, and minimizing copper-induced cytotoxicity in biological systems.[2][3] Furthermore, the primary amine of this compound serves as a versatile functional handle for the attachment of various moieties through standard amine chemistry, such as amide bond formation.

These application notes provide an overview of the use of this compound-based structures in bioconjugation, along with detailed experimental protocols and data to guide researchers in their effective implementation.

Data Presentation: Quantitative Comparison of CuAAC Ligands

The efficiency of the CuAAC reaction is significantly influenced by the choice of the copper-chelating ligand. The following tables summarize key quantitative data for commonly used ligands, highlighting their impact on reaction kinetics and yield.

Table 1: Comparison of Reaction Rates for Different Copper-Chelating Ligands

LigandRelative Reaction RateKey FeaturesReference
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)BaselineHigh affinity for Cu(I), but low water solubility.[4]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)ModerateWater-soluble, good for bioconjugation in aqueous buffers.[4]
BTTES (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethyl hydrogen sulfate)HighWater-soluble with bulky tert-butyl groups to prevent catalyst aggregation.[4]
BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid)Very HighHighest reported acceleration among these ligands; negatively charged, enhancing solubility and biocompatibility.[4]

Table 2: Typical Yields and Reaction Conditions for CuAAC Bioconjugation

BiomoleculeReactantsLigandCopper SourceReducing AgentSolventTimeYieldReference
Protein (BSA)Alkyne-modified BSA, Azido-fluorophoreTHPTACuSO₄Sodium AscorbatePBS, pH 7.41-2 h>90%[4][5]
OligonucleotideAlkyne-labeled DNA, Azido-biotinTHPTACuSO₄Sodium AscorbateAqueous Buffer30-60 minNear-quantitative[5]
Cell LysateAzide-modified proteins, Alkyne-dyeTHPTACuSO₄Sodium AscorbatePBS, pH 7.430 minHigh[2]
Live CellsAzide-labeled cell surface glycans, Alkyne-fluorophoreBTTAACuSO₄Sodium AscorbateCell Culture Medium5-10 minHigh[6]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein (e.g., 1 mg/mL in PBS)

  • Azide-functionalized fluorescent dye (e.g., 10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM stock in water)

  • Sodium Ascorbate (e.g., 1 M stock in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution (to a final concentration of 10-50 µM)

    • PBS to adjust the final volume

    • Azide-functionalized dye (to a final concentration of 100-250 µM)

  • Prepare the Catalyst Solution: In a separate tube, pre-mix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is often used. For a final reaction concentration of 1 mM CuSO₄, you would add 5 mM THPTA.

  • Add Catalyst: Add the premixed CuSO₄/THPTA solution to the reaction mixture.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein from excess reagents using a desalting column according to the manufacturer's instructions.

Workflow for Protein Labeling via CuAAC

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Alkyne-modified Protein r1 Combine Protein and Dye p1->r1 p2 Azide-functionalized Dye p2->r1 p3 CuSO4 + THPTA (Catalyst Mix) r2 Add Catalyst Mix p3->r2 p4 Sodium Ascorbate (Reducing Agent) r3 Add Sodium Ascorbate to initiate p4->r3 r1->r2 r2->r3 r4 Incubate (1-2h, RT) r3->r4 pu1 Desalting Column r4->pu1 pu2 Labeled Protein pu1->pu2

Caption: Workflow for protein labeling using CuAAC.

Protocol 2: Representative Protocol for Conjugation of this compound to a Protein via Amide Bond Formation

This protocol describes a general method for conjugating the primary amine of this compound to a carboxyl group on a protein using EDC/NHS chemistry.

Materials:

  • Protein with accessible carboxyl groups (e.g., 1-5 mg/mL in MES buffer)

  • This compound hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare Protein: Exchange the protein into Activation Buffer using a desalting column.

  • Activate Carboxyl Groups:

    • Dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use to final concentrations of 2-5 mM and 5-10 mM, respectively.

    • Add the EDC/NHS solution to the protein solution and incubate for 15-30 minutes at room temperature.

  • Remove Excess Activation Reagents: Immediately pass the activated protein through a desalting column equilibrated with Coupling Buffer.

  • Conjugation:

    • Dissolve this compound hydrochloride in Coupling Buffer to a concentration of 10-50 mM and adjust the pH to 7.2-7.5 if necessary.

    • Immediately add the activated protein to the triazole solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-esters.

  • Purification: Purify the conjugated protein using a desalting column equilibrated with a suitable storage buffer.

Workflow for Amide Bond Conjugation

G cluster_activation Activation cluster_conjugation Conjugation cluster_quenching Quenching & Purification a1 Protein with -COOH groups a2 Add EDC/NHS a1->a2 a3 Activated Protein (NHS-ester) a2->a3 c2 Mix and Incubate a3->c2 c1 This compound c1->c2 c3 Conjugated Protein c2->c3 q1 Add Quenching Buffer c3->q1 q2 Desalting Column q1->q2 q3 Purified Conjugate q2->q3

Caption: Workflow for protein conjugation via amide bond formation.

Application in Studying Cellular Signaling Pathways

Triazole-based bioconjugates are powerful tools for elucidating complex cellular signaling pathways. By attaching probes such as fluorophores or affinity tags to pathway components, researchers can track their localization, interactions, and post-translational modifications.

Case Study 1: Elucidation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Triazole-linked hybrids of known inhibitors, such as erlotinib, have been synthesized to probe this pathway.

Experimental Approach: An erlotinib analogue bearing an alkyne group is synthesized and then "clicked" to various azide-containing moieties. The resulting triazole-containing compounds are then used to treat cancer cell lines (e.g., HeLa). The effects on the MAPK pathway are assessed by monitoring the phosphorylation status of key kinases (ERK, JNK, p38) via Western blotting or immunofluorescence.[7]

MAPK Signaling Pathway Inhibition by a Triazole Conjugate

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation ErlotinibTriazole Erlotinib-Triazole Conjugate ErlotinibTriazole->EGFR Inhibits ErlotinibTriazole->ERK Inhibits Phosphorylation ErlotinibTriazole->JNK Inhibits Phosphorylation ErlotinibTriazole->p38 Inhibits Phosphorylation

Caption: Inhibition of the MAPK pathway by an erlotinib-triazole conjugate.

Case Study 2: Probing the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. Its aberrant activation is common in cancer. Triazole-linked bis-indolyl conjugates have been developed as dual inhibitors of tankyrase and PI3K, allowing for the investigation of the interplay between the Wnt/β-catenin and PI3K/Akt pathways.[8]

Experimental Approach: Cancer cells are treated with the triazole-based dual inhibitor. The functional consequences are assessed by immunofluorescence analysis of key pathway components, such as the p85 regulatory subunit of PI3K, and by monitoring downstream events like the nuclear translocation of NF-κB.

PI3K/Akt Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival TriazoleInhibitor Triazole-based Inhibitor TriazoleInhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a triazole-based inhibitor.

Conclusion

The use of this compound and its derivatives in bioconjugation, particularly through the CuAAC reaction, offers a robust and versatile platform for the synthesis of complex biomolecular conjugates. The stability and biocompatibility of the resulting triazole linkage make this chemistry highly suitable for applications in drug discovery, diagnostics, and fundamental biological research. The provided protocols and data serve as a guide for researchers to harness the power of this chemical tool in their own investigations.

References

Application Notes and Protocols: (1H-1,2,3-triazol-4-yl)methanamine as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase).[2][3]

Among the various linker chemistries, the use of (1H-1,2,3-triazol-4-yl)methanamine and its derivatives has gained significant traction. The triazole moiety is often incorporated into the linker via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][] This approach offers a robust and efficient method for PROTAC synthesis, allowing for the rapid generation of libraries with diverse linker lengths and compositions.[3][][6] The triazole ring itself imparts favorable properties to the linker, including metabolic stability and a degree of rigidity that can help to pre-organize the PROTAC for optimal ternary complex formation.[2][7] Furthermore, the strategic placement of the triazole within the linker can be used to fine-tune the physicochemical properties of the PROTAC, such as solubility and lipophilicity.[8][9]

These application notes provide a comprehensive overview of the use of this compound-based linkers in PROTAC development, including synthetic strategies, key experimental protocols for characterization, and illustrative data.

Data Presentation

The following tables summarize quantitative data for representative PROTACs utilizing triazole-containing linkers.

Table 1: Physicochemical Properties and In Vitro Activity of Triazole-Containing CDK9 Degraders [8][9]

DegraderLinker Composition (THAL:AT7519)Calculated logDChrom logDKinetic Solubility (µM)MV4-11 IC₅₀ (nM)MOLM-13 DC₅₀ (nM)Dₘₐₓ (%)
16 3:53.13.8>2508.715.195
17 4:43.13.7>25011.219.496
18 5:33.13.6>25010.518.294
19 4:63.54.11506.310.997
20 5:53.54.02007.913.796
21 6:43.53.9>2508.114.195
22 7:74.34.6505.59.598

*THAL: Thalidomide; AT7519: CDK9 inhibitor. The linker composition denotes the number of atoms on either side of the triazole ring.

Table 2: Biological Activity of BRD4-Targeting PROTACs with Triazole Linkers

PROTACE3 Ligase LigandLinker (PEG units)H661 DC₅₀ (µM)
60a CRBN0< 0.5
60b CRBN1> 5
60c CRBN2> 5
60d CRBN4< 0.5
60e CRBN5< 0.5

*Data adapted from a study by Wurz et al., demonstrating the non-linear relationship between linker length and degradation potency.[3]

Experimental Protocols

Protocol 1: Synthesis of a Triazole-Containing PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the final "click" reaction to assemble a PROTAC.

Materials:

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand (e.g., a thalidomide derivative)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., a mixture of water and an organic solvent like tert-butanol or DMSO)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., a round-bottom flask)

  • Stir plate and stir bar

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • In a reaction vessel, dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1-1.2 equivalents) in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in deionized water.

  • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC). The reaction is typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final triazole-containing PROTAC.

  • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blotting for Protein Degradation

This protocol is for quantifying the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis apparatus and buffers

  • Transfer apparatus and buffers (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and DMSO as a vehicle control) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Biophysical Assay for Ternary Complex Formation (Surface Plasmon Resonance - SPR)

This protocol provides a general workflow for assessing ternary complex formation and cooperativity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified POI

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC of interest

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (K_D).

  • Binary Interaction Analysis (PROTAC-POI): In a separate experiment, inject a pre-incubated mixture of the PROTAC and the POI over a blank flow cell to ensure no non-specific binding of the complex to the surface.

  • Ternary Complex Formation:

    • Inject a constant, saturating concentration of the POI over the immobilized E3 ligase surface. This should result in no binding if there is no direct interaction.

    • In subsequent injections, inject a series of concentrations of the PROTAC pre-incubated with a constant concentration of the POI over the immobilized E3 ligase surface.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) for the ternary complex.

    • Cooperativity (α) can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI. An α value greater than 1 indicates positive cooperativity.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI E1, E2, Ub Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Synthesis_Workflow POI_ligand POI Ligand Alkyne_mod Introduce Alkyne Functionality POI_ligand->Alkyne_mod Alkyne_POI Alkyne-functionalized POI Ligand Alkyne_mod->Alkyne_POI Click_Reaction CuAAC 'Click' Chemistry (CuSO4, Na Ascorbate) Alkyne_POI->Click_Reaction E3_ligand E3 Ligase Ligand Azide_mod Introduce Azide Functionality E3_ligand->Azide_mod Azide_E3 Azide-functionalized E3 Ligase Ligand Azide_mod->Azide_E3 Azide_E3->Click_Reaction PROTAC_product Triazole-Linked PROTAC Click_Reaction->PROTAC_product

Caption: Synthesis via Click Chemistry.

Experimental_Workflow start PROTAC Design & Synthesis biophysical Biophysical Assays (SPR, ITC, etc.) start->biophysical cellular Cellular Assays start->cellular binding Determine Binary and Ternary Binding (KD, α) biophysical->binding optimization Lead Optimization binding->optimization degradation Western Blot (DC50, Dmax) cellular->degradation viability Cell Viability (IC50) cellular->viability degradation->optimization viability->optimization

Caption: PROTAC Development Workflow.

References

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from (1H-1,2,3-triazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data concerning the synthesis and evaluation of novel anticancer agents derived from the versatile building block, (1H-1,2,3-triazol-4-yl)methanamine. The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, recognized as a bioisostere for amide bonds and capable of engaging in various non-covalent interactions with biological targets.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including significant anticancer properties.[2][3][4]

The primary synthetic route for creating a diverse library of potential anticancer agents from this compound involves the formation of an amide bond. This is achieved by coupling the primary amine of the starting material with various carboxylic acids, particularly those from moieties known to possess cytotoxic or other anticancer effects. This approach allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for potency and selectivity against cancer cell lines.

Experimental Protocols

Protocol 1: General Synthesis of Novel Amide Derivatives via Amide Coupling

This protocol describes a general method for the synthesis of N-((1H-1,2,3-triazol-4-yl)methyl)amide derivatives using a standard peptide coupling reagent, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate).

Materials:

  • This compound hydrochloride

  • Substituted carboxylic acid (R-COOH)

  • TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the selected carboxylic acid (1.0 eq) in anhydrous DMF, add TBTU (1.1 eq) and Et3N (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure amide derivative.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the anticancer activity of the synthesized compounds against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized triazole derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the growth medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubate the plates for an additional 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • Synthesized compounds

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the synthesized compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software. Some triazole-coumarin conjugates have been shown to arrest the cell cycle at the G2/M phase.[5]

Data Presentation: Anticancer Activity of 1,2,3-Triazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various 1,2,3-triazole derivatives against selected human cancer cell lines, as reported in the literature. This data highlights the potential of the triazole scaffold in developing potent anticancer agents.

Compound ClassCancer Cell LineReported IC50 (µM)Reference
Thymol-1,3,4-Oxadiazole-Triazole HybridMCF-7 (Breast)1.1[6]
Thymol-1,3,4-Oxadiazole-Triazole HybridHCT-116 (Colon)2.6[6]
Thymol-1,3,4-Oxadiazole-Triazole HybridHepG2 (Liver)1.4[6]
Triazole-Amino Acid ConjugateMCF-7 (Breast)<10[1]
Triazole-Amino Acid ConjugateHepG2 (Liver)<10[1]
Imidazo[2,1-b]thiazole-Triazole HybridHepG-2 (Liver)Comparable to Doxorubicin[7]
Oleanolic Acid-Triazole AmideMCF-7, MDA-MB-231 (Breast)0.4 - 1.6 (Induces Apoptosis)[8]
4-(1,2,3-triazol-1-yl)coumarin conjugateA549 (Lung)Potent Activity[5]

Visualizations: Workflows and Signaling Pathways

G cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_bio Biological Evaluation cluster_result Outcome start This compound + R-COOH coupling Amide Coupling (TBTU, Et3N, DMF) start->coupling purify Purification (Column Chromatography) coupling->purify char Structure Confirmation (NMR, HRMS) purify->char screen In Vitro Cytotoxicity Screening (MTT Assay) char->screen ic50 Determine IC50 Values screen->ic50 mechanistic Mechanism of Action Studies ic50->mechanistic cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis lead Lead Compound Identification mechanistic->lead

Caption: General workflow for synthesis and evaluation of novel anticancer agents.

G compound Triazole Derivative (e.g., ZQL-4c) ros ↑ Reactive Oxygen Species (ROS) compound->ros notch_akt Notch-Akt Pathway Inhibition ros->notch_akt bcl2 ↓ Bcl-2 (Anti-apoptotic) notch_akt->bcl2 bax ↑ Bax (Pro-apoptotic) notch_akt->bax caspase Caspase Activation bcl2->caspase | bax->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Simplified apoptosis pathway induced by a triazole derivative.[8]

References

Click chemistry protocols for labeling biomolecules with (1H-1,2,3-triazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Click Chemistry Protocols for Labeling Biomolecules to Yield a (1H-1,2,3-triazol-4-yl)methanamine Linkage

For: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the labeling of biomolecules using click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable 1,4-disubstituted triazole linkage. This process is exceptionally specific and efficient for conjugating a reporter molecule (e.g., a fluorophore, biotin) or another biomolecule to a target protein, nucleic acid, or glycan.[1][2][3][4] The resulting conjugate will contain the this compound moiety when one of the reaction partners is a terminal alkyne (like propargylamine) and the other is an azide-modified biomolecule.

The protocols outlined below are versatile and can be adapted for various biomolecules and labels.[5] Two primary approaches are detailed: the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][][8]

Introduction to Click Chemistry for Biomolecule Labeling

Click chemistry describes a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation.[2][3][9] The most prominent example is the CuAAC reaction, which joins an azide and a terminal alkyne to form a stable triazole ring.[1][10]

Key Advantages:

  • Bioorthogonality: Azide and alkyne groups are generally absent in biological systems, ensuring the reaction is highly specific and does not interfere with native cellular processes.[2][3][4][11]

  • High Efficiency: The reactions proceed with high yields under mild, aqueous conditions compatible with biological samples.[1][2][3]

  • Versatility: This method can be used to label a wide range of biomolecules, including proteins, nucleic acids, and lipids, that have been metabolically, enzymatically, or chemically modified to contain an azide or alkyne handle.[5][12][13]

  • Small Moieties: The azide and alkyne functional groups are small and unlikely to perturb the function of the biomolecule.[2][13]

Signaling Pathway and Experimental Workflow Overview

The general workflow for labeling a biomolecule using click chemistry involves two main steps:

  • Introduction of a Bioorthogonal Handle: An azide or alkyne group is incorporated into the target biomolecule. This can be achieved through metabolic labeling (e.g., using L-azidohomoalanine (AHA) to label newly synthesized proteins), enzymatic modification, or chemical conjugation.[5][12][14]

  • Click Reaction: The modified biomolecule is then reacted with a corresponding azide- or alkyne-containing reporter molecule (e.g., a fluorescent dye, biotin) to form a stable conjugate.[5]

experimental_workflow cluster_step1 Step 1: Incorporation of Bioorthogonal Handle cluster_step2 Step 2: Click Chemistry Reaction cluster_step3 Step 3: Analysis Biomolecule Target Biomolecule (Protein, DNA, etc.) Modification Metabolic, Enzymatic, or Chemical Modification Biomolecule->Modification ModifiedBiomolecule Biomolecule with Azide or Alkyne Group Modification->ModifiedBiomolecule ClickReaction CuAAC or SPAAC Reaction ModifiedBiomolecule->ClickReaction Reporter Reporter Molecule with Complementary Group (Alkyne or Azide) Reporter->ClickReaction LabeledBiomolecule Labeled Biomolecule with Triazole Linkage ClickReaction->LabeledBiomolecule Analysis Downstream Analysis (e.g., Imaging, Western Blot, Mass Spectrometry) LabeledBiomolecule->Analysis

Caption: General experimental workflow for biomolecule labeling using click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general method for labeling an azide-modified protein with an alkyne-containing reporter molecule in a cell lysate.[15] To form the this compound linkage, the reporter molecule would be a derivative of propargylamine.

Reaction Principle

Caption: The CuAAC reaction mechanism for bioconjugation.

Materials and Reagents
  • Azide-modified protein lysate (1-5 mg/mL)

  • Alkyne-reporter stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Click Chemistry Reagent Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 20 mM in water[15]

    • THPTA Ligand: 100 mM in water[15][16] (Tris(3-hydroxypropyltriazolylmethyl)amine)

    • Sodium Ascorbate: 100 mM in water (prepare fresh)[16]

Experimental Protocol

This protocol is a starting point and may require optimization for specific applications.[10][15]

  • Prepare the Reaction Mixture: In a microfuge tube, combine the following in order:

    • 50 µL of azide-modified protein lysate (1-5 mg/mL)

    • 100 µL of PBS buffer, pH 7.4

    • 4 µL of 1 mM alkyne-reporter solution (for a final concentration of ~20 µM, can be optimized from 2-40 µM)[15]

    • 10 µL of 100 mM THPTA ligand solution

    • Vortex briefly to mix.

  • Add Copper Catalyst:

    • Add 10 µL of 20 mM CuSO₄ solution.

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add 10 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction.[16]

    • Vortex briefly.

  • Incubation:

    • Protect the reaction from light if using a fluorescent reporter.

    • Incubate at room temperature for 30-60 minutes.[10]

  • Protein Precipitation (for purification):

    • Add 600 µL of ice-cold methanol to the reaction tube.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.[15]

    • Carefully remove and discard the supernatant.

  • Washing:

    • Add 450 µL of ice-cold methanol, vortex briefly, and centrifuge again.

    • Discard the supernatant and allow the protein pellet to air-dry for at least 15 minutes.[15]

  • Downstream Analysis:

    • The labeled protein pellet is now ready for downstream analysis, such as resuspension for SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reagent concentrations and ratios used in CuAAC protocols for biomolecule labeling.

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (vs. Biomolecule)Reference
Biomolecule (Azide/Alkyne)1-5 mg/mL (protein)Varies1x[15]
Reporter (Alkyne/Azide)1-10 mM2-50 µM4-50x excess[10][15][16]
Copper(II) Sulfate (CuSO₄)20-100 mM0.25-1 mM25x excess[15][16][17]
Ligand (THPTA/TBTA)100-200 mM1.25-5 mM5x relative to Copper[16][17]
Sodium Ascorbate100-300 mM5-10 mM20-40x relative to Copper[16][17]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is a copper-free click chemistry variant that is highly suitable for labeling biomolecules in living cells due to the absence of cytotoxic copper.[6][][18] The reaction is driven by the high ring strain of a cyclooctyne derivative (e.g., DIBO, DBCO), which reacts spontaneously with an azide.[6][][19]

Reaction Principle

Caption: The SPAAC reaction mechanism for copper-free bioconjugation.

Materials and Reagents
  • Live cells with metabolically incorporated azide groups (e.g., via AHA or azido sugars).

  • Strained alkyne reporter (e.g., DBCO-Fluorophore) stock solution (1-10 mM in DMSO).

  • Cell culture medium or PBS.

Experimental Protocol for Live Cell Labeling
  • Cell Preparation: Culture cells and incorporate the azide label according to established metabolic labeling protocols.

  • Washing: Gently wash the cells 2-3 times with warm PBS or serum-free medium to remove unincorporated azide precursors.

  • Labeling Reaction:

    • Dilute the strained alkyne reporter stock solution in culture medium to the desired final concentration (typically 10-100 µM).

    • Remove the wash buffer and add the labeling medium to the cells.

  • Incubation:

    • Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for 30-120 minutes. The optimal time and concentration should be determined empirically.

  • Final Wash:

    • Remove the labeling medium and wash the cells 2-3 times with PBS to remove excess reporter.

  • Analysis:

    • The cells are now labeled and can be fixed, permeabilized, and imaged by fluorescence microscopy or prepared for flow cytometry or other downstream analyses.

Quantitative Data Summary for SPAAC

Reaction rates for SPAAC are highly dependent on the specific strained alkyne used.

Strained Alkyne TypeTypical ConcentrationIncubation TimeKey FeatureReference
DIFO10-100 µM1-2 hoursRapid kinetics[6]
DIBO/DBCO10-100 µM1-4 hoursCommercially available, good stability[18]
BCN25-200 µM2-12 hoursBicyclic, good balance of stability and reactivity[8]

Concluding Remarks

The choice between CuAAC and SPAAC depends on the experimental context. CuAAC is a robust and highly efficient method for in vitro labeling of purified biomolecules or cell lysates.[1] For applications involving live cells or organisms, the copper-free SPAAC method is preferred to avoid cytotoxicity.[6][] Both protocols provide a powerful and versatile strategy for specifically labeling biomolecules to generate stable conjugates containing the this compound linkage, enabling a wide range of applications in research and drug development.

References

Application Notes and Protocols for the Synthesis of Triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and evaluation of triazole-based enzyme inhibitors. Triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad range of biological activities, including enzyme inhibition.[1][2][3][4] They are key components in the development of therapeutic agents for various diseases.[1][2][4] This guide will cover the primary synthetic routes for obtaining 1,2,3-triazole and 1,2,4-triazole cores, present detailed experimental protocols, summarize quantitative inhibition data, and illustrate relevant biological pathways.

Introduction to Triazole-Based Enzyme Inhibitors

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. The two main isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, serve as versatile scaffolds in drug design.[3][4] Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their biological activity.[4] Triazole-containing compounds have been shown to inhibit a wide array of enzymes, including kinases, cholinesterases, glucosidases, and carbonic anhydrases, making them valuable candidates for drug development in areas such as oncology, neurodegenerative diseases, and diabetes.[1][2][5][6][7]

Synthetic Methodologies

The synthesis of triazole-based inhibitors can be broadly categorized into methods for preparing 1,2,3-triazoles and 1,2,4-triazoles.

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[5][8][9] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the creation of diverse compound libraries.[5][8]

General Synthetic Scheme:

A terminal alkyne and an organic azide are reacted in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole.

G reagents Terminal Alkyne + Organic Azide catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) reagents->catalyst Reaction Conditions product 1,4-Disubstituted 1,2,3-Triazole catalyst->product

Caption: General scheme for CuAAC synthesis of 1,2,3-triazoles.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (A model reaction) [8]

  • Preparation of Benzyl Azide: In a round-bottom flask, dissolve benzyl bromide (1.0 mmol) in a suitable solvent mixture (e.g., tert-butanol-water 1:1). Add sodium azide (1.2 mmol) and stir the mixture at room temperature for 5 minutes.

  • Click Reaction: To the reaction mixture containing the in-situ generated benzyl azide, add phenylacetylene (1.0 mmol).

  • Catalyst Addition: Introduce the copper(I) catalyst. This can be generated in situ by adding copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (15 mol%).[8] Alternatively, an electrochemical method using a copper foil as the working electrode can be employed for a cleaner reaction.[8]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[5][10]

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles can be achieved through various methods, often involving the cyclization of thiosemicarbazide intermediates.

General Synthetic Scheme:

A common route involves the reaction of a carbohydrazide with an isothiocyanate, followed by cyclization to form the 1,2,4-triazole ring.

G start Carbohydrazide + Isothiocyanate intermediate Thiosemicarbazide Intermediate start->intermediate cyclization Cyclization (e.g., aq. KOH) intermediate->cyclization product 5-Mercapto-1,2,4-Triazole cyclization->product final_product Substituted 1,2,4-Triazole Inhibitor product->final_product Alkylation/ Further Modification G cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Triazole Derivatives purification Purification & Characterization (NMR, MS, IR) synthesis->purification enzyme_assay Enzyme Inhibition Assay (e.g., Spectrophotometric) purification->enzyme_assay ic50 Determination of IC50 values enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar docking Molecular Docking (Optional) sar->docking G cluster_off Wnt 'Off-State' cluster_on Wnt 'On-State' cluster_nuc destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation degradation beta_catenin_off->degradation Ubiquitination & Proteasomal Degradation wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor wnt->receptor destruction_complex_on Destruction Complex (Inhibited) receptor->destruction_complex_on Inhibits beta_catenin_on β-catenin (Accumulation) nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF target_genes Target Gene Expression tcf_lef->target_genes inhibitor Triazole-Based Inhibitor inhibitor->destruction_complex Stabilizes Axin, Promotes β-catenin Degradation

References

Microwave-Assisted Synthesis of 1,2,3-Triazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 1,2,3-triazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control, making it a valuable tool in drug discovery and development.

Introduction

1,2,3-triazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," is the most reliable and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3][4] Microwave irradiation has emerged as a powerful technology to accelerate this reaction, offering a green and efficient alternative to conventional heating.[5][6][7][8] Microwave energy directly and efficiently heats the reaction mixture, leading to uniform heating and rapid reaction rates.[9]

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of 1,2,3-triazole derivatives offers several key benefits:

  • Reduced Reaction Times: Reactions that typically take several hours under conventional heating can often be completed in minutes using microwave assistance.[3][5][9]

  • Higher Yields: Microwave synthesis frequently leads to higher product yields compared to traditional methods.[3][6][10]

  • Improved Purity: The rapid and controlled heating can minimize the formation of side products, resulting in cleaner reaction profiles and simpler purification.

  • Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to conventional heating.[5][7]

  • Green Chemistry: Shorter reaction times and often the possibility of using greener solvents contribute to more environmentally friendly synthetic processes.[5][7][8]

Experimental Setup

A dedicated microwave reactor is required for these synthetic protocols. A typical setup includes:

  • Microwave Synthesizer: A commercially available microwave reactor designed for chemical synthesis (e.g., CEM Discover, Anton Paar Monowave). These instruments allow for precise control of temperature, pressure, and microwave power.

  • Reaction Vessels: Sealed microwave vials (typically 10-20 mL) equipped with a Teflon septum and a magnetic stir bar.

  • Reagents:

    • An organic azide.

    • A terminal alkyne.

    • A copper(I) catalyst source (e.g., CuI, or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate).[3][11]

    • A suitable solvent (e.g., DMF, H₂O, ethanol, or mixtures thereof).[3][12]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition reaction under microwave irradiation.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Azide, Alkyne, Catalyst, and Solvent mw_irrad Microwave Irradiation (Controlled Temperature & Time) reagents->mw_irrad Seal Vial cool Cool to Room Temperature mw_irrad->cool precip Precipitate with Water cool->precip filter Filter Solid precip->filter purify Purify by Recrystallization or Column Chromatography filter->purify

Caption: General workflow for microwave-assisted synthesis of 1,2,3-triazoles.

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the organic azide (1.0 mmol), the terminal alkyne (1.0 mmol), and a copper(I) catalyst. A common catalytic system is a mixture of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., 3-5 mL of a 1:1 mixture of water and tert-butanol or DMF:H₂O).[3]

  • Vial Sealing: Securely seal the vial with a Teflon septum.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to the desired value (typically between 80-120°C) and the reaction time (typically 5-20 minutes). The microwave power will be automatically adjusted by the instrument to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Work-up: Quench the reaction by adding water. The desired 1,2,3-triazole derivative often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water, and dry it. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

The following tables summarize the significant improvements in reaction time and yield achieved with microwave-assisted synthesis compared to conventional heating methods for the preparation of various 1,2,3-triazole derivatives.

Table 1: Synthesis of Representative 1,2,3-Triazole Derivatives

ProductMethodCatalystSolventTimeTemperature (°C)Yield (%)
1-Benzyl-4-phenyl-1H-1,2,3-triazoleConventionalCuSO₄/Ascorbic Acidt-BuOH/H₂O2-3 h60-6585-90
1-Benzyl-4-phenyl-1H-1,2,3-triazoleMicrowaveCuSO₄/Ascorbic Acidt-BuOH/H₂O10 min8095
Various 1,2,3-triazole derivativesConventionalCuIDMF:H₂O (1:3)8 h8070-85
Various 1,2,3-triazole derivativesMicrowaveCuIDMF:H₂O (1:3)12 minNot specified85-95[3]
Thioether derivatives with 1,2,4-triazoleConventional--27 hNot specifiedLower
Thioether derivatives with 1,2,4-triazoleMicrowave-Ethanol30 minNot specified96[5]
1,3,5-trisubstituted-1,2,4-triazolesConventional--> 4 hNot specifiedLower
1,3,5-trisubstituted-1,2,4-triazolesMicrowave--1 minNot specified85[5]

Signaling Pathway Visualization (Illustrative)

While the synthesis of 1,2,3-triazoles does not directly involve a biological signaling pathway, the resulting compounds are often designed to interact with such pathways in a drug development context. The following is an illustrative example of how a signaling pathway can be visualized using DOT language.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene tf->gene Transcription ligand 1,2,3-Triazole Derivative ligand->receptor

Caption: Illustrative signaling pathway modulated by a 1,2,3-triazole derivative.

Conclusion

Microwave-assisted synthesis is a highly effective and efficient method for the preparation of 1,2,3-triazole derivatives. The significant reduction in reaction times and improvement in yields make it an invaluable technique for researchers in academia and the pharmaceutical industry. The protocols and data presented here provide a solid foundation for the implementation of this technology in the rapid synthesis of compound libraries for drug discovery and development.

References

Analytical Techniques for Monitoring Click Reaction Progress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them invaluable tools in drug discovery, bioconjugation, and materials science. The ability to monitor the progress of these reactions in real-time is crucial for optimizing reaction conditions, ensuring high yields, and understanding reaction kinetics. This document provides detailed application notes and protocols for various analytical techniques used to monitor click reactions, including the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

Key Analytical Techniques

A variety of analytical methods can be employed to track the progress of click reactions. The choice of technique depends on factors such as the nature of the reactants and products, the need for real-time monitoring, and the desired level of quantitative detail.

Summary of Analytical Techniques
TechniquePrincipleMode of OperationKey AdvantagesTypical Applications
FTIR Spectroscopy Monitors the disappearance of characteristic vibrational bands of reactants (e.g., azide at ~2100 cm⁻¹) and the appearance of product bands.In-situ (real-time)Provides real-time kinetic data, non-destructive.[1]Reaction optimization, kinetic studies of polymerization.[1]
NMR Spectroscopy Tracks changes in the chemical shifts and signal intensities of protons and other nuclei as reactants are converted to products.In-situ (real-time) or offlineProvides detailed structural information, can be used for quantitative analysis.[2][3][4]Mechanistic studies, reaction monitoring at low concentrations.[2][3][4]
Mass Spectrometry Identifies and quantifies reactants, products, and intermediates based on their mass-to-charge ratio.Offline (LC-MS) or in-situHigh sensitivity and specificity, suitable for complex mixtures.[5][6][7]Proteomics, metabolomics, analysis of low-abundance species.[5][6][7]
Chromatography (HPLC) Separates components of a reaction mixture, allowing for quantification of reactants and products.OfflineHigh-resolution separation, accurate quantification.[8][9][10]Purity assessment, quantitative reaction profiling.[8][9][10]
Calorimetry Measures the heat released or absorbed during a reaction to determine its progress and kinetics.In-situ (real-time)Provides thermodynamic and kinetic information simultaneously.[11][12][13]Process safety and development, scale-up studies.[12][13]
UV-Vis & Fluorescence Monitors changes in absorbance or fluorescence as chromophoric or fluorogenic reactants are consumed or products are formed.In-situ (real-time)High sensitivity, suitable for rapid screening.[14][15][16]High-throughput screening, biological imaging.[14][15]

Click Reaction Pathways

Click reactions are characterized by their high efficiency and selectivity. The most common types are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Click_Reactions cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_IEDDA IEDDA CuAAC_R1 R1-N3 (Azide) CuAAC_Product Triazole Product CuAAC_R1->CuAAC_Product CuAAC_R2 R2-C≡CH (Alkyne) CuAAC_R2->CuAAC_Product Catalyst Cu(I) Catalyst->CuAAC_Product catalyzes SPAAC_R1 R1-N3 (Azide) SPAAC_Product Triazole Product SPAAC_R1->SPAAC_Product SPAAC_R2 Strained Alkyne (e.g., DIBO, BCN) SPAAC_R2->SPAAC_Product IEDDA_R1 Tetrazine IEDDA_Product Dihydropyridazine Product IEDDA_R1->IEDDA_Product IEDDA_R2 Strained Alkene/Alkyne (e.g., TCO) IEDDA_R2->IEDDA_Product

Caption: Common click reaction pathways.

Experimental Workflow for Monitoring Click Reactions

A general workflow for monitoring the progress of a click reaction involves several key steps, from reaction setup to data analysis.

Experimental_Workflow Start Start: Define Reaction Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Setup Monitoring Choose Monitoring Technique (e.g., FTIR, NMR, MS) Setup->Monitoring Data_Acquisition Data Acquisition (Real-time or Offline Sampling) Monitoring->Data_Acquisition Data_Analysis Data Analysis (Kinetics, Yield, Purity) Data_Acquisition->Data_Analysis Results Results & Interpretation Data_Analysis->Results End End Results->End

Caption: General experimental workflow.

Detailed Protocols

Protocol 1: Real-time Monitoring of a CuAAC Reaction using In-situ FTIR Spectroscopy

Objective: To determine the reaction kinetics of a model CuAAC reaction by monitoring the disappearance of the azide stretching band.

Materials:

  • ReactIR™ or similar in-situ FTIR spectrometer with a suitable probe.[1]

  • Azide-functionalized starting material (e.g., benzyl azide).

  • Alkyne-functionalized starting material (e.g., phenylacetylene).

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Sodium ascorbate.

  • Suitable solvent (e.g., a mixture of water and t-butanol).

  • Nitrogen or argon for inert atmosphere.

Procedure:

  • Instrument Setup:

    • Set up the in-situ FTIR spectrometer and probe according to the manufacturer's instructions.

    • Collect a background spectrum of the solvent system at the desired reaction temperature.

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer and the FTIR probe, dissolve the azide and alkyne starting materials in the solvent.

    • Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Reaction Initiation and Monitoring:

    • Begin acquiring spectra in real-time.

    • Prepare a fresh solution of sodium ascorbate in water.

    • Add the CuSO₄·5H₂O and the sodium ascorbate solution to the reaction mixture to initiate the reaction.

    • Monitor the disappearance of the characteristic azide peak at approximately 2100 cm⁻¹ over time.

  • Data Analysis:

    • Use the instrument software to create a concentration profile by plotting the absorbance of the azide peak versus time.

    • From this data, determine the reaction rate and rate constant.

Protocol 2: Quantitative Analysis of a SPAAC Reaction using HPLC

Objective: To quantify the conversion of a SPAAC reaction by separating and measuring the concentrations of reactants and product.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or diode array detector.

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • Azide-functionalized starting material.

  • Strain-promoted alkyne (e.g., dibenzocyclooctyne, DIBO).

  • Reaction solvent (e.g., acetonitrile, methanol, or a buffer).

  • Mobile phase for HPLC (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

  • Standards of the starting materials and the expected product for calibration.

Procedure:

  • Method Development:

    • Develop an HPLC method that provides good separation of the azide, alkyne, and triazole product.

    • Create a calibration curve for each compound by injecting known concentrations.

  • Reaction Setup:

    • In a vial, dissolve the azide and strained alkyne in the reaction solvent.

  • Reaction Monitoring:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid dilution in a cold solvent).

    • Dilute the aliquot to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Inject the diluted samples onto the HPLC system.

    • Integrate the peak areas for the reactants and the product.

  • Data Analysis:

    • Using the calibration curves, determine the concentration of each component at each time point.

    • Calculate the percent conversion and plot the concentration profiles over time to determine the reaction kinetics.

Protocol 3: Real-time Monitoring of an IEDDA Reaction using Benchtop NMR

Objective: To observe the rapid kinetics of an IEDDA reaction in real-time using a benchtop NMR spectrometer.

Materials:

  • Benchtop NMR spectrometer (e.g., 60 MHz).[2][3]

  • Tetrazine derivative.

  • Strained dienophile (e.g., trans-cyclooctene, TCO).

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR tubes.

Procedure:

  • Instrument Setup:

    • Set up and shim the benchtop NMR spectrometer according to the manufacturer's instructions.

  • Sample Preparation:

    • In an NMR tube, dissolve the tetrazine derivative in the deuterated solvent.

    • Acquire a ¹H NMR spectrum of the starting material.

  • Reaction Initiation and Monitoring:

    • Inject the strained dienophile into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Process the NMR spectra.

    • Identify the signals corresponding to the reactants and the product.

    • Integrate the signals and plot the relative integrals over time to monitor the consumption of reactants and the formation of the product.

    • Due to the fast nature of IEDDA reactions, this method is often qualitative or semi-quantitative for benchtop instruments but provides excellent insight into reaction completion.[17]

References

Purifying (1H-1,2,3-triazol-4-yl)methanamine Reaction Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of (1H-1,2,3-triazol-4-yl)methanamine and its derivatives from reaction mixtures. The following methods are commonly employed and have been compiled from various sources to ensure robustness and reproducibility in a research and development setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development due to the versatile chemical properties of the triazole ring and the reactive primary amine. Syntheses of this compound, often via "click" chemistry or other cyclization reactions, can result in a mixture of the desired product, unreacted starting materials, catalysts, and byproducts. Effective purification is crucial to obtain the compound in high purity for subsequent synthetic steps or biological evaluation. The primary amine functionality and the triazole ring's polarity and hydrogen bonding capabilities are key considerations in selecting an appropriate purification strategy. This note details three primary methods for purification: Acid-Base Extraction, Flash Column Chromatography, and Recrystallization.

Data Presentation: Comparison of Purification Methods

The choice of purification method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity. Below is a summary of typical quantitative data associated with each method for triazole derivatives.

Purification MethodTypical PurityTypical YieldThroughputCommon Impurities Removed
Acid-Base Extraction >90%>85%HighNeutral and acidic organic compounds, some metal catalysts
Flash Column Chromatography >95%60-90%Low to MediumStructurally similar compounds, less polar and more polar byproducts
Recrystallization >99%50-80%Medium to HighMinor impurities, isomers, byproducts with different solubility
Preparative HPLC >99%40-70%LowClosely related isomers and impurities, trace contaminants

Experimental Protocols

Acid-Base Extraction

This method leverages the basicity of the aminomethyl group to separate it from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous phase.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add 1M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the protonated amine hydrochloride salt into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the amine.

  • Organic Wash (Optional): The initial organic layer containing neutral or acidic impurities can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated to recover any non-basic components if desired.

  • Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 3M sodium hydroxide, saturated sodium bicarbonate) with stirring until the pH is >10. This deprotonates the amine, making it less water-soluble.

  • Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

G start Start: Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve add_acid Add 1M HCl and Shake dissolve->add_acid separate_layers Separate Aqueous and Organic Layers add_acid->separate_layers aqueous_layer Aqueous Layer: (Product as HCl salt) separate_layers->aqueous_layer Collect organic_layer Organic Layer: (Neutral/Acidic Impurities) separate_layers->organic_layer Discard/Analyze basify Basify Aqueous Layer (e.g., with NaOH to pH > 10) aqueous_layer->basify back_extract Back-extract with Organic Solvent basify->back_extract combine_dry Combine Organic Layers, Dry, and Concentrate back_extract->combine_dry end End: Purified Amine combine_dry->end

Figure 1. Workflow for Acid-Base Extraction.

Flash Column Chromatography

This is a common technique for purifying triazole derivatives, separating compounds based on their polarity.[1]

Protocol:

  • Stationary Phase: Prepare a silica gel column of an appropriate size for the amount of crude material. The column should be packed using the chosen eluent system.

  • Eluent System: A typical eluent system for a compound of this polarity would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or ethyl acetate in petroleum ether (e.g., 50-100% EtOAc in PE).[1] The exact ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf of the product ~0.3).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column, or dissolve it in a minimal amount of the eluent or a stronger solvent and wet-load it.

  • Elution: Run the column, collecting fractions. Monitor the elution of the product using TLC or a UV detector.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

G start Start: Crude Product determine_eluent Determine Eluent System (via TLC) start->determine_eluent prepare_column Prepare Silica Gel Column load_sample Load Sample onto Column (Dry or Wet Loading) prepare_column->load_sample determine_eluent->prepare_column elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor Monitor Fractions (TLC or UV) collect_fractions->monitor combine_pure Combine Pure Fractions monitor->combine_pure concentrate Concentrate under Reduced Pressure combine_pure->concentrate end End: Purified Product concentrate->end

Figure 2. Workflow for Flash Column Chromatography.

Recrystallization

This method is suitable for solid products and is excellent for achieving high purity, particularly for the hydrochloride salt of this compound.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system. For the hydrochloride salt, polar protic solvents like ethanol, methanol, or a mixture of ethanol and water are good starting points. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should begin to crystallize. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

G start Start: Crude Solid Product dissolve_hot Dissolve in Minimal Hot Solvent start->dissolve_hot hot_filtration Hot Filtration (if needed) dissolve_hot->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly cool_further Cool in Ice Bath cool_slowly->cool_further vacuum_filtration Collect Crystals by Vacuum Filtration cool_further->vacuum_filtration wash_cold Wash with Cold Solvent vacuum_filtration->wash_cold dry_crystals Dry Crystals under Vacuum wash_cold->dry_crystals end End: Pure Crystalline Product dry_crystals->end

Figure 3. Workflow for Recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-1,2,3-triazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1H-1,2,3-triazol-4-yl)methanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper Catalyst Inactivity: The Cu(I) catalyst may have been oxidized to Cu(II), which is inactive in the catalytic cycle.- Ensure all reagents and solvents are deoxygenated. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add a reducing agent, such as sodium ascorbate, to reduce any Cu(II) to Cu(I) in situ.
Ligand Issues: The ligand used may not be optimal for the specific substrates or may have degraded.- Screen different ligands to find the most effective one for your system. Common ligands include TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and bathocuproine disulfonate. - Ensure the ligand is pure and has been stored correctly.
Impure Starting Materials: Impurities in the azide or alkyne starting materials can inhibit the catalyst or lead to side reactions.- Purify the starting materials before use, for example, by distillation, recrystallization, or column chromatography. - Verify the purity of the starting materials using analytical techniques such as NMR or GC-MS.
Incomplete Deprotection of Boc-Protected this compound Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to completely cleave the Boc group.- Increase the concentration of the acid (e.g., trifluoroacetic acid or hydrochloric acid). - Switch to a stronger acid. - Increase the reaction time or temperature, monitoring the reaction progress by TLC or LC-MS.
Presence of Acid-Sensitive Functional Groups: Harsh acidic conditions may lead to the degradation of other functional groups in the molecule.- Use milder deprotection conditions, such as using a weaker acid or performing the reaction at a lower temperature. - Consider using an alternative protecting group that can be removed under different conditions.
Formation of Side Products Dimerization of the Alkyne: In CuAAC reactions, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes.- Use a higher concentration of the azide relative to the alkyne. - Add a ligand that stabilizes the copper(I) catalyst and minimizes side reactions.
Alkylation of the Product during Boc Deprotection: The tert-butyl cation generated during the cleavage of the Boc group can alkylate the triazole ring or the amine.- Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Difficulty in Product Purification Co-elution with Byproducts or Starting Materials: The product may have a similar polarity to impurities, making separation by column chromatography challenging.- Optimize the mobile phase for column chromatography to improve separation. - Consider alternative purification techniques such as recrystallization or preparative HPLC.
Product is Highly Polar and Water-Soluble: The amine product can be difficult to extract from aqueous solutions.- Perform multiple extractions with an appropriate organic solvent. - Use a continuous liquid-liquid extractor for more efficient extraction. - Consider converting the amine to a salt to facilitate isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and efficient method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry". This can be achieved through a one-pot, three-component reaction of an amine, a propargyl halide, and an azide, or by reacting an N-protected propargylamine with an azide followed by deprotection. An alternative route involves the reduction of a 4-substituted-1H-1,2,3-triazole, such as a 4-azidomethyl or 4-formyl derivative.

Q2: How can I improve the yield of the CuAAC reaction?

A2: To enhance the yield, consider the following:

  • Catalyst System: Use a reliable source of Cu(I), such as CuI, or generate it in situ from CuSO₄ with a reducing agent like sodium ascorbate. The choice of ligand is also crucial; TBTA is a common and effective option.

  • Solvent: A mixture of t-BuOH and water is often used and generally gives good results.

  • Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the Cu(I) catalyst.

  • Purity of Reagents: Use highly pure starting materials to avoid catalyst inhibition.

Q3: What is the best way to protect the amine group of propargylamine for the CuAAC reaction?

A3: The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for the amine functionality of propargylamine. It is stable under the conditions of the CuAAC reaction and can be readily removed under acidic conditions.

Q4: What are the typical conditions for Boc deprotection?

A4: Boc deprotection is typically achieved by treating the Boc-protected amine with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol. The reaction is usually carried out at room temperature.

Q5: Are there any common side reactions to be aware of during Boc deprotection?

A5: Yes, the tert-butyl cation formed during the cleavage of the Boc group can act as an electrophile and alkylate the triazole ring or the newly formed amine. To prevent this, it is advisable to add a scavenger like anisole or thioanisole to the reaction mixture.

Q6: How can I monitor the progress of my reaction?

A6: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. Staining with a suitable reagent, such as potassium permanganate or ninhydrin (for amines), can help visualize the spots. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q7: What is the best method for purifying the final product?

A7: The purification method will depend on the physical properties of the product and the impurities present. Column chromatography on silica gel is a common method for purifying organic compounds. If the product is a solid, recrystallization may be an effective purification technique. For highly polar and water-soluble products, preparative HPLC might be necessary.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(1H-1,2,3-triazol-4-yl)methanamine via CuAAC

This protocol describes the synthesis of the Boc-protected precursor to this compound.

Materials:

  • N-Boc-propargylamine

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-propargylamine (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of water.

  • In another vial, prepare a solution of sodium ascorbate (0.1 eq) in a minimum amount of water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Deprotection of N-Boc-(1H-1,2,3-triazol-4-yl)methanamine

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

  • N-Boc-(1H-1,2,3-triazol-4-yl)methanamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-(1H-1,2,3-triazol-4-yl)methanamine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the deprotection is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
Catalyst Ligand Solvent Temperature (°C) Yield (%) Reference
CuINoneCH₃CN/H₂ORoom Temp90[1]
CuSO₄·5H₂O / Sodium AscorbateNonet-BuOH/H₂ORoom TempHigh[2]
Cu(OTf)₂Ascorbic AcidDMF11580[3]
Pd/Cu bimetallicNoneEthyl Acetate10056-75[3]

Note: Yields are for the synthesis of various 1,4-disubstituted 1,2,3-triazoles and may vary for the specific synthesis of this compound.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_click Step 2: Click Chemistry (CuAAC) cluster_deprotection Step 3: Deprotection propargylamine Propargylamine boc_propargylamine N-Boc-propargylamine propargylamine->boc_propargylamine Protection boc_anhydride Boc Anhydride boc_anhydride->boc_propargylamine boc_triazole N-Boc-(1H-1,2,3-triazol-4-yl)methanamine boc_propargylamine->boc_triazole azide Azide (e.g., Benzyl Azide) azide->boc_triazole final_product This compound boc_triazole->final_product Deprotection catalyst Cu(I) Catalyst (e.g., CuSO4/NaAsc) catalyst->boc_triazole Cycloaddition acid Acid (e.g., TFA) acid->final_product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield in CuAAC Reaction q1 Is the reaction mixture green/blue? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Cu(I) oxidized to Cu(II). Add reducing agent (e.g., NaAsc). a1_yes->sol1 q2 Are starting materials pure? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is an appropriate ligand used? a2_yes->q3 sol2 Purify azide and alkyne. a2_no->sol2 sol3 Screen different ligands (e.g., TBTA). q3->sol3

Caption: A troubleshooting decision tree for low yield in the CuAAC reaction.

References

Troubleshooting guide for copper-catalyzed click chemistry reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in click chemistry?

A1: The copper catalyst, specifically the Cu(I) oxidation state, is essential for the CuAAC reaction. It facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide to form the stable triazole ring.[1][2] The uncatalyzed reaction is significantly slower, often requiring high temperatures and resulting in a mixture of regioisomers.[1]

Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?

A2: While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4] Therefore, it is common practice to use a more stable Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.[2][3] This approach ensures a sustained concentration of the active catalyst throughout the reaction.[3]

Q3: What is the purpose of using a ligand in the reaction?

A3: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[5] They also increase the catalyst's solubility and can accelerate the reaction rate.[5][6] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous and biological systems.[3]

Q4: Can I perform click chemistry in the presence of biological molecules?

A4: Yes, CuAAC is widely used for bioconjugation due to its high specificity and biocompatibility.[7][8] The azide and alkyne functional groups are largely absent in biological systems, preventing side reactions with native biomolecules.[7][9] For reactions involving sensitive biological samples, it is crucial to use a biocompatible ligand like THPTA and carefully optimize reaction conditions to minimize potential damage from reactive oxygen species (ROS) that can be generated in the presence of copper and a reducing agent.[8][10]

Q5: How can I purify my click chemistry product?

A5: Purification strategies depend on the nature of the product. For small molecules, standard techniques like column chromatography, recrystallization, or precipitation can be effective.[2][11] In bioconjugation, where products are often macromolecules, methods like dialysis, size-exclusion chromatography, or specialized purification beads can be used to remove excess reagents and the copper catalyst.[12][13][14]

Troubleshooting Guide

Low or No Product Yield

Problem: My click reaction is giving a low yield or no product at all.

This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions. The following diagram and table provide a systematic approach to troubleshooting low-yield reactions.

Troubleshooting_Low_Yield cluster_start Start Troubleshooting cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Solutions Start Low or No Yield Catalyst_Inactive Is the catalyst active? Start->Catalyst_Inactive Reagent_Purity Are reagents pure? Start->Reagent_Purity Solvent_Choice Is the solvent appropriate? Start->Solvent_Choice Oxygen_Present Is oxygen excluded? Catalyst_Inactive->Oxygen_Present Check for oxidation Ligand_Missing Is a suitable ligand present? Catalyst_Inactive->Ligand_Missing Check for stabilization Sol_Catalyst Use fresh reagents, degas solvents, add ligand. Catalyst_Inactive->Sol_Catalyst Reagent_Concentration Are concentrations optimal? Reagent_Purity->Reagent_Concentration Sol_Reagents Purify starting materials, optimize concentrations, increase reaction time. Reagent_Purity->Sol_Reagents Steric_Hindrance Is steric hindrance an issue? Reagent_Concentration->Steric_Hindrance pH_Buffer Is the pH and buffer compatible? Solvent_Choice->pH_Buffer Sol_Conditions Change solvent, adjust pH, increase temperature. Solvent_Choice->Sol_Conditions Temperature Is the temperature adequate? pH_Buffer->Temperature

Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.

Possible Cause Explanation Recommended Solution
Catalyst Inactivity The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen.[3] Certain buffers or reagents can also sequester copper ions, rendering them unavailable for catalysis.[10][12]Use degassed solvents and bubble the reaction mixture with an inert gas (e.g., nitrogen or argon).[9] Use a Cu(II) salt with a fresh solution of a reducing agent like sodium ascorbate.[2] Ensure the use of an appropriate stabilizing ligand, such as TBTA or THPTA.[3]
Reagent Purity/Concentration Impurities in the azide or alkyne starting materials can interfere with the reaction. Suboptimal concentrations of reactants can lead to slow reaction rates.[15]Purify starting materials if necessary. Optimize the concentrations of the azide, alkyne, copper catalyst, and ligand. For bioconjugations at low concentrations, a higher excess of one reagent may be required.[12]
Steric Hindrance Bulky substituents near the azide or alkyne functional groups can sterically hinder the approach of the reactants, slowing down the reaction.[16]Increase the reaction temperature or prolong the reaction time.[10] Consider using a less sterically hindered azide or alkyne if possible.
Inappropriate Solvent or pH The choice of solvent can significantly impact reaction rates.[17] For example, coordinating solvents like acetonitrile can compete for copper binding.[18] The pH of the reaction mixture can also affect catalyst stability and reactant solubility.[7]Use a recommended solvent such as water, t-BuOH/water, or DMF.[11] For bioconjugations, use a buffer system that does not strongly coordinate with copper, such as phosphate or HEPES, typically at a pH between 6.5 and 8.[10]
Presence of Inhibitors Certain functional groups, such as thiols, can coordinate strongly with the copper catalyst and inhibit the reaction, which is a common issue in protein labeling.[19]In cases of bioconjugation with proteins containing free thiols, consider using a higher concentration of the copper-ligand complex or adding a sacrificial metal ion like Zn(II) to bind to the thiols.[12]
Formation of Side Products

Problem: I am observing unexpected side products in my reaction mixture.

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diyne byproduct.[10]

Side_Products cluster_reaction Reaction Pathways cluster_products Products Alkyne Terminal Alkyne Cu_I Cu(I) Catalyst Alkyne->Cu_I Diyne Diyne Side Product Alkyne->Diyne Side Reaction (Glaser Coupling) Azide Azide Azide->Cu_I Triazole Desired Triazole Product Cu_I->Triazole Desired Pathway

Caption: Desired and side reaction pathways in copper-catalyzed click chemistry.

Side Product Cause Prevention Strategy
Alkyne Homocoupling (Diyne) This occurs when the copper acetylide intermediate is oxidized, often due to the presence of oxygen.[5]Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere (e.g., under nitrogen or argon). Ensure a sufficient concentration of the reducing agent (e.g., sodium ascorbate) is present to keep the copper in the Cu(I) state.[2] The use of a stabilizing ligand also helps to suppress this side reaction.[18]
Biomolecule Degradation In bioconjugation, reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can lead to the oxidation of sensitive amino acid residues (e.g., histidine, methionine) or nucleic acids.[8]Use a minimal but effective concentration of the copper catalyst and reducing agent. Employ a protective ligand like THPTA, which can also act as a sacrificial antioxidant.[10] Adding radical scavengers like aminoguanidine can also be beneficial.[10]

Experimental Protocols

Protocol 1: General Procedure for CuAAC in Organic Solvents

This protocol is suitable for small molecule synthesis.

  • Reagent Preparation:

    • Prepare stock solutions of your azide (e.g., 100 mM in DMF) and alkyne (e.g., 100 mM in DMF).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).

  • Reaction Setup:

    • In a reaction vial, add the alkyne (1.0 eq).

    • Add the azide (1.1 eq).

    • Add the solvent (e.g., DMF or a mixture of t-BuOH/water).

    • Add the TBTA solution (0.05 eq).

    • Add the CuSO₄ solution (0.01-0.05 eq).

    • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

    • Add the sodium ascorbate solution (0.1-0.2 eq) to initiate the reaction.

  • Reaction and Workup:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is a starting point for labeling proteins, oligonucleotides, or other biomolecules.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of the azide-containing label (e.g., a fluorescent dye) in DMSO or water.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 eq) and buffer.

    • Add the azide-label (2-10 eq).

    • Prepare the catalyst premix by combining the CuSO₄ solution (e.g., to a final concentration of 100-500 µM) and the THPTA solution (5 eq relative to copper) and let it stand for a few minutes.[3]

    • Add the catalyst premix to the reaction tube.

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 1-5 mM).[20]

  • Reaction and Purification:

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C. Gentle mixing is recommended.

    • Purify the labeled biomolecule using a method appropriate for your sample, such as spin desalting columns, dialysis, or FPLC to remove excess reagents and the copper catalyst.[12]

Table of Recommended Reagent Concentrations for Bioconjugation:

Reagent Typical Final Concentration Notes
Alkyne-Biomolecule2 µM - 1 mMLower concentrations may require longer reaction times or higher excess of the azide.[12]
Azide-Label2-50 fold excess over alkyneA higher excess is often needed for dilute reactions to drive them to completion.[3]
CuSO₄50 µM - 1 mMHigher concentrations can increase the rate but also the risk of biomolecule damage.[10]
Ligand (e.g., THPTA)5-fold excess over CuSO₄A higher ligand-to-copper ratio helps protect biomolecules from oxidative damage.[10]
Sodium Ascorbate1 mM - 10 mMShould be in excess to maintain a reducing environment.[20]

References

Technical Support Center: Optimization of Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their azide-alkyne cycloaddition reactions, commonly known as "click chemistry."

Troubleshooting Guide

This section addresses specific issues that may arise during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Issue 1: Low or No Product Yield

Low or no yield of the desired triazole product is one of the most common challenges. Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps
Inactive Catalyst The CuAAC reaction requires Copper(I) as the active catalyst.[1] If using a Copper(II) salt (e.g., CuSO₄), ensure a reducing agent like sodium ascorbate is added to generate Cu(I) in situ.[1] For direct use of Cu(I) salts (e.g., CuI, CuBr), ensure they have not been oxidized by exposure to air.
Insufficient Catalyst or Ligand In bioconjugation, substrates like proteins can sequester the copper catalyst.[2] Increasing the concentration of both the copper salt and the accelerating ligand can mitigate this. For reactions involving biomolecules, using at least five equivalents of a ligand like THPTA relative to the copper source is recommended to protect the catalyst and biomolecules.[2][3]
Inappropriate Solvent While the CuAAC reaction is tolerant of various solvents, including water, the solubility of reactants can be a limiting factor.[4][5] If reactants are not fully dissolved, consider using a co-solvent such as DMSO, DMF, or t-BuOH.[2][6] Water is often an excellent solvent for this reaction.[5][6]
Low Reaction Temperature While many CuAAC reactions proceed efficiently at room temperature, some systems benefit from gentle heating.[4][7] Increasing the temperature can be particularly helpful if catalyst sequestration is suspected.[2] However, be mindful of the thermal stability of your substrates.
Steric Hindrance Bulky groups near the azide or alkyne functionality can impede the reaction. If steric hindrance is a suspected issue, prolonged reaction times or heating may be necessary. In some cases, redesigning the linker to increase the distance between the bulky group and the reactive moiety may be required.[8]
Incorrect pH The CuAAC reaction is generally robust across a wide pH range (4-12).[4] However, for bioconjugations involving proteins, a pH range of 7-9 is common to balance reaction rate and biomolecule stability.[8]

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_catalyst Verify Catalyst Activity (Cu(I) is present and active) start->check_catalyst check_reagents Check Reagent Concentrations (Substrates, Catalyst, Ligand) check_catalyst->check_reagents Catalyst OK optimize_catalyst Optimize Catalyst System: - Use fresh Cu(I) source or - Ensure sufficient reducing agent - Add/increase ligand concentration check_catalyst->optimize_catalyst Issue Found check_conditions Evaluate Reaction Conditions (Solvent, Temperature, pH) check_reagents->check_conditions Reagents OK optimize_reagents Adjust Reagent Ratios: - Increase catalyst/ligand loading - Use slight excess of one reactant check_reagents->optimize_reagents Issue Found check_substrates Assess Substrate Properties (Purity, Steric Hindrance) check_conditions->check_substrates Conditions OK optimize_conditions Modify Reaction Conditions: - Change solvent or add co-solvent - Increase temperature - Adjust pH check_conditions->optimize_conditions Issue Found modify_substrates Redesign Substrates: - Purify starting materials - Redesign linker to reduce steric hindrance check_substrates->modify_substrates Issue Found success Successful Reaction check_substrates->success Substrates OK optimize_catalyst->check_reagents optimize_reagents->check_conditions optimize_conditions->check_substrates modify_substrates->success OptimizationWorkflow start Define Reaction Substrates (Azide and Alkyne) initial_screen Initial Condition Screen: - Solvent: tBuOH/H₂O (1:1) - Catalyst: 5 mol% CuSO₄ - Reductant: 10 mol% NaAsc - Temp: Room Temperature start->initial_screen analyze_1 Analyze Outcome (TLC, LC-MS) initial_screen->analyze_1 low_yield Low Yield or Incomplete Reaction analyze_1->low_yield optimize_catalyst Optimize Catalyst System: - Vary Cu loading (1-10 mol%) - Add Ligand (e.g., TBTA) low_yield->optimize_catalyst Yes success Optimized Conditions Found low_yield->success No (High Yield) analyze_2 Analyze Outcome optimize_catalyst->analyze_2 optimize_solvent Optimize Solvent: - Screen DMF, DMSO, MeCN - Vary aqueous co-solvent ratio analyze_2->optimize_solvent analyze_3 Analyze Outcome optimize_solvent->analyze_3 optimize_temp Optimize Temperature: - Test at 40°C, 60°C analyze_3->optimize_temp analyze_4 Analyze Outcome optimize_temp->analyze_4 analyze_4->success

References

Technical Support Center: Purification of Polar Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar triazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar triazole compounds notoriously difficult to purify?

A1: The purification of polar triazole compounds presents several challenges due to their inherent physicochemical properties:

  • High Polarity: Their polarity makes them highly soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents used in traditional normal-phase chromatography. This can lead to poor retention on non-polar stationary phases (e.g., C18) in reversed-phase chromatography.

  • Strong Interactions: The presence of nitrogen atoms in the triazole ring allows for strong hydrogen bonding and potential coordination with metal ions, which can lead to peak tailing and poor separation in chromatography.

  • Low Volatility: Many polar triazoles have low volatility, making purification by distillation challenging or impractical.

  • Co-elution with Polar Impurities: During synthesis, polar starting materials, reagents, and byproducts can co-elute with the desired polar triazole product, complicating separation.

Q2: What is the best initial approach for purifying a newly synthesized polar triazole?

A2: A good starting point is to assess the compound's purity by Thin Layer Chromatography (TLC) using a polar mobile phase. Based on the TLC results, you can select an appropriate purification strategy. If the compound is a solid, recrystallization is often a simple and effective first-line method. For more complex mixtures or liquid samples, chromatography (HPLC, Flash Chromatography) or Solid-Phase Extraction (SPE) are recommended.

Q3: How do I choose between Normal-Phase and Reversed-Phase HPLC for my polar triazole?

A3: The choice depends on the specific properties of your triazole.

  • Reversed-Phase (RP) HPLC: This is the most common starting point. However, highly polar triazoles may have little to no retention on standard C18 columns, eluting in the void volume. In such cases, consider using columns designed for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases.

  • Normal-Phase (NP) HPLC: This can be effective for separating polar compounds, but requires the use of non-polar, often volatile and flammable, mobile phases. It can be a good option if your compound is sensitive to aqueous mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most suitable technique for very polar compounds that are not retained in reversed-phase mode. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.

Troubleshooting Guides

Chromatography (HPLC & Flash)

Problem: My polar triazole compound shows poor retention and elutes in the solvent front in Reversed-Phase HPLC.

  • Cause: The compound is too polar for the non-polar stationary phase (e.g., C18) and has a stronger affinity for the polar mobile phase.

  • Solution:

    • Modify the Mobile Phase: Increase the aqueous portion of the mobile phase. If you are already at 100% aqueous, this may not be sufficient.

    • Adjust pH: If your triazole has ionizable groups, adjusting the pH of the mobile phase can increase its retention. For basic triazoles, increasing the pH can neutralize the compound, making it less polar and more retentive.

    • Use a Different Column:

      • Polar-Embedded/Endcapped Columns: These columns have a polar group embedded in or at the end of the alkyl chain, which improves the retention of polar compounds.

      • HILIC Columns: These are specifically designed for the retention of highly polar analytes. The retention mechanism is based on partitioning into a water-enriched layer on the surface of the polar stationary phase.

Problem: My compound shows significant peak tailing in HPLC.

  • Cause:

    • Secondary Interactions: The nitrogen atoms in the triazole ring can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Inappropriate Mobile Phase pH: If the pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, causing tailing.

  • Solution:

    • Use an End-capped Column: These columns have fewer free silanol groups, reducing secondary interactions.

    • Add a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (TEA), or an acid, like trifluoroacetic acid (TFA), can mask the active sites on the stationary phase.

    • Adjust pH: Move the mobile phase pH at least 2 units away from the compound's pKa.

    • Reduce Sample Concentration: Dilute your sample and inject a smaller volume.

Workflow for HPLC Method Development for Polar Triazoles

HPLC_Workflow start Start with Crude Polar Triazole Compound rp_hplc Attempt Reversed-Phase HPLC (C18 column, MeCN/H2O gradient) start->rp_hplc check_retention Check Retention rp_hplc->check_retention good_retention Adequate Retention check_retention->good_retention Yes no_retention Poor or No Retention check_retention->no_retention No optimize_rp Optimize RP Method (Gradient, pH, Flow Rate) good_retention->optimize_rp end Final Purified Compound optimize_rp->end hilic Switch to HILIC (Silica, Amide, or Triazole column MeCN/Aqueous Buffer) no_retention->hilic optimize_hilic Optimize HILIC Method (Gradient, Buffer Conc., pH) hilic->optimize_hilic optimize_hilic->end

Caption: Workflow for selecting and optimizing an HPLC method for polar triazole purification.

Recrystallization

Problem: My polar triazole "oils out" instead of forming crystals.

  • Cause: The melting point of your compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.

  • Solution:

    • Add More Solvent: Re-heat the solution until the oil dissolves, then add a small amount of additional hot solvent.

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

    • Change Solvent System: Use a solvent with a lower boiling point or a co-solvent system. Start by dissolving the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then re-heat to clarify and cool slowly.

Problem: No crystals form upon cooling.

  • Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of your compound.

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystal growth.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator.

Solid-Phase Extraction (SPE)

Problem: Low recovery of my polar triazole from the SPE cartridge.

  • Cause:

    • Inappropriate Sorbent: The chosen sorbent may not be retaining the analyte effectively.

    • Analyte Breakthrough: The analyte is not retained during the sample loading step.

    • Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.

  • Solution:

    • Select the Right Sorbent: For polar triazoles, consider polar-functionalized sorbents (e.g., aminopropyl, diol) or polymeric sorbents. Carbon-based sorbents have also shown high recovery for some triazoles.[1]

    • Optimize Loading Conditions: Ensure the sample is loaded in a solvent that promotes retention. For reversed-phase SPE, this is typically an aqueous solution. For normal-phase SPE, a non-polar solvent should be used.

    • Optimize Wash Step: Use the strongest possible wash solvent that does not elute the analyte to remove impurities.

    • Optimize Elution: Test different elution solvents of increasing strength to ensure complete desorption of the analyte.

General SPE Workflow

SPE_Workflow start Start conditioning 1. Conditioning (Activate sorbent with organic solvent) start->conditioning equilibration 2. Equilibration (Rinse with a solvent similar to the sample matrix) conditioning->equilibration loading 3. Sample Loading (Load the crude sample) equilibration->loading washing 4. Washing (Remove impurities with a weak solvent) loading->washing elution 5. Elution (Elute the triazole with a strong solvent) washing->elution end Collect Purified Triazole elution->end

Caption: A typical workflow for solid-phase extraction.

Liquid-Liquid Extraction (LLE)

Problem: An emulsion forms between the aqueous and organic layers.

  • Cause: Vigorous shaking, presence of surfactants, or high concentration of dissolved solids.

  • Solution:

    • Gentle Inversion: Mix the layers by gentle inversion rather than vigorous shaking.

    • Break the Emulsion:

      • Allow the mixture to stand for a longer period.

      • Gently swirl the separatory funnel.

      • Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase.

      • Filter the mixture through a plug of glass wool.

Problem: Poor recovery of the polar triazole in the organic phase.

  • Cause: The triazole is too polar and prefers to remain in the aqueous phase.

  • Solution:

    • "Salting Out": Add a salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase to decrease the solubility of the organic compound and drive it into the organic layer.

    • pH Adjustment: If the triazole is basic, increase the pH of the aqueous layer to neutralize it, making it less polar and more soluble in the organic phase. If it is acidic, decrease the pH.

    • Change the Organic Solvent: Use a more polar organic solvent that is still immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Continuous Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.

Quantitative Data Summary

Table 1: Comparison of SPE Sorbent Performance for Triazole Recovery

Triazole CompoundSPE SorbentSample MatrixRecovery (%)Reference
1,2,4-TriazoleENVI-Carb PlusGroundwater~100%[1]
TriadimefonC18Water85.2 ± 3.1ResearchGate
TebuconazoleC18Water92.5 ± 2.8ResearchGate
PropiconazoleC18Water95.1 ± 2.5ResearchGate
MyclobutanilC18Water98.3 ± 1.9ResearchGate
TriadimefonOasis HLBWater88.6 ± 4.2ResearchGate
TebuconazoleOasis HLBWater95.7 ± 3.5ResearchGate
PropiconazoleOasis HLBWater97.2 ± 3.1ResearchGate
MyclobutanilOasis HLBWater101.4 ± 2.7ResearchGate

Table 2: Yields of Synthesized N-Rich Triazoles After Purification

CompoundPurification MethodYield (%)Reference
Triaz1Filtration and washing with cold water83[2]
Triaz2Filtration and washing with cold ethanol80.5[2]
DATr-HClFiltration and washing with cold ethanol80[2]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Polar Triazoles (Reversed-Phase)
  • Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a carbon-based sorbent.

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the cartridge to wet the sorbent.

  • Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Dissolve the crude triazole mixture in water (adjust pH if necessary to ensure the compound is neutral). Load the sample onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) to wash away highly polar impurities.

  • Elution: Elute the retained triazole compound with 1-2 cartridge volumes of a stronger solvent (e.g., methanol or acetonitrile). Collect the eluate.

  • Concentration: Evaporate the solvent from the eluate under reduced pressure or a stream of nitrogen to obtain the purified compound.

Protocol 2: Recrystallization of a Polar Triazole Compound
  • Solvent Selection: Test the solubility of a small amount of your crude product in various polar solvents (e.g., ethanol, isopropanol, water, acetonitrile) at room temperature and at boiling. A good solvent will have low solubility at room temperature and high solubility at its boiling point. A two-solvent system (e.g., ethanol/water) can also be effective.

  • Dissolution: Place the crude triazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Liquid-Liquid Extraction (LLE) for a Basic Polar Triazole
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and place it in a separatory funnel.

  • pH Adjustment & Extraction: Add an equal volume of water to the separatory funnel. Adjust the pH of the aqueous layer to >9 with a base (e.g., 1M NaOH) to ensure the basic triazole is in its neutral, less polar form.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified triazole.

Troubleshooting Logic for LLE of a Polar Basic Compound

LLE_Troubleshooting start Start LLE of Polar Basic Triazole check_recovery Low Recovery in Organic Phase? start->check_recovery high_recovery Good Recovery check_recovery->high_recovery No low_recovery Yes, Low Recovery check_recovery->low_recovery Yes end Proceed with Purification high_recovery->end check_ph Is Aqueous pH > 9? low_recovery->check_ph ph_ok Yes check_ph->ph_ok Yes ph_low No check_ph->ph_low No salt_out Add Salt ('Salting Out') to Aqueous Phase ph_ok->salt_out adjust_ph Adjust pH with Base ph_low->adjust_ph adjust_ph->start salt_out->start change_solvent Use a More Polar Organic Solvent (e.g., Ethyl Acetate) salt_out->change_solvent

Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.

References

Technical Support Center: Enhancing Regioselectivity of Triazole Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of 1,2,3-triazole formation?

The regioselectivity of the azide-alkyne cycloaddition is primarily controlled by the catalytic system employed. While the thermal, uncatalyzed Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers with little to no selectivity, metal catalysts provide high specificity.[1][2]

  • Catalyst Choice: Copper(I) catalysts almost exclusively yield 1,4-disubstituted 1,2,3-triazoles, whereas Ruthenium(II) catalysts direct the reaction to form 1,5-disubstituted 1,2,3-triazoles.[1][3]

  • Solvent Effects: The choice of solvent can impact reaction rates and, in some cases, selectivity. Polar solvents like DMSO and water can enhance the rate of copper-catalyzed reactions by stabilizing transition states.[4] In some base-mediated, metal-free reactions, DMSO has been shown to be highly effective.[5]

  • Temperature: While catalyst choice is dominant, temperature can influence reaction rates and the formation of byproducts.[6] For instance, in certain copper-catalyzed reactions under oxidative conditions, lower temperatures (-35°C) favored the formation of bistriazoles, while higher temperatures (methanol reflux) yielded the desired 1,2,3-triazoles.[6]

  • Substrate Electronics: The electronic properties of the azide and alkyne can affect reaction rates. Alkynes with electron-withdrawing groups tend to have more acidic terminal protons, which can facilitate the formation of the key acetylide intermediate in catalyzed reactions.[7]

Q2: How can I selectively synthesize 1,4-disubstituted 1,2,3-triazoles?

The most reliable method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][8][9] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide variety of functional groups.[1]

  • Catalyst System: The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate.[1] Alternatively, Cu(I) salts like CuI can be used directly, often with a base.[1]

  • Solvents: The reaction is often performed in aqueous conditions or polar solvents like water, t-BuOH/H₂O mixtures, or DMSO.[4][8]

  • Metal-Free Alternatives: For applications where copper contamination is a concern, metal-free alternatives exist. For example, reactions in hot water using arylacetylenes can give high yields of 1,4-disubstituted products.[10] Organocatalysts like 8-hydroxyquinoline have also been developed for the regioselective synthesis of 1,4-isomers.[11]

Q3: My goal is the 1,5-disubstituted 1,2,3-triazole. How can I achieve this regioisomer?

To obtain the 1,5-regioisomer, a different catalytic system is required. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the standard method for selectively producing 1,5-disubstituted 1,2,3-triazoles.[1][3]

  • Catalyst System: Ruthenium complexes, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]n), are effective catalysts for this transformation.[1] Unlike CuAAC, RuAAC can often be used with internal alkynes to generate fully substituted triazoles.[1]

  • Lewis Acid Catalysis: In some cases, Lewis acids like FeCl₃ can catalyze the 1,3-dipolar cycloaddition to favor the 1,5-disubstituted product, particularly with N1-propargyl nucleobases.[12]

  • Base-Mediated Synthesis: Specific substrate classes, such as β-carbonyl phosphonates reacting with azides, can exclusively form 1,5-disubstituted triazoles when mediated by bases like Cs₂CO₃ in DMSO.[5]

Q4: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. What are the common causes and how can I troubleshoot this?

Obtaining a mixture of regioisomers is a common problem in uncatalyzed thermal reactions or when the catalytic cycle is inefficient.[1]

  • Inefficient Catalysis: Ensure your catalyst is active. If using a Cu(II) salt with a reducing agent, confirm the quality and sufficient quantity of the reducing agent (e.g., sodium ascorbate).[1] Oxygen can oxidize the active Cu(I) catalyst, so degassing solvents or running the reaction under an inert atmosphere (N₂ or Ar) may be necessary.

  • High Temperature: The uncatalyzed thermal reaction, which gives regioisomeric mixtures, becomes more competitive at elevated temperatures.[1] If possible, run the catalyzed reaction at or near room temperature.

  • Incorrect Catalyst: Double-check that you are using the correct catalyst for your desired isomer. Use a copper source for the 1,4-isomer and a ruthenium source for the 1,5-isomer.[1]

  • Metal-Free Reactions: If attempting a metal-free synthesis, regioselectivity can be highly dependent on the specific substrates and conditions. For example, reacting terminal aliphatic alkynes with most azides in hot water can lead to mixtures, whereas arylacetylenes or specific electron-deficient azides under the same conditions can be highly selective for the 1,4-isomer.[10]

Below is a troubleshooting workflow to help diagnose and solve regioselectivity issues.

G start Poor Regioselectivity Observed (Mixture of 1,4- and 1,5-isomers) check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Introduce appropriate catalyst: - Cu(I) for 1,4-isomer - Ru(II) for 1,5-isomer check_catalyst->add_catalyst No check_catalyst_type Is it the correct catalyst for the desired isomer? check_catalyst->check_catalyst_type Yes end_good Regioselectivity Enhanced add_catalyst->end_good change_catalyst Switch catalyst: - Cu(I) -> 1,4-isomer - Ru(II) -> 1,5-isomer check_catalyst_type->change_catalyst No check_conditions Review Reaction Conditions check_catalyst_type->check_conditions Yes change_catalyst->end_good temp_high Is temperature elevated? check_conditions->temp_high lower_temp Lower temperature to RT to disfavor thermal pathway temp_high->lower_temp Yes check_atmosphere Is the reaction open to air (for CuAAC)? temp_high->check_atmosphere No lower_temp->end_good use_inert Degas solvent and run under N2 or Argon atmosphere check_atmosphere->use_inert Yes check_atmosphere->end_good No use_inert->end_good

Troubleshooting workflow for poor regioselectivity.

Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent significantly impacts the regioselectivity and yield of triazole formation.

Table 1: Effect of Catalyst on Regioselectivity of Azide-Alkyne Cycloadditions

Catalyst SystemTarget IsomerTypical Regioisomeric Ratio (Target:Other)Notes
None (Thermal)Mixture~1:1Requires high temperatures; often produces mixtures.[1]
Cu(I) source (e.g., CuSO₄/NaAsc, CuI)1,4-disubstituted>95:5 (often exclusive)The standard "click chemistry" reaction; mild conditions.[1][8]
Ru(II) source (e.g., [Cp*RuCl]n)1,5-disubstituted>95:5 (often exclusive)Effective for terminal and internal alkynes.[1]
FeCl₃1,5-disubstituted88:12Shown to be effective for specific substrates like N1-propargylthymine.[12]
Cs₂CO₃ (Base-mediated)1,5-disubstitutedExclusiveEffective for specific substrates like β-carbonyl phosphonates.[5]

Table 2: Effect of Solvent on Yield in Base-Mediated Triazole Synthesis

Reaction of β-carbonyl phosphonates with azides using Cs₂CO₃ base.[5]

EntrySolventYield (%)
1Dichloromethane (DCM)<5%
2Tetrahydrofuran (THF)35%
3Acetonitrile (MeCN)61%
4Dimethylformamide (DMF)73%
5Dimethyl sulfoxide (DMSO)95%

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

This protocol is a standard procedure for achieving high regioselectivity for the 1,4-isomer.

  • Reagent Preparation:

    • Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1) or DMSO.

    • Prepare separate aqueous stock solutions of sodium ascorbate (e.g., 1 M) and copper(II) sulfate pentahydrate (e.g., 0.1 M).

  • Reaction Assembly:

    • To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.1-0.3 equiv).

    • Add the copper(II) sulfate solution (0.01-0.05 equiv). The reaction mixture may change color.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: General Procedure for Ruthenium(II)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)

This protocol is adapted for the selective synthesis of the 1,5-isomer.[1]

  • Reaction Assembly:

    • In a reaction vessel under an inert atmosphere (N₂ or Ar), combine the alkyne (1.0 equiv), the azide (1.1 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).

    • Add a suitable anhydrous solvent (e.g., toluene, benzene, or THF).

  • Reaction and Monitoring:

    • Heat the reaction mixture to a temperature between 60-100 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate in vacuo.

    • Purify the resulting residue directly by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted 1,2,3-triazole.

Visualizations

The selection of a catalyst is the critical decision point for determining the regiochemical outcome of the azide-alkyne cycloaddition.

G cluster_reactants Reactants cluster_catalysts Catalyst Choice cluster_products Regioisomeric Products Azide R1-N3 CuAAC Cu(I) Catalyst (e.g., CuSO4/NaAsc) Azide->CuAAC RuAAC Ru(II) Catalyst (e.g., [Cp*RuCl]n) Azide->RuAAC Alkyne R2-C≡CH Alkyne->CuAAC Alkyne->RuAAC Product14 1,4-Disubstituted Triazole CuAAC->Product14 High Selectivity Product15 1,5-Disubstituted Triazole RuAAC->Product15 High Selectivity

Catalyst selection pathway for regioselective triazole synthesis.

References

Technical Support Center: Optimizing CuAAC Reactions with Copper Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of copper ligands in optimizing "click chemistry" reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a ligand in a CuAAC reaction?

A1: In a CuAAC reaction, a ligand serves several critical functions. Primarily, it stabilizes the catalytically active Copper(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II) or oxidation by air.[1][2][3] Additionally, accelerating ligands enhance the reaction rate, in some cases by several orders of magnitude compared to the ligand-free process.[4][5] In biological applications, ligands also reduce the cytotoxicity of copper ions by chelating them, which protects sensitive biomolecules like proteins from oxidative damage.[6][7][8]

Q2: How do I choose the right copper ligand for my experiment?

A2: The choice of ligand depends on several factors, including the solvent, the nature of your substrates (e.g., small molecules vs. biomolecules), and the desired reaction rate.

  • For Bioconjugation in Aqueous Media: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and its derivatives (BTTAA, BTTES) are highly recommended.[1][5][8] They are effective at protecting biomolecules from copper-induced damage and work well under physiological conditions.[6][8]

  • For Organic Solvents: While THPTA can be used, ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are also highly effective, though their solubility in purely aqueous systems can be limited.[1][9]

  • For Maximizing Reaction Rate: Certain advanced ligands, such as those based on benzimidazoles or those that promote the formation of more active dinuclear copper species, can offer superior rate acceleration, particularly for challenging substrates.[2][4]

Q3: Can I perform a CuAAC reaction without a ligand?

A3: While the fundamental catalytic cycle of CuAAC can proceed without a ligand, it is generally not recommended for most applications.[6] Ligand-free reactions are often slower, less efficient, and more prone to failure due to the instability of the Cu(I) catalyst.[10] For bioconjugation, the absence of a protective ligand can lead to significant degradation of sensitive substrates due to reactive oxygen species (ROS) generated by the copper/ascorbate system.[7][11]

Q4: What are the key differences between TBTA and THPTA?

A4: TBTA and THPTA are both highly effective tris(triazolylmethyl)amine-based ligands, but they differ primarily in their solubility.

  • TBTA is more hydrophobic and is typically used in organic solvents or aqueous mixtures with co-solvents like DMSO or THF.[1][12]

  • THPTA is a water-soluble analogue of TBTA, making it the preferred choice for bioconjugation reactions in purely aqueous buffers.[1][13] It is known to be highly effective in protecting cells and biomolecules from the toxic effects of copper.[1][8]

Troubleshooting Guide

Problem: My reaction yield is low, or the reaction is not proceeding to completion.

Potential Cause Recommended Solution
Catalyst Inactivation The Cu(I) catalyst is being oxidized. Ensure you are using a sufficient excess of a reducing agent like sodium ascorbate (a freshly prepared solution is crucial).[6] Increase the ligand-to-copper ratio (e.g., 5:1) to better protect the Cu(I) center.[6]
Poor Ligand Choice The ligand may not be suitable for your solvent system. For aqueous reactions, ensure you are using a water-soluble ligand like THPTA.[1] Pyridine-based ligands have shown poor performance compared to aliphatic amine ligands in some systems.[14][15]
Substrate Issues One of your starting materials (azide or alkyne) may have degraded. Verify the purity of your reagents. In complex biological systems, the azide or alkyne moiety may be sterically inaccessible.[6] Consider performing the reaction under denaturing conditions if possible.[6]
Copper Sequestration Your biomolecule or buffer components (e.g., thiols, histidines) may be chelating the copper catalyst, rendering it inactive. Try increasing the copper and ligand concentration.[6] Adding a sacrificial metal like Zn(II) can sometimes occupy these binding sites, freeing the copper catalyst.[6]
Precipitation A precipitate may indicate poor solubility of the catalyst complex, substrates, or product.[16] Ensure all components are soluble in the chosen solvent system. For TBTA, a co-solvent like DMSO is often necessary.[17]

Problem: My reaction is very slow.

Potential Cause Recommended Solution
Insufficient Catalyst The catalyst concentration may be too low for the desired rate. While keeping the ratios the same, you can try increasing the overall concentration of the copper/ligand complex.
Suboptimal Ligand While effective, general-purpose ligands like THPTA may not provide the fastest kinetics for all substrates. Consider screening different accelerating ligands. For example, BTTAA has been shown to promote higher reaction efficiency under certain conditions.[18] Aliphatic amine ligands generally show enhanced kinetics over pyridine-based ones.[14]
Inhibitory Anions The counter-ion of the copper salt can significantly affect kinetics. Halide anions (Cl⁻, Br⁻) generally lead to faster reactions compared to organic anions like triflate.[15][19]
Incorrect Reagent Addition Order The order of addition matters. It is best practice to pre-mix the copper salt (e.g., CuSO₄) with the ligand before adding it to the azide/alkyne solution. The reaction should be initiated by the final addition of the reducing agent (sodium ascorbate).[20][21]

Problem: I am observing degradation of my biomolecule (e.g., protein, peptide).

Potential Cause Recommended Solution
Reactive Oxygen Species (ROS) The combination of Cu(II)/ascorbate is known to generate ROS, which can oxidize sensitive amino acid residues like histidine, methionine, and cysteine.[7][11]
Insufficient Ligand Protection A low ligand-to-copper ratio can leave the copper exposed, promoting ROS formation and direct interaction with the biomolecule. Increase the ligand:copper ratio to at least 5:1.[6][21] THPTA is specifically designed to protect biomolecules from this type of damage.[6][8]
Side Reactions with Ascorbate Byproducts Dehydroascorbate, an oxidation product of ascorbate, can react with protein side chains, particularly arginine. The addition of an aminoguanidine scavenger can mitigate this side reaction.[6][22]

Quantitative Data on Ligand Performance

The efficiency of a CuAAC reaction is highly dependent on the ligand used. Below is a summary comparing common ligands. Note that direct quantitative comparison of rates across different studies is challenging due to varying reaction conditions.

LigandKey CharacteristicsTypical Use CaseRelative Performance Notes
THPTA High water solubility, excellent biocompatibility, protects biomolecules from oxidative damage.[1][8]Bioconjugation in aqueous buffers, live cell labeling.[1]The standard for biocompatible CuAAC. An excess of ligand does not dramatically slow the reaction.[22]
TBTA Soluble in organic solvents and aqueous/organic mixtures. The original accelerating ligand.General synthesis, bioconjugation where co-solvents (DMSO, THF) are tolerated.[1][17]Highly effective, but solubility can be an issue in purely aqueous systems.[9]
BTTAA Water-soluble, similar to THPTA but can promote higher reaction efficiency in some cases.[18]Bioconjugation, useful for optimizing reactions when THPTA gives suboptimal results.[18]May allow for the use of lower copper concentrations while maintaining high efficiency.[18][20]
Aliphatic Amines (e.g., HMTETA, PMDETA) Show enhanced kinetics compared to pyridine-based ligands.[14] HMTETA exhibited the fastest kinetics in a photo-initiated CuAAC study.[15][19]Primarily used in polymer chemistry and materials science.Can provide very rapid conversion but may offer less protection for sensitive biomolecules.
Pyridine-based Ligands Generally show sluggish or ineffective catalytic performance in CuAAC reactions compared to aliphatic amines.[14][15]Not generally recommended for efficient CuAAC.The lower basicity and electron-donating properties may hinder the formation of the key copper-acetylide complex.[14]

Key Experimental Protocols

Protocol 1: General CuAAC for Small Molecule Conjugation

This protocol is a starting point for a standard CuAAC reaction in an aqueous/organic solvent mixture.

Materials:

  • Alkyne-containing molecule

  • Azide-containing molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • TBTA or THPTA ligand

  • Solvent (e.g., 1:1 mixture of water and DMSO or t-BuOH)

Procedure:

  • Prepare Stock Solutions:

    • Azide/Alkyne: Prepare 10 mM stock solutions of your azide and alkyne substrates in the chosen solvent.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.[22]

    • Ligand (THPTA/TBTA): Prepare a 50 mM stock solution in water (for THPTA) or DMSO (for TBTA).[22]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use , as ascorbate oxidizes quickly in air.[17][23]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne (1.0 equivalent).

    • Add the azide (1.1 equivalents).

    • Add sufficient solvent to reach the desired final concentration (e.g., 1 mM).

    • In a separate tube, pre-mix the CuSO₄ solution and the ligand solution. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM).[22] Let this mixture stand for 1-2 minutes.

    • Add the copper/ligand premix to the reaction tube containing the azide and alkyne.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM.

    • Vortex the tube gently to mix.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction time may need optimization. Protect from light if using fluorescent molecules.[23]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

Protocol 2: Biocompatible CuAAC on a Protein

This protocol is adapted for conjugating a small molecule to a protein containing an azide or alkyne handle in an aqueous buffer.

Materials:

  • Alkyne- or Azide-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4). Avoid buffers with strong chelating agents like Tris.

  • Azide- or Alkyne-labeled small molecule/probe.

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (water-soluble ligand)

  • Sodium Ascorbate (NaAsc)

  • Aminoguanidine Hydrochloride (optional, to prevent side reactions)

Procedure:

  • Prepare Stock Solutions:

    • CuSO₄: 20 mM in water.[23]

    • THPTA: 100 mM in water.[23]

    • Small Molecule Probe: 10 mM in DMSO or water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[6]

    • Aminoguanidine: 100 mM in water (optional).[6]

  • Reaction Setup (Example for a 200 µL final volume):

    • To a microcentrifuge tube, add the protein solution (e.g., to a final concentration of 20 µM).

    • Add the small molecule probe (e.g., to a final concentration of 100 µM, a 5-fold excess).

    • If using, add aminoguanidine to a final concentration of 2.5 mM.[16]

    • In a separate tube, prepare the catalyst premix: combine 2 µL of 20 mM CuSO₄ with 4 µL of 100 mM THPTA (maintains a 1:5 Cu:Ligand ratio). Vortex briefly.[23] This will give final concentrations of 200 µM CuSO₄ and 1 mM THPTA.

    • Add the 6 µL of catalyst premix to the protein solution and mix gently.

  • Initiate the Reaction:

    • Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction (final concentration 2.5 mM).[16]

    • Mix gently by flicking the tube or by slow pipetting. Avoid vigorous vortexing which can denature the protein.

  • Incubation:

    • Incubate at room temperature or 37°C for 1-2 hours. Protect from light.

    • The labeled protein can then be purified using standard methods like size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Visual Guides

CuAAC_Catalytic_Cycle CuAAC Catalytic Cycle with Ligand cluster_main CuI_L Cu(I)-Ligand CuII_L Cu(II)-Ligand CuI_L->CuII_L Oxidation (O2) Cu_Acetylide Cu(I)-Acetylide Complex Cu_Triazolide Cu(II)-Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI_L regenerates catalyst Product 1,4-Triazole Product Cu_Triazolide->Product Protonolysis Alkyne R1-Alkyne Alkyne->Cu_Acetylide + Cu(I)-L Azide R2-Azide CuII_L->CuI_L Reduction Ascorbate Ascorbate Dehydroascorbate Dehydro-ascorbate Ascorbate->Dehydroascorbate

Caption: The CuAAC catalytic cycle highlighting the central role of the copper-ligand complex.

Troubleshooting_Workflow CuAAC Troubleshooting Flowchart Start Problem with CuAAC Reaction LowYield Low Yield / Incomplete Reaction Start->LowYield SlowRate Slow Reaction Rate Start->SlowRate Degradation Biomolecule Degradation Start->Degradation Sol_FreshAsc Use fresh Sodium Ascorbate solution LowYield->Sol_FreshAsc Catalyst oxidation? Sol_IncRatio Increase Ligand:Cu ratio (e.g., 5:1) LowYield->Sol_IncRatio Catalyst sequestration? Sol_CheckReagents Check reagent purity / accessibility LowYield->Sol_CheckReagents Substrate issue? Sol_IncConc Increase catalyst concentration SlowRate->Sol_IncConc Low catalyst loading? Sol_ChangeLigand Switch to a faster ligand (e.g., BTTAA) SlowRate->Sol_ChangeLigand Ligand not optimal? Sol_Premix Pre-mix Cu/Ligand before adding Ascorbate SlowRate->Sol_Premix Suboptimal procedure? Degradation->Sol_IncRatio ROS damage? Sol_AddScavenger Add aminoguanidine scavenger Degradation->Sol_AddScavenger Ascorbate byproduct? Sol_WaterLigand Use water-soluble ligand (THPTA) Degradation->Sol_WaterLigand Copper toxicity?

Caption: A decision tree for troubleshooting common issues in CuAAC reactions.

Ligand_Selection Ligand Selection Guide Start What is your primary application? Bioconjugation Bioconjugation / Aqueous System Start->Bioconjugation Organic Organic Synthesis / Co-solvents Start->Organic Optimization Rate Optimization Needed Start->Optimization THPTA Use THPTA Bioconjugation->THPTA Standard choice for biocompatibility BTTAA Consider BTTAA Bioconjugation->BTTAA To improve efficiency TBTA Use TBTA Organic->TBTA Good solubility in organic solvents Optimization->BTTAA AdvLigands Screen advanced ligands Optimization->AdvLigands For challenging substrates

Caption: A logical guide for selecting an appropriate copper ligand based on the experiment type.

References

Technical Support Center: Preventing Copper-Mediated Side Reactions in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with copper-mediated bioconjugation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".

Troubleshooting Guide

This guide addresses specific problems that may arise during your bioconjugation experiments and offers potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inaccessible Reactants: Hydrophobic regions of biomolecules (proteins, dextrans) may bury the alkyne or azide groups, making them inaccessible to the copper catalyst.[1]- Perform the reaction in denaturing or solvating conditions, such as using dimethyl sulfoxide (DMSO) as a co-solvent.[1] - Use an appropriate accelerating ligand.[1]
Catalyst Sequestration: Biomolecules like proteins, DNA, or RNA can bind to copper ions, making the catalyst unavailable for the reaction.[1] This is particularly problematic for proteins with hexahistidine tags.[2]- Increase the concentration of both the copper salt and the ligand.[1][3] - Add a sacrificial metal ion like Zn(II) or Ni(II) to occupy the binding sites on the biomolecule, freeing up the copper catalyst.[1]
Interference from Other Molecules: Thiols, such as in glutathione, can strongly bind to copper and inhibit the reaction.[1] Tris buffer is also a competitive and inhibitory ligand for copper.[3]- Use an accelerating ligand and an excess of copper.[1] - Use compatible buffers like phosphate, carbonate, or HEPES in the pH range of 6.5–8.0.[3]
Depletion of Reducing Agent: Oxygen in the reaction mixture can lead to the oxidation of the reducing agent (e.g., sodium ascorbate), which is necessary to maintain copper in its active Cu(I) state.[1]- Minimize oxygen exposure by capping the reaction vials.[1] - Ensure a sufficient concentration of the reducing agent. For reactions in the air, at least 1 mM of sodium ascorbate may be required.[2]
Protein Aggregation or Loss of Solubility Copper-Induced Aggregation: Copper ions can induce protein aggregation, potentially through nonspecific interactions with cysteine and histidine residues.[4][5]- Maintain a low protein concentration.[6] - Optimize the pH of the solution; proteins are often least soluble at their isoelectric point (pI).[6] - Add stabilizing agents like arginine/glutamate mixtures, non-denaturing detergents, or osmolytes.[6]
Oxidative Damage: Reactive oxygen species (ROS) generated by the copper catalyst and ascorbate in the presence of oxygen can lead to oxidative damage of amino acid residues (e.g., histidine, arginine, cysteine, methionine), which can cause aggregation.[2][7]- Use a copper-chelating ligand like THPTA or BTTAA, which can also act as a sacrificial reductant to protect the biomolecule.[1][7][8] - Add aminoguanidine to intercept byproducts of ascorbate oxidation that can modify proteins.[3][8]
Degradation of Biomolecule (e.g., RNA) Copper-Mediated Degradation: The presence of copper can lead to the degradation of sensitive biomolecules like RNA.[9]- Consider using "pseudo-ligandless" conditions with a minor co-solvent like acetonitrile, which can stabilize Cu(I) without the need for an additional ligand.[9] - For highly sensitive applications, a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC), may be necessary.[7][10]

Frequently Asked Questions (FAQs)

Reaction Components and Conditions

Q1: What is the optimal concentration of copper for bioconjugation?

For most bioconjugation applications, copper concentrations should generally be between 50 and 100 µM.[2][3] Reactivity may be low below 50 µM, and concentrations above 250 µM may not significantly increase the reaction rate.[8]

Q2: Why is a ligand necessary, and which one should I use?

Ligands are crucial for several reasons: they stabilize the active Cu(I) oxidation state, prevent copper from disproportionating, increase the reaction rate, and protect biomolecules from oxidative damage.[1][7][11] For most bioconjugations, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[12]

Q3: What is the recommended ligand-to-copper ratio?

A ligand-to-copper ratio of at least 5:1 is recommended.[2][3] An excess of the ligand does not significantly slow the reaction and can act as a sacrificial scavenger of reactive oxygen species.[1][13]

Q4: Which reducing agent should I use?

Sodium ascorbate is the most commonly used and convenient reducing agent for generating the active Cu(I) catalyst from a Cu(II) salt like CuSO₄.[3][13] Hydroxylamine can be used as an alternative if substrates are sensitive to ascorbate.[1]

Q5: How does pH affect the reaction?

Copper-catalyzed azide-alkyne cycloaddition reactions can proceed over a wide pH range (4-12).[7] However, for bioconjugation, a pH between 6.5 and 8.0 is generally optimal.[3] Alkaline conditions can favor the formation of the copper-acetylide intermediate but may hinder the final protonation step to release the product.[13]

Side Reactions and Prevention

Q6: What are the main side reactions to be aware of?

The primary side reactions include:

  • Oxidative Damage: Generation of reactive oxygen species (ROS) that can damage biomolecules.[1][7]

  • Protein Aggregation: Induced by both copper binding and oxidative damage.[4][6]

  • Glaser Coupling: Copper-mediated homo-coupling of terminal alkynes, which can be promoted by oxygen exposure.[1]

Q7: How can I minimize oxidative damage to my protein?

To minimize oxidative damage:

  • Use a chelating ligand like THPTA in at least a five-fold excess to the copper. The ligand protects the biomolecule by acting as a sacrificial reductant.[1][8]

  • Limit the reaction's exposure to oxygen by capping the vial.[1]

  • Consider adding aminoguanidine to scavenge reactive byproducts of ascorbate oxidation.[3][8]

G CuSO4 Cu(II)SO4 CuI Active Cu(I) Catalyst CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI ROS Reactive Oxygen Species (ROS) Ascorbate->ROS Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization Biomolecule Biomolecule-Alkyne/Azide Bioconjugate Desired Bioconjugate Biomolecule->Bioconjugate Oxygen Oxygen (O2) Oxygen->ROS CuI->Bioconjugate Catalysis CuI->ROS with O2 & Ascorbate Aggregation Protein Aggregation CuI->Aggregation Direct Binding OxidativeDamage Oxidative Damage to Biomolecule ROS->OxidativeDamage OxidativeDamage->Aggregation

Caption: Workflow of CuAAC highlighting the central role of the Cu(I) catalyst and potential side reactions.

Purification and Post-Reaction Handling

Q8: How can I stop the reaction?

The reaction can be stopped by adding a copper chelator, such as EDTA (ethylenediaminetetraacetic acid), in excess relative to the copper concentration.[1][8]

Q9: How do I remove copper from my final product?

Several methods can be used to remove residual copper:

  • Dialysis or Buffer Exchange: Using a buffer containing a chelating agent like EDTA is effective for biomolecules.[8]

  • Size Exclusion Chromatography (SEC): This can separate the larger bioconjugate from smaller molecules like the copper-ligand complex.

  • Copper-Adsorbing Resins: While effective, some resins may also bind to the biomolecule of interest, so they should be used with caution.[1][8]

G Start Crude Reaction Mixture (Bioconjugate + Cu Catalyst + Reagents) Stop Stop Reaction (Add EDTA) Start->Stop Purification Purification Method Stop->Purification SEC Size Exclusion Chromatography Purification->SEC Separation by Size Dialysis Dialysis/Buffer Exchange with EDTA Purification->Dialysis Chelation & Diffusion Resin Copper-Adsorbing Resin Purification->Resin Selective Binding End Purified Bioconjugate SEC->End Dialysis->End Resin->End

Caption: Decision workflow for post-reaction quenching and purification of the bioconjugate.

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol is a general guideline and should be optimized for specific biomolecules and reagents.

  • Prepare Stock Solutions:

    • Biomolecule: Prepare the alkyne- or azide-modified biomolecule in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Copper Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

    • Azide/Alkyne Cargo: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the biomolecule solution.

    • Add the azide or alkyne "cargo" molecule.

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and ligand stock solutions. For a final copper concentration of 100 µM, you would add 1 part CuSO₄ stock and 5 parts ligand stock for a 5:1 ligand-to-copper ratio.[3]

    • Add the catalyst premix to the reaction tube containing the biomolecule and cargo.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 4 hours, depending on the reactants. Monitor the reaction progress if possible.

  • Quenching and Purification:

    • Stop the reaction by adding EDTA to a final concentration of 10 mM.

    • Purify the bioconjugate using an appropriate method, such as size exclusion chromatography or dialysis against a buffer containing 1 mM EDTA, to remove unreacted reagents and the copper catalyst.

Quantitative Data Summary
ParameterRecommended Range/ValueReference(s)
Copper Concentration 50 - 100 µM[2][3]
Ligand:Copper Ratio ≥ 5:1[2][3]
Sodium Ascorbate Concentration 1 - 5 mM (freshly prepared)[2]
pH 6.5 - 8.0[3]
Buffer Phosphate, Carbonate, HEPES[3]
Inhibitory Buffer Tris[3]

References

Technical Support Center: Scaling Up the Synthesis of (1H-1,2,3-triazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of (1H-1,2,3-triazol-4-yl)methanamine derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up of this compound derivative synthesis, focusing on the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Problem IDQuestionPossible Cause(s)Suggested Solution(s)
SCALE-001 My large-scale CuAAC reaction is sluggish or incomplete, what could be the issue? - Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients of reactants and catalyst. - Low Reactant Concentration: While scalable, "click" chemistry still relies on sufficient concentrations for efficient reaction kinetics.[1][2] - Copper Catalyst Deactivation: The Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.[3]- Optimize Agitation: Ensure the reactor's stirring mechanism provides adequate mixing for the reaction volume. Consider mechanical overhead stirrers for larger vessels. - Maintain Concentration: As you scale up, maintain the optimal reactant concentrations that were successful at the lab scale. - Degas Solvents: Before starting the reaction, thoroughly degas the solvents to remove dissolved oxygen. - Use a Reducing Agent: Add a mild reducing agent like sodium ascorbate to regenerate the Cu(I) catalyst in situ.[3]
SCALE-002 I am observing significant byproduct formation in my scaled-up reaction. How can I improve selectivity? - Oxidative Homocoupling: In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes.[3] - Thermal Huisgen Cycloaddition: If the reaction is heated, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur, leading to a mixture of 1,4- and 1,5-disubstituted regioisomers.[4]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. - Control Temperature: Maintain a consistent and controlled temperature. For CuAAC, reactions are often efficient at room temperature.[5] - Catalyst Choice: Ensure you are using a Cu(I) catalyst to favor the formation of the 1,4-regioisomer.[4]
SCALE-003 My product is difficult to purify at a large scale. What are some effective purification strategies? - Residual Copper: The copper catalyst can be challenging to remove completely from the final product. - Similar Polarity of Byproducts: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult.- Copper Scavenging: Use chelating agents like EDTA or specialized copper scavenging resins to remove residual copper. - Crystallization: Develop a robust crystallization procedure. This is often the most effective method for purifying large quantities of solid compounds.[6] - Solvent Extraction: Optimize a liquid-liquid extraction protocol to remove impurities. - Slurry and Wash: Creating a slurry of the crude product in a suitable solvent can help remove impurities. Washing the filtered solids with an appropriate solvent is also effective.[7]
SCALE-004 I have concerns about the safety of handling large quantities of organic azides. What are the key precautions? - Explosive Nature: Organic azides can be explosive, especially when subjected to shock, heat, or friction.[8] - Toxicity: Azides are toxic and can form highly toxic and explosive hydrazoic acid in the presence of acid.[9]- Follow Safety Ratios: Adhere to the "Rule of Six," which suggests having at least six carbon atoms per energetic functional group (like an azide) to enhance stability.[9] Avoid isolating organic azides with a carbon-to-nitrogen ratio of less than one.[8] - Avoid Metal Contact: Do not use metal spatulas or stir bars, as they can form shock-sensitive metal azides.[10] - Controlled Temperature: Store and handle azides at low temperatures. - Use in Solution: Whenever possible, handle organic azides as solutions rather than neat solids.[9] - Flow Chemistry: Consider using a continuous flow setup for the in situ generation and immediate consumption of the azide, which significantly improves safety by minimizing the amount of azide present at any given time.[4][11]
SCALE-005 Heat dissipation is a problem in my large reactor. How can I manage the reaction exotherm? - Exothermic Reaction: The CuAAC reaction is exothermic, and on a large scale, the heat generated can be difficult to dissipate, leading to temperature spikes and potential side reactions.- Controlled Addition: Add one of the reactants (e.g., the azide) slowly to the reaction mixture to control the rate of heat generation. - Reactor Cooling: Use a reactor with a cooling jacket to actively manage the internal temperature. - Flow Chemistry: Continuous flow reactors have a high surface-area-to-volume ratio, allowing for excellent heat exchange and precise temperature control.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for synthesizing 1,4-disubstituted this compound derivatives?

A1: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most widely adopted method due to its high yields, mild reaction conditions, and high regioselectivity for the 1,4-isomer.[5][13] For industrial-scale production, performing the CuAAC reaction in a continuous flow system is highly advantageous for safety, efficiency, and scalability.[1][14]

Q2: What are the advantages of using a continuous flow process for this synthesis?

A2: Continuous flow chemistry offers several key advantages for scaling up triazole synthesis:

  • Enhanced Safety: It allows for the in situ generation and immediate use of potentially hazardous intermediates like organic azides, minimizing the amount present at any one time.[4][11]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors enables precise temperature control, which is crucial for managing exothermic reactions.[12]

  • Improved Mixing: Efficient mixing in flow reactors leads to better reaction kinetics and product consistency.

  • Scalability: Scaling up production is often as simple as running the flow reactor for a longer duration.[11]

  • Automation: Flow systems can be automated for continuous and consistent production.[12]

Q3: What are the critical safety precautions when working with organic azides on a large scale?

A3: When scaling up reactions involving organic azides, safety is paramount. Key precautions include:

  • Structural Stability: Ensure the organic azide has a favorable carbon-to-nitrogen ratio (ideally a C/N ratio greater than 3) to reduce its explosive potential.[15]

  • Avoid Shock and Friction: Do not grind, scratch, or subject solid azides to friction.[9]

  • No Metal Contact: Use plastic or ceramic spatulas and avoid metal stir bars.[10]

  • Temperature Control: Keep azides cool and away from heat sources.

  • Avoid Halogenated Solvents: Do not use halogenated solvents like dichloromethane with azides, as this can form highly unstable diazidomethane.[8]

  • Separate Waste Streams: Azide-containing waste should be collected separately and not mixed with acidic waste to prevent the formation of hydrazoic acid.[8]

Q4: How can I optimize the CuAAC reaction for a higher yield and purity on a larger scale?

A4: Optimization for scale-up involves several factors:

  • Catalyst System: Use a reliable Cu(I) source, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3] The use of a heterogeneous catalyst, such as copper-on-charcoal, can simplify purification in flow systems.[14]

  • Ligands: Copper-coordinating ligands can stabilize the Cu(I) oxidation state and accelerate the reaction.[2]

  • Solvent: The choice of solvent is crucial. While a variety of solvents can be used, polar aprotic solvents like DMF or DMSO are common. For greener processes, water or alcohol-water mixtures can be effective.[16]

  • Stoichiometry: A slight excess of one of the reactants (e.g., the alkyne) can help drive the reaction to completion.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time.

Q5: What are some common starting materials for the synthesis of this compound?

A5: The core structure is typically formed from a propargylamine derivative (containing the terminal alkyne and the methanamine precursor) and an organic azide. The methanamine functionality might be protected during the reaction and deprotected in a subsequent step. A common building block is this compound hydrochloride itself, which can be further derivatized.[17]

Experimental Protocols

Protocol 1: Batch Synthesis of a Model this compound Derivative

This protocol is a generalized procedure for a gram-scale batch synthesis.

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve the terminal alkyne (e.g., a protected propargylamine derivative) (1.0 eq.) in a suitable solvent (e.g., a 1:1 mixture of tert-butanol and water).[16]

  • Addition of Azide: Add the organic azide (1.05 eq.) to the solution.

  • Catalyst Preparation: In a separate container, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.10 eq.) in a minimal amount of water.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or, for larger scales, by crystallization.

Protocol 2: Continuous Flow Synthesis of a 1,4-Disubstituted-1H-1,2,3-triazole

This protocol is adapted from a procedure for the synthesis of rufinamide, a derivative of the target compound.[14]

  • System Setup: Set up a flow chemistry system consisting of two pumps, a T-mixer, a heated column reactor packed with a heterogeneous copper catalyst (e.g., copper-on-charcoal), and a back-pressure regulator.

  • Reagent Solutions:

    • Solution A: Prepare a solution of the organic azide (e.g., 2,6-difluorobenzyl azide) at a concentration of 0.1 M in a suitable solvent like dichloromethane (DCM).

    • Solution B: Prepare a solution of the terminal alkyne (e.g., propargyl alcohol) at a concentration of 0.13 M in the same solvent.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.375 mL/min each for a total flow rate of 0.75 mL/min) through the T-mixer and into the heated catalyst column (e.g., 110 °C).[14]

    • The residence time in the reactor is determined by the column volume and the total flow rate.

  • Product Collection: Collect the output from the reactor after the system has reached a steady state.

  • Solvent Removal and Isolation: Evaporate the solvent from the collected solution to obtain the crude product. The product can often be isolated in high purity without further chromatographic purification. For the synthesis of rufinamide, an isolated yield of 96% was achieved.[1]

Visualizations

Experimental_Workflow_Batch cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reactant and Azide Solutions mix_reactants Charge Reactor and Mix prep_reagents->mix_reactants prep_catalyst Prepare Catalyst Solution (CuSO4/Ascorbate) add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst mix_reactants->add_catalyst monitor Monitor Reaction (TLC/LC-MS) add_catalyst->monitor quench Quench and Extract monitor->quench Reaction Complete purify Purify (Crystallization/Chromatography) quench->purify product Isolated Product purify->product

Caption: Workflow for a batch synthesis of this compound derivatives.

Experimental_Workflow_Flow cluster_input Reagent Input cluster_process Flow Process cluster_output Product Collection pump_A Pump A (Azide Solution) mixer T-Mixer pump_A->mixer pump_B Pump B (Alkyne Solution) pump_B->mixer reactor Heated Column Reactor (Heterogeneous Cu Catalyst) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Collect Product Solution bpr->collection isolation Solvent Evaporation collection->isolation product Isolated Product isolation->product

Caption: Workflow for a continuous flow synthesis of 1,4-disubstituted-1H-1,2,3-triazoles.

CuAAC_Mechanism cluster_reactants Starting Materials cluster_catalyst Catalytic Cycle alkyne R1-C≡CH (Terminal Alkyne) cu_acetylide Cu(I)-Acetylide alkyne->cu_acetylide + Cu(I) azide R2-N3 (Organic Azide) cu_triazolide Copper Triazolide azide->cu_triazolide cu1 Cu(I) cu1->cu_acetylide cu_acetylide->cu_triazolide + R2-N3 cu_triazolide->cu1 Regenerates Catalyst product 1,4-Disubstituted 1,2,3-Triazole cu_triazolide->product Protonolysis

Caption: Simplified mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Validation & Comparative

Comparative analysis of different copper catalysts for click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Copper Catalyst Performance in Azide-Alkyne Cycloaddition Reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging carbon-heteroatom bonds, yielding 1,4-disubstituted 1,2,3-triazoles. This reaction's reliability and broad functional group tolerance have made it indispensable in drug discovery, bioconjugation, and materials science.[1] The choice of the copper catalyst is paramount, influencing reaction kinetics, yield, and operational simplicity. This guide provides a comparative analysis of different copper catalyst systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.

Performance Comparison of Copper Catalysts

The selection of a copper catalyst for CuAAC reactions involves a trade-off between activity, stability, cost, and ease of removal from the final product. The following table summarizes the performance of representative homogeneous and heterogeneous copper catalysts based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction conditions across different studies.

Catalyst SystemCatalyst Loading (mol%)Reaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Homogeneous Catalysts
CuSO₄/Sodium Ascorbate10.5 - 3.5 h5080 - 96%Inexpensive, readily available, effective in aqueous media.Requires a reducing agent, potential for copper contamination in the product.
CuI12 - 8 hRoom Temp91 - 97%Direct use of Cu(I), often no reducing agent needed initially.Cu(I) is prone to oxidation, requiring inert atmosphere or stabilizing ligands.[2]
[Cu(PPh₃)₃Br]--96-Highly efficient for bulk polymerization.[3]Higher cost, potential for phosphine ligand side reactions.
Heterogeneous Catalysts
Copper Nanoparticles (CuNPs)-10 - 30 min-HighHigh catalytic activity due to large surface area, can be used in neat water.[4][5]Can be difficult to recover and may leach copper into the product.[4]
Supported Cu₂O/CuO on Carbon---HighRobust, efficient, easily recoverable and reusable.[4]May require higher catalyst loading or longer reaction times compared to homogeneous systems.
Silica-supported Cu(I)0.22 - 4 h8096 - 98%High catalytic activity, excellent recyclability with minimal leaching.Preparation of the supported catalyst is an additional step.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for both homogeneous and heterogeneous copper-catalyzed click reactions.

Protocol 1: Homogeneous Catalysis with CuSO₄/Sodium Ascorbate

This protocol is adapted for a typical small-scale laboratory synthesis.

Materials:

  • Azide (e.g., benzyl azide)

  • Alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of water and t-butanol)

Procedure:

  • In a reaction vial, dissolve the azide (1.0 mmol) and alkyne (1.0 mmol) in the chosen solvent (4 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture.

  • Add an aqueous solution of CuSO₄·5H₂O (0.05 mmol in 0.5 mL water) to the reaction mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Heterogeneous Catalysis with Supported Copper Nanoparticles

This protocol outlines a general procedure for using a recyclable heterogeneous catalyst.

Materials:

  • Azide

  • Alkyne

  • Supported copper nanoparticle catalyst (e.g., CuNPs on charcoal)

  • Solvent (e.g., water or ethanol)

Procedure:

  • To a round-bottom flask, add the azide (1.0 mmol), alkyne (1.0 mmol), the supported copper catalyst (e.g., 5 mol% of Cu), and the solvent (5 mL).

  • Stir the mixture at the desired temperature (e.g., 60 °C). Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the catalyst by filtration or centrifugation.

  • Wash the recovered catalyst with the reaction solvent and dry it for reuse in subsequent reactions.

  • Isolate the product from the filtrate by removing the solvent under reduced pressure.

  • Purify the product as necessary.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for efficient and successful execution. The following diagram illustrates a typical workflow for a copper-catalyzed click chemistry reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagent Solutions (Azide, Alkyne, Solvent) mix Combine Reagents and Catalyst prep_reagents->mix 1 prep_catalyst Prepare Catalyst System (e.g., CuSO4 + NaAscorbate) prep_catalyst->mix 2 react Stir at Defined Temperature and Time mix->react 3 monitor Monitor Reaction (e.g., TLC, LC-MS) react->monitor 4 monitor->react Incomplete separate Separate Catalyst (Filtration for Heterogeneous) monitor->separate Complete extract Product Extraction separate->extract purify Purification (e.g., Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Unveiling the Potency of Triazole Derivatives: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of medicinal chemistry, the synthesis of novel compounds with enhanced biological activity is a paramount objective. Among the heterocyclic compounds, triazole derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of pharmacological properties. This guide provides a comparative analysis of the biological activity of two distinct synthesized triazole derivatives, one with antifungal properties and another with anticancer potential. The information presented herein, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development to aid in the evaluation and advancement of triazole-based therapeutics.

Comparative Analysis of Biological Activity

The biological efficacy of two representative triazole derivatives is summarized below. Derivative A, a 1,2,4-triazole, was evaluated for its antifungal activity, while Derivative B, a 1,2,3-triazole, was assessed for its cytotoxic effects against a human cancer cell line.

Table 1: Antifungal Activity of Triazole Derivative A
Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference Antifungal (Fluconazole) MIC (µg/mL)
Candida albicans816
Aspergillus niger1632
Cryptococcus neoformans48
Table 2: Anticancer Activity of Triazole Derivative B
Cancer Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
MCF-7 (Breast)15.131.13
A-549 (Lung)21.253.24
HT-1080 (Fibrosarcoma)18.06Not Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further investigation.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A pure culture of the fungal strain is grown on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Triazole Derivative Dilutions: A stock solution of the triazole derivative is prepared in a suitable solvent like DMSO. A series of twofold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth or another appropriate fungal growth medium. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation: Each well is inoculated with 100 µL of the standardized fungal suspension. The microtiter plate is then incubated at 35-37°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC: The MIC is determined as the lowest concentration of the triazole derivative that completely inhibits visible growth of the fungus.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Treatment with Triazole Derivatives: The culture medium is replaced with fresh medium containing various concentrations of the synthesized triazole derivatives. The cells are then incubated for a further 24-72 hours.

  • MTT Addition and Incubation: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[2][3] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization of Formazan: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4][5] The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualizing the Mechanisms and Workflows

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflows

experimental_workflow_antifungal cluster_prep Inoculum Preparation cluster_plate Microplate Setup cluster_analysis Analysis p1 Fungal Culture p2 Saline Suspension (0.5 McFarland) p1->p2 p3 Dilution in Test Medium p2->p3 s2 Inoculation with Fungal Suspension p3->s2 s1 Serial Dilution of Triazole Derivative s1->s2 a1 Incubation (24-48h, 35-37°C) s2->a1 a2 Visual Assessment of Growth a1->a2 a3 MIC Determination a2->a3

Caption: Workflow for Antifungal Broth Microdilution Assay.

experimental_workflow_anticancer cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay c1 Seeding Cells in 96-well Plate c2 24h Incubation (Attachment) c1->c2 t1 Addition of Triazole Derivatives c2->t1 t2 Incubation (24-72h) t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubation (2-4h) a1->a2 a3 Solubilize Formazan a2->a3 a4 Measure Absorbance (570nm) a3->a4

Caption: Workflow for Anticancer MTT Assay.

Signaling Pathways

antifungal_pathway acetylcoa Acetyl-CoA mevalonate Mevalonate Pathway acetylcoa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane triazole Triazole Derivative triazole->cyp51 Inhibition

Caption: Antifungal Mechanism of Triazoles via Ergosterol Biosynthesis Inhibition.[6][7][8]

anticancer_pathway triazole Triazole Derivative dna_damage Cellular Stress / DNA Damage triazole->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulation caspases Caspase Cascade Activation bax->caspases bcl2->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: Anticancer Mechanism of Triazoles via p53-mediated Apoptosis.[9]

References

Comparative Guide to the Structure-Activity Relationship of (1H-1,2,3-Triazol-4-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1H-1,2,3-triazol-4-yl)methanamine analogs and related derivatives. The information presented herein is compiled from recent scientific literature, focusing on their potential as anticancer and enzyme inhibitory agents. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key biological assays are provided.

Anticancer Activity of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Conjugates

A series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. These compounds, while technically methanone derivatives, provide valuable SAR insights into the broader class of molecules containing the (1H-1,2,3-triazol-4-yl)methyl core. The general structure of these analogs involves substitutions on the N-1 benzyl group of the triazole ring and on the piperazine moiety.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of these analogs was determined using the MTT assay, and the half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Analogs [1][2]

Compound IDR (Substitution on N-1 Benzyl)R1 (Substitution on Piperazine)BT-474 (Breast)HeLa (Cervical)MCF-7 (Breast)NCI-H460 (Lung)HaCaT (Keratinocyte)
10aa H4-methoxybenzenesulfonyl>50>50>50>50>50
10ab H4-methylbenzenesulfonyl>50>50>50>50>50
10ac H4-bromobenzenesulfonyl>50>50>50>50>50
10ad H4-fluorobenzenesulfonyl>50>50>50>50>50
10ae H3,4-dichlorobenzenesulfonyl>50>50>50>50>50
10ba 3-phenoxy4-methoxybenzenesulfonyl2.45 ± 0.023.11 ± 0.012.89 ± 0.033.67 ± 0.024.12 ± 0.04
10bb 3-phenoxy4-methylbenzenesulfonyl1.87 ± 0.012.43 ± 0.022.11 ± 0.022.98 ± 0.013.54 ± 0.03
10bc 3-phenoxy4-bromobenzenesulfonyl1.21 ± 0.011.87 ± 0.031.54 ± 0.012.13 ± 0.022.87 ± 0.02
10bd 3-phenoxy4-fluorobenzenesulfonyl1.56 ± 0.022.12 ± 0.011.89 ± 0.022.54 ± 0.033.11 ± 0.01
10be 3-phenoxy3,4-dichlorobenzenesulfonyl1.34 ± 0.011.98 ± 0.021.67 ± 0.012.24 ± 0.012.99 ± 0.03
10ca 4-phenoxy4-methoxybenzenesulfonyl3.12 ± 0.033.87 ± 0.023.54 ± 0.044.12 ± 0.034.87 ± 0.05
10cb 4-phenoxy4-methylbenzenesulfonyl2.87 ± 0.023.45 ± 0.033.12 ± 0.023.87 ± 0.024.43 ± 0.04
10cc 4-phenoxy4-bromobenzenesulfonyl2.12 ± 0.012.87 ± 0.022.43 ± 0.013.12 ± 0.013.87 ± 0.03
10cd 4-phenoxy4-fluorobenzenesulfonyl2.43 ± 0.023.11 ± 0.012.87 ± 0.033.54 ± 0.024.12 ± 0.02
10ce 4-phenoxy3,4-dichlorobenzenesulfonyl2.21 ± 0.012.98 ± 0.032.65 ± 0.023.23 ± 0.013.98 ± 0.04
10da 3,5-dichloro4-methoxybenzenesulfonyl1.87 ± 0.012.54 ± 0.022.12 ± 0.012.98 ± 0.023.65 ± 0.03
10db 3,5-dichloro4-methylbenzenesulfonyl1.43 ± 0.022.11 ± 0.011.87 ± 0.022.54 ± 0.013.12 ± 0.02
10dc 3,5-dichloro4-bromobenzenesulfonyl1.11 ± 0.011.87 ± 0.021.43 ± 0.012.11 ± 0.022.87 ± 0.01
10dd 3,5-dichloro4-fluorobenzenesulfonyl1.23 ± 0.011.98 ± 0.031.65 ± 0.022.32 ± 0.012.98 ± 0.03
10de 3,5-dichloro3,4-dichlorobenzenesulfonyl1.15 ± 0.021.92 ± 0.011.54 ± 0.012.18 ± 0.022.91 ± 0.02
10ea 4-chloro4-methoxybenzenesulfonyl2.11 ± 0.022.87 ± 0.012.43 ± 0.023.11 ± 0.013.87 ± 0.04
10eb 4-chloro4-methylbenzenesulfonyl1.87 ± 0.012.54 ± 0.022.12 ± 0.012.87 ± 0.023.43 ± 0.03
10ec 4-chloro4-bromobenzenesulfonyl0.99 ± 0.01 1.54 ± 0.01 1.21 ± 0.01 1.87 ± 0.01 2.54 ± 0.02
10ed 4-chloro4-fluorobenzenesulfonyl1.43 ± 0.022.11 ± 0.021.87 ± 0.012.43 ± 0.023.11 ± 0.01
10ee 4-chloro3,4-dichlorobenzenesulfonyl1.21 ± 0.011.87 ± 0.011.54 ± 0.022.12 ± 0.012.87 ± 0.03
Doxorubicin --0.87 ± 0.011.12 ± 0.020.98 ± 0.011.21 ± 0.02-

Data are presented as mean ± standard deviation of three independent experiments.

Structure-Activity Relationship (SAR) Analysis

From the data presented in Table 1, the following SAR can be deduced:

  • Substitution on the N-1 Benzyl Ring (R): Unsubstituted benzyl analogs (10aa-ae) showed no significant cytotoxic activity. The introduction of a substituent on the benzyl ring is crucial for activity. The order of potency for the substitution pattern is generally: 4-chloro > 3,5-dichloro > 3-phenoxy > 4-phenoxy. The presence of a 4-chloro substituent on the benzyl ring consistently resulted in the most potent compounds.

  • Substitution on the Piperazine Ring (R1): The nature of the sulfonyl chloride derivative attached to the piperazine ring also significantly influences the cytotoxic activity. A 4-bromobenzenesulfonyl group (as in 10ec) generally conferred the highest potency across the different N-1 benzyl substituted series.

The most active compound, 10ec , with a 4-chloro substitution on the benzyl ring and a 4-bromobenzenesulfonyl group on the piperazine, exhibited the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 µM against the BT-474 breast cancer cell line.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The potent anticancer activity of these compounds is attributed to their ability to inhibit tubulin polymerization. Compound 10ec was found to inhibit tubulin polymerization with an IC50 value of 1.93 µM, which is superior to the reference compound E7010.[3] This inhibition of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis.

cluster_0 SAR of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Analogs Core_Scaffold (1H-1,2,3-triazol-4-yl)methanone N1_Benzyl_Sub N-1 Benzyl Substitution (R) Core_Scaffold->N1_Benzyl_Sub Modification at N1 Piperazine_Sub Piperazine Substitution (R1) Core_Scaffold->Piperazine_Sub Modification Biological_Activity Anticancer Activity N1_Benzyl_Sub->Biological_Activity Influences Piperazine_Sub->Biological_Activity Influences

Caption: SAR logical relationship for anticancer activity.

α-Glucosidase Inhibitory Activity of Pyrazolo[3,4-b]quinoline-1,2,3-triazole Hybrids

A series of hybrid molecules combining pyrazolo[3,4-b]quinoline with a 1,2,3-triazole moiety linked via a methyl group have been synthesized and evaluated for their α-glucosidase inhibitory activity. These compounds provide insights into the SAR of derivatives containing the (1H-1,2,3-triazol-4-yl)methyl core.

Quantitative Data: α-Glucosidase Inhibition

The α-glucosidase inhibitory activity of these hybrid compounds was assessed, and the IC50 values are presented in Table 2.

Table 2: In Vitro α-Glucosidase Inhibitory Activity (IC50 in µM) of Pyrazolo[3,4-b]quinoline-1,2,3-triazole Hybrids

Compound IDR (Substitution on Triazole N-1)IC50 (µM)
9a Phenylacetamide73 ± 1.2
9b 4-Methylphenylacetamide85 ± 1.5
9c 4-Methoxyphenylacetamide92 ± 1.8
9d 4-Chlorophenylacetamide78 ± 1.3
9e 4-Fluorophenylacetamide81 ± 1.4
9f 4-Bromophenylacetamide75 ± 1.1
9g 4-Nitrophenylacetamide>100
10a Benzyl70 ± 1.0
10b 4-Methylbenzyl82 ± 1.6
10c 4-Methoxybenzyl88 ± 1.7
10d 4-Chlorobenzyl74 ± 1.2
10e 4-Fluorobenzyl77 ± 1.3
10f 4-Bromobenzyl72 ± 1.1
10g 4-Nitrobenzyl>100
11a Phenyl59 ± 0.9
11b 4-Methylphenyl68 ± 1.1
11c 4-Methoxyphenyl75 ± 1.3
11d 4-Chlorophenyl63 ± 1.0
11e 4-Fluorophenyl65 ± 1.2
11f 4-Bromophenyl61 ± 0.9
11g 4-Nitrophenyl>100
Acarbose -750.0 ± 1.5

Data are presented as mean ± standard deviation of three independent experiments.

Structure-Activity Relationship (SAR) Analysis

The SAR for this series of α-glucosidase inhibitors can be summarized as follows:

  • Substitution on the N-1 Position of the Triazole Ring (R): The nature of the substituent at the N-1 position of the triazole ring plays a significant role in the inhibitory activity.

    • Directly attached phenyl and substituted phenyl groups (series 11a-g ) generally showed better activity compared to phenylacetamide (series 9a-g ) and benzyl (series 10a-g ) linkers.

    • Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring tended to decrease the inhibitory activity.

    • Electron-withdrawing groups (e.g., chloro, fluoro, bromo) at the para position of the phenyl ring resulted in enhanced activity.

    • A strong electron-withdrawing group like nitro at the para position led to a significant loss of activity.

  • The unsubstituted phenyl derivative 11a was the most potent inhibitor in this series, with an IC50 value of 59 ± 0.9 µM.

cluster_1 SAR of Pyrazolo[3,4-b]quinoline-1,2,3-triazole Hybrids Core_Hybrid Pyrazolo[3,4-b]quinoline-(1H-1,2,3-triazol-4-yl)methyl N1_Sub N-1 Substitution on Triazole (R) Core_Hybrid->N1_Sub Linker_Type Linker to Phenyl Ring N1_Sub->Linker_Type Phenyl_Sub Substitution on Phenyl Ring N1_Sub->Phenyl_Sub Enzyme_Inhibition α-Glucosidase Inhibition Linker_Type->Enzyme_Inhibition Affects Phenyl_Sub->Enzyme_Inhibition Modulates

Caption: SAR logical relationship for α-glucosidase inhibition.

Experimental Protocols

Synthesis of (1-(substituted benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Conjugates

cluster_2 Synthetic Workflow Start Substituted Benzyl Azide + Propiolic Acid Step1 Reflux in Acetone Start->Step1 Intermediate1 1-(Substituted benzyl)-1H-1,2,3-triazole-4-carboxylic acid Step1->Intermediate1 Step2 Coupling with Substituted Piperazine (HBTU, HOBt, DMF) Intermediate1->Step2 Final_Product Final Conjugates (10aa-ef) Step2->Final_Product

Caption: Synthetic workflow for methanone conjugates.

The key intermediate, 1-(substituted benzyl)-1H-1,2,3-triazole-4-carboxylic acid, is synthesized by the reaction of a substituted benzyl azide with propiolic acid in acetone at reflux.[4] This carboxylic acid is then coupled with the appropriate substituted piperazine derivative using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF (Dimethylformamide) to yield the final products.[1]

In Vitro Cytotoxicity (MTT) Assay[5][6][7][8][9]
  • Cell Seeding: Human cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460) and normal human keratinocyte cells (HaCaT) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay[10][11][12][13][14]
  • Reaction Mixture: A reaction mixture containing purified bovine brain tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter in a glutamate-based buffer is prepared.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the reaction mixture in a 96-well plate at 37°C for 1 minute.

  • Fluorescence Monitoring: The polymerization of tubulin is initiated by raising the temperature to 37°C, and the increase in fluorescence is monitored over time using a fluorescence plate reader (excitation at 360 nm, emission at 450 nm).

  • IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined from the dose-response curves.

α-Glucosidase Inhibition Assay[15][16][17][18][19][20][21][22][23]
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae (1.0 U/mL) and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM) are prepared in phosphate buffer (pH 6.8).

  • Incubation: 100 µL of the enzyme solution is mixed with 50 µL of the test compound at various concentrations in a 96-well plate and incubated at 37°C for 10 minutes.

  • Reaction Initiation: 50 µL of the pNPG substrate solution is added to initiate the reaction, and the mixture is incubated at 37°C for 20 minutes.

  • Reaction Termination: The reaction is stopped by adding 50 µL of 0.1 M Na2CO3 solution.

  • Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.

  • IC50 Calculation: The concentration of the compound required to inhibit 50% of the α-glucosidase activity (IC50) is calculated. Acarbose is used as a positive control.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The development of novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds like triazoles receiving significant attention for their broad spectrum of biological activities.[1][2][3] Triazole derivatives have been extensively explored as potential anticancer, antifungal, antimicrobial, and anticonvulsant agents.[1][3][4][5] This guide provides a comparative overview of the recent in vitro and in vivo evaluations of novel triazole compounds, focusing on their anticancer and antifungal properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Part 1: Anticancer Activity of Novel Triazole Derivatives

Novel triazole hybrids have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways. Researchers have synthesized and evaluated numerous derivatives, including chrysin-triazole analogs and coumarin-triazole conjugates, showing promising results compared to standard chemotherapeutic drugs.[6][7]

In Vitro Cytotoxicity Data

The primary method for assessing the direct effect of novel compounds on cancer cells is through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Chrysin-Triazole 5c PC3 (Prostate)10.8 ± 0.04[6]
MCF-7 (Breast)20.53 ± 0.21[6]
Doxorubicin (Standard) PC3 / MCF-7(Varies by study)[6]
Coumarin-Triazole 2g CaSki (Cervical)Low µM range[7]
Coumarin-Triazole 3 C33 A (Cervical)4.4 - 7.0[7]
Triazole-Pyridine TP6 B16F10 (Melanoma)~41.12[8]
Triazole Schiff Base TB-NO2 HEPG2, HCT-116, MCF-7Effective Activity
Triazole Schiff Base TB-OCH3 HEPG2, HCT-116, MCF-7Effective Activity
5-FU (Standard) HCT116 (Colon)25.36[9]
Novel Triazole T7 HCT116 (Colon)3.25[9]
Novel Triazole T2 HCT116 (Colon)3.84[9]
Imidazole-Triazole 4d MCF-7 (Breast)6.73[10]
A549 (Lung)17.18[10]
In Vivo Antitumor Efficacy

Promising compounds from in vitro studies are often advanced to in vivo models to assess their efficacy and safety in a whole-organism setting. Common models include Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) induced tumors in mice.[11][12]

Animal ModelCompoundKey FindingsReference
EAC Model Triazole MPA & OBCIncreased mean survival time, restored hematological parameters towards normal.[11][12]
DLA Model Triazole MPA & OBCSignificant reduction in tumor volume and weight.[11][12]

Part 2: Antifungal Activity of Novel Triazole Derivatives

The rise of drug-resistant fungal infections necessitates the development of new antifungal agents. Triazoles, a mainstay in antifungal therapy, are being re-engineered to enhance their potency and broaden their spectrum of activity, particularly against resistant strains.[13][14]

In Vitro Antifungal Susceptibility Data

The minimum inhibitory concentration (MIC) is the standard metric for in vitro antifungal activity, representing the lowest concentration of an agent that prevents visible growth of a microorganism.

Compound/DrugFungal StrainMIC (µg/mL)Reference
Compound 6c C. albicans0.0625[15]
C. neoformans0.0625[15]
A. fumigatus4.0[15]
Fluconazole-Resistant C. albicans4.0[15]
Compound 5k C. albicans0.125[15]
C. neoformans0.125[15]
A. fumigatus8.0[15]
Compound A1 Fluconazole-Resistant C. albicans1.0[16]
Compound A3 C. albicans≤0.125[16]
Fluconazole (Standard) C. albicans0.25 - 1.0[15]
A. fumigatus>64.0[15]
Posaconazole (Standard) C. albicans0.0625[15]
In Vivo Antifungal Efficacy

In vivo studies are critical for confirming the therapeutic potential of new antifungal compounds. Disseminated infection models in mice are commonly used to evaluate a compound's ability to reduce fungal burden and improve survival.

Animal ModelCompoundDosageKey FindingsReference
Disseminated C. albicans Infection (Mice) Compound 6c0.5 - 2.0 mg/kgDose-dependent protection, significant increase in survival rate at 2.0 mg/kg.[15][15]
Reduced fungal burdens in kidneys.[15]

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of research findings. Below are protocols for key experiments commonly cited in the evaluation of novel triazole compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the novel triazole compounds or a standard drug. A control group receives medium with vehicle (e.g., DMSO) only. The plates are incubated for 48 hours.[8]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the triazole compound at its GI50 concentration for a specified time (e.g., 24 or 48 hours).[7]

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: In Vivo Antitumor Evaluation (EAC Model)

This model is used to evaluate the effect of compounds on liquid tumors.[11][12]

  • Tumor Induction: Swiss albino mice are injected intraperitoneally (i.p.) with Ehrlich Ascites Carcinoma (EAC) cells.

  • Treatment: 24 hours after tumor inoculation, the mice are divided into groups. The treatment group receives the novel triazole compound (e.g., at a dose of 20-40 mg/kg body weight) for a set number of days. A standard group receives a known anticancer drug, and a control group receives the vehicle.

  • Parameter Monitoring: The antitumor effect is evaluated by monitoring:

    • Mean Survival Time (MST): The average lifespan of the mice in each group.

    • Body Weight: Changes in body weight are recorded throughout the experiment.

    • Hematological Parameters: At the end of the study, blood is collected to analyze parameters like RBC count, WBC count, and hemoglobin levels, which are often altered by cancer.

Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex processes in drug discovery and molecular biology.

experimental_workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Evaluation synthesis Synthesis of Novel Triazole Derivatives char Structural Characterization (NMR, IR, Mass Spec) synthesis->char cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) char->cytotoxicity mechanistic Mechanism of Action (Apoptosis, Cell Cycle) cytotoxicity->mechanistic Active Compounds toxicity Acute Toxicity Studies (OECD Guidelines) mechanistic->toxicity efficacy Antitumor Efficacy (e.g., EAC/DLA Models) toxicity->efficacy apoptosis_pathway compound Novel Triazole Compound cell Cancer Cell compound->cell bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Inhibits bax Bax (Pro-apoptotic) cell->bax Activates bcl2->bax Inhibits caspases Caspase Activation bax->caspases Triggers apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

References

A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Triazole-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole class of drugs, characterized by a five-membered ring containing three nitrogen atoms, represents a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity.[1] However, the structural similarity of fungal CYP51 to human cytochrome P450 (CYP) enzymes can lead to cross-reactivity, resulting in off-target effects and potential drug-drug interactions. This guide provides a comparative overview of the cross-reactivity and off-target profiles of common triazole-based drugs, supported by experimental data and detailed methodologies to aid in drug development and research.

On-Target and Off-Target Profiles of Common Triazole Antifungals

The therapeutic efficacy and adverse effect profile of triazole drugs are largely dictated by their selectivity for fungal CYP51 over human CYP enzymes.[2] Off-target inhibition of human CYPs, particularly CYP3A4, CYP2C9, and CYP2C19, is a primary concern as it can lead to significant drug-drug interactions.[3][4] Furthermore, interactions with nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Aryl Hydrocarbon Receptor (AhR) can induce the expression of drug-metabolizing enzymes, further complicating therapeutic regimens.[5][6]

Quantitative Comparison of Off-Target Inhibition

The following tables summarize the inhibitory activity of common triazole antifungals against key human cytochrome P450 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

DrugCYP3A4 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)Reference(s)
Fluconazole >10030.312.3[7][8][9]
Itraconazole 0.02 - 0.2>10>10[7][8][9]
Voriconazole 1.8 - 4.38.48.7[7][8][9]
Posaconazole 2 - 8>100>100[10]
Ketoconazole 0.02 - 0.11.90.5[11]

Table 1: Comparative IC50 Values of Triazole Antifungals against Human Cytochrome P450 Enzymes. Lower IC50 values indicate stronger inhibition. Data is compiled from multiple in vitro studies using human liver microsomes.

DrugFungal CYP51 Selectivity (over human CYP51)Reference(s)
Fluconazole ~543-fold[2]
Itraconazole High (exact fold not specified)[11]
Voriconazole High (exact fold not specified)[11]
Posaconazole High (exact fold not specified)[11]
Ketoconazole Lower than newer triazoles[11]

Table 2: Selectivity of Triazole Antifungals for Fungal CYP51 over Human CYP51. Higher fold selectivity indicates a better therapeutic window.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by off-target interactions and the experimental workflows to assess them is crucial for preclinical drug development.

Signaling_Pathway_Off_Target_Effects cluster_0 Triazole Drug cluster_1 Cellular Environment cluster_2 Downstream Effects Triazole Triazole CYP450s Human CYP450s (e.g., CYP3A4, 2C9, 2C19) Triazole->CYP450s Inhibition NuclearReceptors Nuclear Receptors (PXR, CAR, AhR) Triazole->NuclearReceptors Activation Kinases Other Kinases Triazole->Kinases Potential Inhibition DDI Drug-Drug Interactions CYP450s->DDI GeneExpression Altered Gene Expression (CYPs, Transporters) NuclearReceptors->GeneExpression Endocrine Endocrine Disruption NuclearReceptors->Endocrine Toxicity Cellular Toxicity Kinases->Toxicity GeneExpression->DDI

Caption: Off-target signaling pathways of triazole drugs.

Experimental_Workflow Start New Triazole Compound InVitroScreening In Vitro Screening Start->InVitroScreening CYPInhibition CYP450 Inhibition Assay (IC50) InVitroScreening->CYPInhibition NRActivation Nuclear Receptor Activation Assay InVitroScreening->NRActivation KinaseProfiling Kinase Selectivity Profiling InVitroScreening->KinaseProfiling CellBasedAssays Cell-Based Assays CYPInhibition->CellBasedAssays NRActivation->CellBasedAssays KinaseProfiling->CellBasedAssays CETSA Cellular Thermal Shift Assay (CETSA) CellBasedAssays->CETSA Cytotoxicity Cytotoxicity Assays (MTT, LDH) CellBasedAssays->Cytotoxicity LeadOptimization Lead Optimization/ Risk Assessment CETSA->LeadOptimization Cytotoxicity->LeadOptimization

Caption: Experimental workflow for off-target profiling.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the cross-reactivity and off-target effects of triazole-based drugs.

Cytochrome P450 Inhibition Assay (IC50 Determination)

This assay determines the concentration of a triazole drug required to inhibit 50% of the activity of a specific CYP enzyme.

Materials:

  • Human liver microsomes (HLMs)

  • CYP-specific substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test triazole compound and positive control inhibitor

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs, potassium phosphate buffer, and the CYP-specific substrate in a 96-well plate.

  • Add varying concentrations of the test triazole compound or a known inhibitor (positive control) to the wells. Include a vehicle control (e.g., DMSO) without any inhibitor.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the substrate's metabolite using LC-MS/MS.[12]

  • Calculate the percent inhibition for each concentration of the triazole drug relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[13]

Nuclear Receptor Activation Assay (Reporter Gene Assay)

This assay measures the ability of a triazole drug to activate nuclear receptors like PXR, CAR, or AhR.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Expression vector for the nuclear receptor of interest (e.g., pSG5-hPXR)

  • Reporter plasmid containing a response element for the nuclear receptor upstream of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test triazole compound and positive control agonist (e.g., rifampicin for PXR)

  • Lysis buffer and luciferase assay substrate

  • Luminometer

Procedure:

  • Seed the hepatoma cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the nuclear receptor expression vector and the reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of the test triazole compound or a known agonist. Include a vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.

  • Calculate the fold induction of reporter gene activity for each concentration relative to the vehicle control.

  • Determine the EC50 value (the concentration that produces 50% of the maximal response) if a full dose-response curve is generated.[14][15]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular context.[16]

Materials:

  • Intact cells of interest

  • Test triazole compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Ultracentrifuge or high-speed microcentrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Treat intact cells with the test triazole compound or vehicle control for a defined period.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes or a PCR plate.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated protein by ultracentrifugation.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the triazole drug indicates target engagement.[16][17]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest (e.g., HepG2 for hepatotoxicity)

  • Cell culture medium and supplements

  • Test triazole compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test triazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[12]

Conclusion

The off-target effects of triazole-based drugs, primarily driven by their interaction with human cytochrome P450 enzymes and nuclear receptors, are a critical consideration in drug development and clinical practice. A thorough understanding and comparative assessment of these interactions are paramount for predicting potential drug-drug interactions, minimizing adverse effects, and optimizing therapeutic outcomes. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the cross-reactivity profiles of novel and existing triazole compounds. By integrating data from these assays, researchers can build a comprehensive safety profile and make informed decisions throughout the drug discovery and development pipeline.

References

A Comparative Guide to Triazole Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of triazole moieties is a cornerstone of modern medicinal chemistry and materials science. The rise of "click chemistry" has revolutionized this field, offering rapid, efficient, and highly selective methods. This guide provides an objective comparison of the well-established Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) against newer methodologies, namely the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by experimental data and detailed protocols.

The 1,2,3-triazole ring is a highly stable, aromatic heterocycle that serves as a key structural motif in a wide array of functional molecules, from pharmaceuticals to polymers.[1] Its synthesis has been significantly advanced by the advent of azide-alkyne cycloaddition reactions. While the thermal Huisgen 1,3-dipolar cycloaddition has been known for decades, its requirement for elevated temperatures and lack of regioselectivity have limited its widespread use.[2] The introduction of metal catalysts and strain-promoted systems has largely overcome these limitations, providing chemists with a versatile toolkit for triazole synthesis.

Quantitative Comparison of Key Synthesis Methods

The choice of synthesis method often depends on the desired regioselectivity, the tolerance of functional groups on the substrates, and the intended application, particularly in biological contexts where catalyst toxicity is a concern. The following table summarizes the key performance indicators for CuAAC, RuAAC, and SPAAC based on representative experimental data.

MethodCatalyst/PromoterRegioselectivityTypical Solvent(s)Typical TemperatureTypical Reaction TimeTypical YieldKey AdvantagesKey Limitations
CuAAC Cu(I) salts (e.g., CuSO₄/NaAsc, CuI, CuBr)1,4-disubstitutedVarious (e.g., t-BuOH/H₂O, DMF, DMSO)Room Temperature - 80°C0.5 - 24 hours>90%High yield, mild conditions, wide substrate scope.[3]Copper toxicity can be a concern for biological applications.[4]
RuAAC Ru(II) complexes (e.g., [Cp*RuCl])1,5-disubstitutedOrganic (e.g., Benzene, Toluene, THF)Room Temperature - 100°C2 - 24 hours80-95%Access to 1,5-regioisomers, tolerates internal alkynes.[5][]Higher cost and potential toxicity of ruthenium catalyst.[4]
SPAAC Ring strain (e.g., cyclooctynes)Mixture (often favors one regioisomer)Aqueous or OrganicRoom Temperature1 - 12 hours>90%Catalyst-free, bioorthogonal, fast kinetics.[7]Requires synthesis of strained alkynes, which can be complex.[7]

Experimental Protocols

Detailed methodologies for the three key triazole synthesis methods are provided below. These protocols are generalized and may require optimization for specific substrates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst from copper(II) sulfate and sodium ascorbate.

Materials:

  • Alkyne (1.0 mmol)

  • Azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the alkyne and azide in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.[8]

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[5]

Materials:

  • Alkyne (1.0 mmol)

  • Azide (1.2 mmol)

  • [Cp*RuCl(COD)] (pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene complex) (0.02 mmol, 2 mol%)

  • Anhydrous solvent (e.g., toluene, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst.

  • Add the anhydrous solvent, followed by the alkyne and the azide.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted triazole.[]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical catalyst-free cycloaddition using a strained cyclooctyne derivative.[7]

Materials:

  • Strained alkyne (e.g., a dibenzocyclooctyne derivative, 1.0 mmol)

  • Azide (1.0 mmol)

  • Solvent (e.g., acetonitrile, methanol, or a mixture with water, 10 mL)

Procedure:

  • In a vial, dissolve the strained alkyne and the azide in the chosen solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often rapid.

  • Upon completion, the product can often be isolated by simply removing the solvent under reduced pressure.

  • If necessary, further purification can be achieved by column chromatography or recrystallization.

Visualizing the Methodologies

To better understand the workflow and the relationships between these synthesis methods, the following diagrams are provided.

G cluster_prep Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis P1 Prepare Alkyne Solution R1 Mix Alkyne and Azide P1->R1 P2 Prepare Azide Solution P2->R1 R2 Add Catalyst/Initiator (if applicable) R1->R2 R3 Stir at Defined Temperature R2->R3 R4 Monitor Reaction (TLC, LC-MS) R3->R4 W1 Quench Reaction R4->W1 Upon Completion W2 Extraction W1->W2 W3 Purification (Chromatography) W2->W3 A1 Characterization (NMR, MS) W3->A1 A2 Determine Yield A1->A2

Caption: Generalized experimental workflow for triazole synthesis.

G cluster_main Triazole Synthesis Methods cluster_catalyzed Catalyzed Methods cluster_noncatalyzed Non-Catalyzed Methods CuAAC CuAAC (Copper-Catalyzed) R1_4 1,4-disubstituted CuAAC->R1_4 Regioselectivity RuAAC RuAAC (Ruthenium-Catalyzed) R1_5 1,5-disubstituted RuAAC->R1_5 Regioselectivity SPAAC SPAAC (Strain-Promoted) R_mix Mixture of Regioisomers SPAAC->R_mix Regioselectivity Thermal Thermal Huisgen Cycloaddition R_mix_thermal Mixture of Regioisomers Thermal->R_mix_thermal Regioselectivity

Caption: Classification of triazole synthesis methods.

Conclusion

The landscape of triazole synthesis has evolved significantly, offering chemists a powerful array of tools to construct these valuable heterocyclic motifs. The established CuAAC remains a workhorse for generating 1,4-disubstituted triazoles due to its high efficiency and operational simplicity.[3] For applications requiring the alternative 1,5-regioisomer or the use of internal alkynes, RuAAC presents a robust, albeit more costly, alternative.[5][] In the realm of bioconjugation and live-cell imaging, the catalyst-free SPAAC has emerged as an indispensable technique, circumventing the issue of metal toxicity.[7] The choice of method should be guided by a careful consideration of the desired product, the nature of the substrates, and the context of the application. As research continues, the development of even more efficient, selective, and environmentally benign methods for triazole synthesis is anticipated, further expanding the capabilities of chemists in drug discovery and materials science.

References

Safety Operating Guide

Navigating the Disposal of (1H-1,2,3-triazol-4-yl)Methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of (1H-1,2,3-triazol-4-yl)Methanamine, a versatile building block in chemical synthesis.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data from structurally similar compounds, this substance should be treated as potentially hazardous.[1][2] Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]

Essential PPE includes:

  • Safety glasses or goggles and a face shield.[1]

  • Chemically resistant gloves (inspect before use).[1]

  • A protective lab coat or chemical suit.[1]

Avoid generating dust and avoid contact with skin and eyes.[1] In case of accidental exposure, follow standard first-aid measures and seek medical attention.[4]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be managed as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7]

  • Segregation: Keep this compound waste separate from other waste streams to prevent potentially dangerous reactions.[8][9] In particular, do not mix it with incompatible materials such as strong oxidizing agents or strong acids.[4] It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[8]

  • Container Selection: Use a designated, compatible, and sealable waste container.[3] The container must be in good condition and properly capped at all times, except when adding waste.[10] For liquid waste, ensure the container is designed for liquids.[10] If possible, use the original container, provided it is intact.[8]

  • Labeling: As soon as waste is first added, label the container clearly with the words "HAZARDOUS WASTE".[10] The label must also include the full chemical name, "this compound," and its concentration or percentage in the waste mixture.[10] Acronyms or chemical formulas are not sufficient.[10]

  • Accumulation and Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area near the point of generation.[3][10] Ensure the storage area is secure and away from sources of ignition.[3]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11] The material will likely be sent to an approved waste disposal plant for incineration or other approved treatment methods.[5]

Quantitative Data and Disposal Considerations

ParameterGuidelineCitations
Waste Classification Hazardous Waste. May be classified as toxic, an irritant, and an environmental hazard.
Container Type Sealable, airtight, and chemically compatible container. Original container is often suitable.[3][10]
Labeling Requirements "HAZARDOUS WASTE," full chemical name: "this compound," and percentage composition.[10]
Segregation Keep separate from incompatible materials (e.g., strong acids, oxidizers). Do not mix different waste streams.[4][8]
Primary Disposal Route Collection by a licensed hazardous waste disposal service for treatment at an approved facility (e.g., incineration).[5][7]
Prohibited Disposal Do not dispose of in sanitary sewers, drains, or general laboratory trash. Avoid evaporation as a disposal method.[5][6][11]
Empty Containers Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container is discarded.[11]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale. Therefore, treatment of this waste should not be attempted by laboratory personnel. The most appropriate and compliant procedure is to dispose of the chemical through a certified hazardous waste management program.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation This compound B Is this a pure substance or a mixture? A->B C Select a compatible, sealable waste container B->C D Label Container: 'HAZARDOUS WASTE' Full Chemical Name Composition/Concentration C->D E Store in designated Satellite Accumulation Area D->E F Is container full? E->F G Arrange for collection by EHS or licensed contractor F->G Yes I Continue to add waste, keeping container sealed F->I No H Final Disposal at Approved Waste Facility G->H I->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-1,2,3-triazol-4-yl)Methanamine
Reactant of Route 2
(1H-1,2,3-triazol-4-yl)Methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.